Benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043771 | |
| Record name | Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-76-7 | |
| Record name | Benzoate anion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanisms of Sodium Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms of action of sodium benzoate, a compound with a broad spectrum of biological activities. From its well-established role as an antimicrobial preservative to its therapeutic applications in metabolic and neurological disorders, this document provides a comprehensive overview of the current state of research. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways and cellular processes modulated by sodium this compound.
Antimicrobial Mechanism of Action
Sodium this compound's primary and most well-known function is its ability to inhibit the growth of microorganisms, including bacteria and fungi. This activity is highly dependent on the pH of the environment, with increased efficacy in acidic conditions (pH 2.5-4.0). The antimicrobial effect is primarily attributed to the undissociated form of benzoic acid, which is lipophilic and can readily penetrate the cell membranes of microorganisms.
Once inside the cell, benzoic acid disrupts cellular functions through several mechanisms:
-
Intracellular Acidification: The dissociation of benzoic acid within the cytoplasm leads to a decrease in intracellular pH, creating an unfavorable environment for microbial growth and inhibiting the activity of various enzymes.
-
Enzyme Inhibition: Benzoic acid has been shown to inhibit the activity of key metabolic enzymes, such as phosphofructokinase, which is crucial for glycolysis. This disruption of energy metabolism can lead to cell starvation and death.
-
Membrane Disruption: The accumulation of this compound anions within the cell can alter membrane potential and permeability, leading to the leakage of essential ions and molecules.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of sodium this compound against various microorganisms.
| Microorganism | Type | MIC (mg/mL) | Reference(s) |
| Escherichia coli | Bacterium | 5 - 400 | [1][2] |
| Bacillus subtilis | Bacterium | 400 | [1] |
| Staphylococcus aureus | Bacterium | 0.032 - 400 | [1][3] |
| Pseudomonas aeruginosa | Bacterium | 5 | [2] |
| Porphyromonas gingivalis | Bacterium | 26.65 | |
| Treponema socranskii | Bacterium | 26.65 | |
| Candida albicans | Fungus | 2.5 | [2] |
| Aspergillus flavus | Fungus | >50 | [2] |
| Fusarium oxysporum | Fungus | >50 | [2] |
| Penicillium italicum | Fungus | >50 | [2] |
| Trichoderma harsianum | Fungus | >50 | [2] |
Therapeutic Mechanisms of Action
Beyond its antimicrobial properties, sodium this compound has garnered significant attention for its therapeutic potential in a range of human diseases. Its mechanisms of action in these contexts are diverse and target specific molecular pathways.
Treatment of Hyperammonemia and Urea Cycle Disorders
Sodium this compound is a cornerstone in the management of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, often associated with urea cycle disorders (UCDs) and hepatic encephalopathy.[4][5] Its primary mechanism in this context is to provide an alternative pathway for nitrogen excretion.[6]
In the liver, sodium this compound is conjugated with glycine to form hippuric acid, which is then readily excreted in the urine. This process effectively removes nitrogen from the body, bypassing the deficient urea cycle.
Neurological and Neuroprotective Effects
Sodium this compound has emerged as a promising agent in the field of neuroscience due to its ability to modulate neurotransmission and exert neuroprotective effects.
A key mechanism underlying sodium this compound's neurological effects is its inhibition of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-serine. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and cognitive function. By inhibiting DAAO, sodium this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is being explored for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[7]
| Enzyme Target | Organism/System | Inhibition Metric | Value | Reference(s) |
| D-Amino Acid Oxidase (DAAO) | Rat Kidney Homogenates | IC50 | 6.7 mM | [8] |
| NAD(P)H:FMN Oxidoreductase (Red) | In vitro | IC50 | 29 mg/L | [9] |
| Lactate Dehydrogenase (LDH) | In vitro | IC20 | 2.2 g/L | [9] |
| Chymotrypsin | In vitro | EC50 | Lower than ADI | [10] |
| Tyrosinase | In vitro | Ki (apparent) | 0.53 ± 0.06 mM | [11] |
Recent research has elucidated a neuroprotective role for sodium this compound through its modulation of the DJ-1/Akt/IKK/NF-κB signaling pathway. This pathway is crucial for cell survival and the regulation of inflammatory responses. Sodium this compound has been shown to upregulate DJ-1, a protein with antioxidant and neuroprotective functions. This, in turn, activates the Akt signaling pathway, which subsequently modulates the IKK/NF-κB cascade, leading to the suppression of apoptosis and a reduction in oxidative stress.
Induction of Apoptosis in Cancer Cells
In contrast to its neuroprotective effects, sodium this compound has been shown to induce apoptosis in certain cancer cell lines, such as HCT116 colon cancer cells.[12][13] The pro-apoptotic mechanism involves the activation of caspase-3 and is accompanied by the activation of the NF-κB signaling pathway.[12][14] While NF-κB is often associated with cell survival, its role in apoptosis can be context-dependent.
| Sodium this compound (mM) | Cell Viability (% of Control) | Early Apoptosis (% of Cells) | Late Apoptosis (% of Cells) | Reference(s) |
| 6.25 | ~85% (p<0.05) | - | - | [12][15] |
| 12.5 | ~70% (p<0.05) | Increased (p<0.05) | - | [12][13] |
| 25 | ~50% (p<0.05) | Increased (p<0.05) | - | [12][13] |
| 50 | ~30% (p<0.05) | Increased (p<0.05) | Increased (p<0.05) | [12][13] |
Effects on Mitochondrial Function
The impact of sodium this compound on mitochondrial function is complex and appears to be cell-type and concentration-dependent. In some studies, particularly at higher concentrations, sodium this compound has been associated with mitochondrial dysfunction. However, in the context of aluminum-induced toxicity in PC-12 cells, sodium this compound did not significantly alter the mitochondrial membrane potential, suggesting that its protective effects in this model are independent of direct mitochondrial membrane stabilization.[16][17]
| Sodium this compound (mg/mL) | Cell Viability (% of Almal-treated) | Reference(s) |
| 0.125 | Increased (p<0.05) | [16][18] |
| 0.25 | Increased (p<0.05) | [16][18] |
| 0.5 | Increased (p<0.05) | [16][18] |
| 1 | Increased (p<0.05) | [18] |
| 1.5 | Decreased (p<0.05) | [18][19][20] |
| 2 | Decreased (p<0.05) | [18][19][20] |
| 2.5 | Decreased (p<0.05) | [18][19][20] |
| 3 | Decreased (p<0.05) | [18][19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of sodium this compound on the viability of cell lines such as HCT116 or PC-12.
Materials:
-
Cell line of interest (e.g., HCT116, PC-12)
-
Complete culture medium
-
Sodium this compound solution (sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of sodium this compound for the desired time period (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-PE Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with sodium this compound.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Sodium this compound solution (sterile)
-
Annexin V-PE Apoptosis Detection Kit (containing Annexin V-PE, 7-AAD, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with sodium this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following sodium this compound treatment.
Materials:
-
Cell line of interest
-
Sodium this compound solution
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Treat cells with sodium this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add a standardized amount of protein lysate.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the caspase-3 activity relative to the untreated control.[21][22][23][24][25]
Clinical Trial Protocol for Alzheimer's Disease
Objective: To evaluate the efficacy and safety of sodium this compound in patients with mild Alzheimer's disease.
Study Design: Randomized, double-blind, placebo-controlled trial.
Participants: Patients diagnosed with probable mild Alzheimer's disease.
Intervention:
-
Treatment group: Oral sodium this compound (e.g., 500-1000 mg/day).[26][27][28]
-
Control group: Placebo.
Duration: 24 weeks.[26][27][29]
Primary Outcome Measure: Change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score from baseline to the end of the study.[26][29]
Secondary Outcome Measures:
-
Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus).
-
Levels of biomarkers such as amyloid-beta peptides in plasma.[28]
Methodology:
-
Recruit and screen eligible patients based on inclusion and exclusion criteria.
-
Randomly assign patients to the treatment or placebo group.
-
Administer the study drug or placebo for the duration of the trial.
-
Assess cognitive function and other outcome measures at baseline and at specified follow-up visits (e.g., weeks 8, 16, and 24).
-
Monitor for adverse events throughout the study.
-
Analyze the data to compare the changes in outcome measures between the two groups.
Conclusion
The research into the mechanisms of action of sodium this compound has revealed a compound with a remarkable diversity of biological effects. Its well-established antimicrobial properties are complemented by its therapeutic potential in a range of complex diseases. The ability of sodium this compound to modulate key signaling pathways, such as the DJ-1/Akt/IKK/NF-κB cascade, and to inhibit enzymes like D-amino acid oxidase, highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various clinical settings. This guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this versatile molecule.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. agrojournal.org [agrojournal.org]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Sodium this compound for the treatment of hepatic encephalopathy in humans and animals: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound, a D-amino acid oxidase inhibitor, for the treatment of early-phase Alzheimer disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition effect of food preservatives on endoproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Sodium this compound on Apoptosis and Mitochondrial Membrane Potential After Aluminum Toxicity in PC-12 Cell Line - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 17. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 18. The protective effect of sodium this compound on aluminum toxicity in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mpbio.com [mpbio.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
- 26. Endogenous antioxidants predicted outcome and increased after treatment: A this compound dose‐finding, randomized, double‐blind, placebo‐controlled trial for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. news.ssbcrack.com [news.ssbcrack.com]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
The Microbial Degradation of Benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoate, a common aromatic compound found in nature and used as a preservative in food and pharmaceuticals, is a significant carbon source for a diverse range of microorganisms. The microbial degradation of this compound is a key process in the global carbon cycle and has been extensively studied for its potential applications in bioremediation and biocatalysis. This technical guide provides a comprehensive overview of the core this compound degradation pathways in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Core this compound Degradation Pathways
Microorganisms have evolved several distinct pathways to catabolize this compound, primarily categorized as aerobic, anaerobic, and hybrid pathways. The initial steps in these pathways differ significantly based on the availability of oxygen.
Aerobic this compound Degradation
Under aerobic conditions, the degradation of this compound is typically initiated by the introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes. The most common aerobic pathway proceeds through the formation of catechol, which is then further metabolized via the β-ketoadipate pathway.[1]
The key enzymatic steps in the aerobic this compound degradation pathway via catechol are:
-
This compound to Catechol: this compound is first converted to cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate (this compound cis-diol) by This compound 1,2-dioxygenase , a multi-component enzyme system. This intermediate is then dehydrogenated to catechol by 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate dehydrogenase .
-
Catechol Ring Cleavage: The aromatic ring of catechol is cleaved by catechol 1,2-dioxygenase (an intradiol dioxygenase) to form cis,cis-muconate.
-
β-Ketoadipate Pathway: cis,cis-Muconate is then converted through a series of enzymatic reactions into succinyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.
A variation of the aerobic pathway involves the formation of protocatechuate, which is then cleaved and funneled into the β-ketoadipate pathway. This route is more common in fungi.[2]
Anaerobic this compound Degradation
In the absence of oxygen, microorganisms employ a reductive strategy to destabilize the aromatic ring of this compound.[1][3] The central intermediate in this pathway is benzoyl-CoA.[4]
The key steps of the anaerobic this compound degradation pathway are:
-
Activation to Benzoyl-CoA: this compound is first activated to its coenzyme A thioester, benzoyl-CoA , by This compound-CoA ligase in an ATP-dependent reaction.[5]
-
Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by the key enzyme benzoyl-CoA reductase , an ATP-dependent enzyme in facultative anaerobes, to a cyclic dienoyl-CoA.[6][7]
-
Ring Cleavage and β-Oxidation: The dearomatized ring is then opened through a series of hydration, dehydrogenation, and hydrolytic reactions, followed by a modified β-oxidation pathway to yield acetyl-CoA.[6][7]
Hybrid Aerobic this compound Degradation (The box Pathway)
Some bacteria utilize a hybrid pathway that incorporates features of both aerobic and anaerobic degradation. This "box" pathway begins with the activation of this compound to benzoyl-CoA, similar to the anaerobic route.[8] However, the subsequent dearomatization involves an oxygen-dependent epoxidation reaction.[8]
The initial steps of the hybrid pathway are:
-
Activation to Benzoyl-CoA: this compound is activated to benzoyl-CoA by This compound-CoA ligase .[8]
-
Epoxidation and Ring Cleavage: Benzoyl-CoA is then epoxidized by a benzoyl-CoA epoxidase (BoxAB) , followed by hydrolytic ring cleavage by a dihydrolase (BoxC) .[8] The resulting aliphatic CoA-ester is then further metabolized.[8]
Quantitative Data on Key Enzymes
The efficiency of this compound degradation is determined by the kinetic properties of the enzymes involved. The following tables summarize key kinetic parameters for some of the principal enzymes in the different this compound degradation pathways.
| Enzyme | Microorganism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| This compound 1,2-Dioxygenase | Pseudomonas putida | This compound | 1.3 ± 0.2 | 5.0 ± 0.3 | - | [9] |
| Acinetobacter calcoaceticus ADP1 | This compound | 53 ± 2 | - | - | [9] | |
| Rhodococcus opacus 1CP | This compound | - | - | - | [10][11] | |
| This compound-CoA Ligase | Syntrophic anaerobic culture | This compound | 40 | 1.05 | - | [12] |
| Syntrophic anaerobic culture | 2-Fluorothis compound | 280 | 1.0 | - | [12] | |
| Syntrophic anaerobic culture | 3-Fluorothis compound | 1480 | 0.7 | - | [12] | |
| Syntrophic anaerobic culture | 4-Fluorothis compound | 320 | 0.98 | - | [12] | |
| Magnetospirillum sp. strain TS-6 (anaerobic) | This compound | - | 13.4 | - | [7] | |
| Magnetospirillum sp. strain TS-6 (aerobic) | This compound | - | 16.5 | - | [7] | |
| Catechol 1,2-Dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | - | [13] |
| Blastobotrys raffinosifermentans | Catechol | 110 ± 10 | 5.8 ± 0.2 | 3.6 ± 0.1 | [14] | |
| Blastobotrys raffinosifermentans | Pyrogallol | 120 ± 20 | 13.2 ± 0.5 | 8.2 ± 0.3 | [14] | |
| Blastobotrys raffinosifermentans | Hydroxyquinol | 80 ± 10 | 1.0 ± 0.1 | 0.62 ± 0.06 | [14] | |
| Pseudomonas stutzeri GOM2 | Catechol | 13.2 ± 2.95 | - | 16.13 ± 0.81 | [15] | |
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | - | 1.6 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound degradation pathways.
Enzyme Assays
This protocol measures the substrate-dependent oxygen consumption.
Materials:
-
Oxygen electrode and chamber
-
100 mM MOPS buffer, pH 6.9
-
1 M Sodium this compound stock solution
-
10 mM NADH stock solution
-
Purified this compound 1,2-dioxygenase (oxygenase and reductase components)
-
Catalase (to check for H2O2 production from uncoupled turnover)
Procedure:
-
Equilibrate the oxygen electrode chamber containing 1.4 mL of air-saturated 100 mM MOPS buffer (pH 6.9) at 25°C.[9]
-
Add NADH to a final concentration of 430 µM.[9]
-
Add the reductase component of the dioxygenase.
-
Initiate the reaction by adding the oxygenase component and this compound to a final concentration of 100 µM.[9]
-
Monitor the decrease in dissolved oxygen concentration over time.
-
Calculate the initial rate of oxygen consumption. One unit of activity is defined as the amount of enzyme that consumes 1 µmol of O2 per minute.[16]
-
After the reaction ceases, add catalase to determine the amount of H2O2 formed from any uncoupled reaction.[9]
This assay measures the formation of cis,cis-muconic acid from catechol.
Materials:
-
UV-Vis spectrophotometer
-
50 mM Tris-HCl buffer, pH 7.5
-
10 mM Catechol stock solution
-
Cell-free extract or purified catechol 1,2-dioxygenase
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 7.5).[17]
-
Add the cell-free extract or purified enzyme to the cuvette.
-
Initiate the reaction by adding catechol to a final concentration of 100 µM.[17]
-
Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid (ε = 16,800 M-1 cm-1).[18]
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.[18]
Metabolite Analysis
This method is suitable for quantifying this compound and its hydroxylated derivatives.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[19]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
Analytical standards of this compound, catechol, protocatechuate, etc.
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Centrifuge microbial cultures to pellet cells.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[19]
-
For intracellular metabolite analysis, quench the cell metabolism and extract metabolites using a suitable solvent (e.g., methanol/water mixture).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.[19]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 10-20 µL.[19]
-
Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 235 nm for this compound, 275 nm for catechol).[19]
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of the target compounds.
-
Quantify the metabolites in the samples by comparing their peak areas to the calibration curve.
-
This method is used to identify and quantify volatile or derivatized intermediates.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic compound analysis (e.g., DB-5ms)[20]
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Extraction:
-
Acidify the culture supernatant with HCl.
-
Extract the metabolites with ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Resuspend the dried extract in a suitable solvent (e.g., pyridine).
-
Add the derivatization agent (e.g., BSTFA) and incubate at a specific temperature (e.g., 60°C for 30 minutes) to convert non-volatile compounds into volatile trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column like DB-5ms (30 m x 0.25 mm x 0.25 µm).[20]
-
Carrier Gas: Helium at a constant flow rate.[20]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/min.[21]
-
Injection Mode: Splitless injection.[21]
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.[21]
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the compounds using an internal standard and a calibration curve.
-
Gene Expression Analysis
This protocol is for quantifying the expression levels of genes involved in this compound degradation.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction:
-
Harvest microbial cells grown under inducing (with this compound) and non-inducing conditions.
-
Extract total RNA using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit with random hexamers or gene-specific primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene (e.g., benA for this compound dioxygenase) and a reference gene (e.g., 16S rRNA or rpoD).
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound degradation pathways and a typical experimental workflow for studying them.
Caption: Aerobic degradation pathway of this compound to central metabolites.
Caption: Anaerobic degradation pathway of this compound via benzoyl-CoA.
Caption: A typical experimental workflow for studying this compound degradation.
References
- 1. This compound degradation via hydroxylation - Wikipedia [en.wikipedia.org]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. This compound Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 4. Benzoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. This compound—CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Bacterial Degradation of this compound: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Hybrid Toluate and this compound Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of interaction between substrates/substrate analogs and this compound 1,2-dioxygenase from this compound-degrading Rhodococcus opacus 1CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Purification and characterization of benzoyl-CoA ligase from a syntrophic, this compound-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. rjlbpcs.com [rjlbpcs.com]
- 18. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Potassium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium benzoate (C₇H₅KO₂), a widely used preservative in the food, beverage, and pharmaceutical industries. An understanding of its solubility in various solvent systems is critical for formulation development, ensuring product stability, and optimizing efficacy. This document presents quantitative aqueous solubility data, qualitative solubility in organic solvents, a detailed experimental protocol for solubility determination, and logical diagrams to illustrate key concepts.
Quantitative Solubility Data
The solubility of potassium this compound is highly dependent on the solvent and the temperature. The following tables summarize available quantitative data for its solubility in aqueous and organic solvents.
Solubility in Water
Potassium this compound exhibits high solubility in water, which increases significantly with temperature. This property is crucial for its application in aqueous-based formulations.
| Temperature (°C) | Temperature (°F) | Solubility ( g/100 mL) |
| 17.5 | 63.5 | 69.87[1] |
| 20 | 68 | ~49.2 to 70[2] |
| 25 | 77 | 73.83[1][3] |
| 33.3 | 91.9 | 79[1] |
| 50 | 122 | 88.33[1] |
Solubility in Organic Solvents
Quantitative solubility data for potassium this compound in organic solvents is not widely published. However, qualitative descriptions are available and provide valuable guidance for solvent selection in non-aqueous systems.
| Solvent | CAS Number | Qualitative Solubility Description |
| Ethanol | 64-17-5 | Soluble[1][2][4][5][6][7] |
| Methanol | 67-56-1 | Slightly soluble[1][2][4] |
| Diethyl Ether | 60-29-7 | Insoluble[1][2][4] |
| Acetone | 67-64-1 | Data suggests low solubility.[8][9] |
Factors Influencing Solubility
Several factors can influence the solubility of potassium this compound. For drug development and formulation scientists, the most critical of these is pH.
As the potassium salt of a weak acid (benzoic acid, pKa ≈ 4.2), the solubility of potassium this compound is pH-dependent. In neutral to alkaline solutions, it remains in its highly soluble dissociated (this compound ion) form. However, in acidic conditions below a pH of 4.5, the this compound ion is protonated to form benzoic acid. Benzoic acid has significantly lower water solubility (approximately 0.34 g/100 mL at 25°C)[2], which can lead to precipitation.
This pH-dependent activity is also the basis of its preservative action. The undissociated benzoic acid is the active antimicrobial agent, which can penetrate microbial cell walls and disrupt their metabolism.
Figure 1. pH-dependent equilibrium of potassium this compound in aqueous solution.
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[6] This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.
Materials and Equipment
-
Potassium this compound (analytical grade)
-
Solvent of interest (e.g., ultrapure water, ethanol)
-
Glass vials or flasks with airtight screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter (for aqueous solutions)
-
Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation : Add an excess amount of potassium this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is reached and maintained.
-
Solvent Addition : Add a known volume or mass of the desired solvent to the vial.
-
Equilibration : Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. For fine suspensions, centrifugation is recommended to pellet the undissolved solid.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, pass the sample through a syringe filter.
-
Dilution : Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the concentration of potassium this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
Calculation : Calculate the original solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) by accounting for the dilution factor.
The following diagram illustrates the workflow for this experimental protocol.
Figure 2. Experimental workflow for the Shake-Flask Solubility method.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium this compound CAS#: 582-25-2 [m.chemicalbook.com]
- 5. fao.org [fao.org]
- 6. nbinno.com [nbinno.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Solubility of potassium this compound and homoassociation of benzoic acid in acetone containing 5 mole percent DMSO | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Aerobic and Anaerobic Benzoate Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoate, a common aromatic compound, serves as a crucial intermediate in the microbial degradation of numerous natural and xenobiotic compounds. Its metabolic fate is dictated by the presence or absence of oxygen, leading to distinct aerobic and anaerobic degradation pathways. Understanding these intricate metabolic networks is of paramount importance for various applications, including bioremediation of environmental pollutants, industrial biotechnology, and the development of novel antimicrobial agents targeting bacterial metabolism. This technical guide provides a comprehensive overview of the core aerobic and anaerobic this compound metabolism pathways, with a focus on the key enzymes, intermediates, experimental protocols for their study, and quantitative data to facilitate comparative analysis.
Aerobic this compound Metabolism
Under aerobic conditions, microorganisms employ oxygenases to initiate the degradation of the stable aromatic ring of this compound. Three primary pathways have been elucidated: the catechol pathway, the protocatechuate pathway, and the coenzyme A (CoA)-dependent epoxide pathway.[1][2]
Catechol Pathway
A prevalent strategy in bacteria, this pathway involves the dihydroxylation of this compound to form catechol.[1] This initial step is catalyzed by this compound 1,2-dioxygenase, a multi-component enzyme system. The resulting catechol is then susceptible to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to intermediates that are further metabolized to central metabolic pathways like the tricarboxylic acid (TCA) cycle.[3]
Protocatechuate Pathway
Primarily observed in fungi, this pathway proceeds through the monooxygenation of this compound to form 4-hydroxythis compound, which is subsequently converted to protocatechuate.[1][2] Protocatechuate 3,4-dioxygenase then catalyzes the ortho-cleavage of the aromatic ring, funneling the resulting products into the β-ketoadipate pathway.[4]
Benzoyl-CoA Dependent Epoxide Pathway
A more recently discovered aerobic strategy involves the initial activation of this compound to benzoyl-CoA by this compound-CoA ligase.[5][6] Subsequently, a benzoyl-CoA oxygenase/reductase system catalyzes the formation of a 2,3-epoxide of benzoyl-CoA.[5][6] This epoxide is then hydrolyzed, leading to ring cleavage without the direct involvement of a dioxygenase on the aromatic ring itself. The resulting aliphatic products are then further metabolized to succinyl-CoA and acetyl-CoA.[5][6]
Figure 1: Overview of the three major aerobic this compound metabolism pathways.
Anaerobic this compound Metabolism
In the absence of oxygen, microorganisms utilize a fundamentally different strategy centered around the activation of this compound to benzoyl-CoA, which is the central intermediate in the anaerobic degradation of a wide array of aromatic compounds.[7][8] The subsequent dearomatization and ring cleavage occur through a series of reductive and hydrolytic reactions.
The anaerobic degradation of benzoyl-CoA has been extensively studied in denitrifying bacteria like Thauera aromatica and phototrophic bacteria such as Rhodopseudomonas palustris, revealing variations in the pathway.[9] The core process, however, involves the following key steps:
-
Activation: this compound is activated to benzoyl-CoA by this compound-CoA ligase, an ATP-dependent reaction.[7]
-
Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by the key enzyme benzoyl-CoA reductase. In denitrifying and phototrophic bacteria, this is an ATP-dependent two-electron reduction yielding a cyclic dienoyl-CoA.[9]
-
Ring Modification and Cleavage: The dearomatized ring undergoes a series of hydration, dehydrogenation, and hydrolytic reactions to open the ring structure. The exact intermediates and enzymes can differ between organisms. For instance, in Thauera aromatica, the cyclic diene is hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, while in Rhodopseudomonas palustris, the diene is further reduced before hydration.[9]
-
β-Oxidation-like Cascade: The resulting aliphatic dicarboxylic acid is then degraded via a modified β-oxidation pathway to yield acetyl-CoA and, in some cases, CO2, which can then enter central metabolism.[7]
Figure 2: Generalized pathway for anaerobic this compound metabolism.
Quantitative Data on Key Enzymes
The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes. A summary of available quantitative data for key enzymes in both aerobic and anaerobic this compound metabolism is presented below.
Table 1: Kinetic Parameters of Key Enzymes in Aerobic this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Catechol 1,2-Dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | [10] |
| Catechol 1,2-Dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 | - | [11] |
| Protocatechuate 3,4-Dioxygenase | Pseudomonas sp. | Protocatechuate | 18.5 | - | [1] |
Table 2: Kinetic Parameters of Key Enzymes in Anaerobic this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Specific Activity (U/mg) | Reference |
| This compound-CoA Ligase | Thauera aromatica | This compound | 15 | - | |
| This compound-CoA Ligase | Thauera aromatica | ATP | 600 | - | |
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | 0.55 (µmol min-1 mg-1) | [12] |
| Benzoyl-CoA Reductase | Thauera aromatica | ATP | 600 | - | [12] |
Experimental Protocols
Accurate and reproducible experimental methods are essential for the study of these complex metabolic pathways. This section provides an overview of key experimental protocols.
Enzyme Activity Assays
This assay measures the formation of cis,cis-muconic acid from catechol, which can be monitored spectrophotometrically.
-
Principle: Catechol 1,2-dioxygenase catalyzes the conversion of catechol to cis,cis-muconic acid, which has a characteristic absorbance maximum at 260 nm.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM catechol
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Prepare the reaction mixture in a quartz cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 260 nm over time using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M-1 cm-1).[13][14]
-
-
Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute under the specified conditions.[11]
This assay measures the consumption of protocatechuate, which can be followed by a decrease in absorbance at 290 nm.
-
Principle: Protocatechuate 3,4-dioxygenase catalyzes the oxidation of protocatechuate, leading to a decrease in its concentration.
-
Reaction Mixture:
-
50 mM Tris-acetate buffer (pH 7.5)
-
0.39 mM Protocatechuate
-
Cell extracts or purified enzyme
-
-
Procedure:
-
Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that causes the oxidation of one micromole of protocatechuate per minute.[15]
The activity of the multi-component benzoyl-CoA oxygenase/reductase system can be assayed by monitoring the consumption of NADPH.
-
Principle: The reductase component (BoxA) of the benzoyl-CoA oxygenase/reductase system utilizes NADPH as an electron donor. The overall reaction can be followed by the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Reaction Mixture (for BoxAB):
-
10 mM Tris/HCl buffer, pH 8.0
-
0.6 mM NADPH
-
0.2 mM benzoyl-CoA
-
0.08 mg/mL BoxA
-
0.64 mg/mL BoxB
-
Optional: NADPH regenerating system (3.3 mM MgCl2, 3.3 mM D-glucose 6-phosphate, 2 units/mL glucose 6-phosphate dehydrogenase).[5]
-
-
Procedure:
-
Combine all components except BoxB in a cuvette.
-
Initiate the reaction by adding BoxB.
-
Monitor the decrease in absorbance at 340 nm.
-
-
Note: The activities of downstream enzymes (BoxC, BoxD) can be assayed by including them in the reaction mixture and analyzing the products by methods such as HPLC.[5]
Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its various metabolic intermediates.
-
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at wavelengths specific to the compounds of interest.
-
Sample Preparation:
-
Chromatographic Conditions (Example for this compound and Sorbate):
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compound.[17]
Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of the genes encoding the enzymes involved in the this compound metabolism pathways, providing insights into their regulation.
-
Principle: This technique measures the amount of a specific mRNA transcript in a sample. Total RNA is first extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a real-time PCR reaction with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
General Workflow:
-
RNA Isolation: Isolate high-quality total RNA from bacterial cells grown under different conditions (e.g., in the presence or absence of this compound).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Primer Design: Design specific primers for the target genes (e.g., benA, catA, bzdA) and a stable housekeeping gene for normalization (e.g., 16S rRNA gene).[19]
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, primers, and a suitable master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.[19] This involves normalizing the expression of the gene of interest to the housekeeping gene and comparing the expression levels between different experimental conditions.[19]
-
Figure 3: General experimental workflow for studying this compound metabolism.
Conclusion
The aerobic and anaerobic this compound metabolism pathways represent remarkable examples of microbial metabolic diversity and adaptability. A thorough understanding of these pathways, facilitated by robust experimental techniques and quantitative analysis, is crucial for harnessing their potential in various scientific and industrial applications. This guide provides a foundational resource for researchers, scientists, and drug development professionals engaged in the study of aromatic compound degradation, offering a comprehensive overview of the core metabolic routes, key enzymatic data, and detailed methodologies for their investigation. Further research into the regulation of these pathways and the characterization of novel enzymes will undoubtedly continue to expand our knowledge and open up new avenues for biotechnological innovation.
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Dynamics of this compound metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coenzyme A-dependent Aerobic Metabolism of this compound via Epoxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme A-dependent aerobic metabolism of this compound via epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 9. academic.oup.com [academic.oup.com]
- 10. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
- 14. rjlbpcs.com [rjlbpcs.com]
- 15. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]
- 16. Rapid high-performance liquid chromatography method for the analysis of sodium this compound and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.ust.edu [journals.ust.edu]
- 18. ajast.net [ajast.net]
- 19. benchchem.com [benchchem.com]
The Cellular Battlefield: An In-depth Technical Guide to the Cytotoxic Effects of Sodium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Sodium benzoate, a widely utilized preservative in food, beverage, and pharmaceutical products, has long been considered safe for consumption at regulated concentrations. However, a growing body of in vitro research reveals a more complex cellular interaction, detailing significant cytotoxic effects across a spectrum of cell lines. This technical guide synthesizes the current understanding of sodium this compound's impact on cell viability, apoptosis, oxidative stress, and genotoxicity, providing a comprehensive resource for the scientific community. We present a detailed examination of the molecular mechanisms, experimental protocols, and quantitative data to facilitate further investigation and inform safety assessments.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of sodium this compound are cell-type specific and dose-dependent. The following tables summarize the quantitative data from various studies, offering a comparative overview of its impact on both cancerous and non-cancerous cell lines.
Table 1: Cytotoxic Effects of Sodium this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Key Findings | IC50 Value | Reference(s) |
| HCT116 | Colon Carcinoma | 6.25 mM - 200 mM | 24 hours | Significant dose-dependent inhibition of cell viability.[1] | Not explicitly stated | [1] |
| HepG2 | Hepatocellular Carcinoma | 50 µM, 100 µM, 150 µM | Not specified | Induced DNA damage and increased reactive oxygen species (ROS).[2][3] | Not explicitly stated | [2][3] |
| Caco-3 | Colorectal Adenocarcinoma | Not specified | Not specified | Marked cytotoxicity.[4] | 15.01 µg/ml | [4] |
| MCF7 | Breast Adenocarcinoma | Not specified | Not specified | Marked cytotoxicity.[4] | 0.378 µg/ml | [4] |
| A549 | Lung Carcinoma | Not specified | Not specified | Marked cytotoxicity.[4] | 0.45 µg/ml | [4] |
Table 2: Cytotoxic Effects of Sodium this compound on Non-Cancerous and Specialized Cell Lines
| Cell Line | Cell Type | Concentration Range | Treatment Duration | Key Findings | IC50 Value | Reference(s) |
| L929 | Mouse Fibroblast | 6.25 mM - 50 mM | 24 hours | Significant inhibition of cell viability at ≥ 12.5 mM.[1] | Not explicitly stated | [1] |
| Human Peripheral Blood Lymphocytes | Immune Cells | 0.5 mg/ml - 2.0 mg/ml | 24 and 48 hours | Increased micronucleus formation and chromosome breaks at ≥ 1.0 mg/ml.[5] | Not explicitly stated | [5][6] |
| Rat Cortical Neurons | Neuronal Cells | 0.01% - 1.0% (w/v) | 24 hours | Dose-dependent cell death.[7] | 0.29% | [7] |
| HeLa | Human Cervical Epithelial Cells | 0.01% - 1.0% (w/v) | 24 hours | Dose-dependent decrease in cell viability and mitochondrial membrane potential.[7][8] | Not explicitly stated | [7][8] |
| PC-12 | Pheochromocytoma (Neuronal Model) | 1.5 mg/ml - 3 mg/ml | 48 hours | Significant decrease in cell viability.[9] | Not explicitly stated | [9] |
| CCD1072Sk | Human Fibroblast | Up to 1% | Not specified | Very low cytotoxic activity.[10] | Not explicitly stated | [10] |
| Primary Rat Hepatocytes | Liver Cells | ≥ 100 µg/ml | Not specified | Suppression of DNA synthesis.[11] | Not explicitly stated | [11] |
| Neuro-2a | Mouse Neuroblastoma | 50 µg/ml, 200 µg/ml | Not specified | Altered neuronal morphology.[12] | Not explicitly stated | [12] |
Signaling Pathways of Sodium this compound-Induced Cytotoxicity
Sodium this compound exerts its cytotoxic effects through the modulation of several key signaling pathways. The primary mechanisms identified include the induction of apoptosis via both intrinsic and extrinsic pathways, the generation of oxidative stress, and the activation of inflammatory responses.
Apoptosis Induction
In colon cancer cells (HCT116), sodium this compound has been shown to induce apoptosis, a form of programmed cell death.[1] This process is characterized by the activation of caspases, a family of cysteine proteases that orchestrate cellular dismantling. One of the key pathways implicated is the activation of the transcription factor NF-κB.[1][13] While NF-κB is often associated with pro-survival signals, in this context, its activation accompanies the induction of apoptosis.[1] The process also involves an increase in the pro-apoptotic protein Bim.[1][13]
Caption: Sodium this compound-Induced Apoptosis in HCT116 Cells.
Oxidative Stress and Mitochondrial Dysfunction
A recurrent theme in sodium this compound's cytotoxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[14] In erythrocytes and HepG2 cells, sodium this compound treatment leads to increased lipid peroxidation and a decrease in the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[2][14] This oxidative assault can damage cellular components, including mitochondria. Studies on HeLa cells and rat cortical neurons have demonstrated that sodium this compound can cause a dose-dependent increase in intracellular calcium concentration and a dissipation of the mitochondrial transmembrane potential, indicating severe mitochondrial impairment.[7][8]
Caption: Oxidative Stress and Mitochondrial Damage Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on sodium this compound cytotoxicity.
Cell Viability Assessment (MTT Assay)
The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of sodium this compound (e.g., 6.25 mM to 200 mM) and a vehicle control. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group.
Apoptosis Detection (Annexin V-PE/7-AAD Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with sodium this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Phycoerythrin (PE) Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-PE negative and 7-AAD negative.
-
Early apoptotic cells: Annexin V-PE positive and 7-AAD negative.
-
Late apoptotic/necrotic cells: Annexin V-PE positive and 7-AAD positive.
-
Genotoxicity Assessment (Comet Assay)
The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and sodium this compound-treated cells.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the DNA migration pattern under a fluorescence microscope. Damaged DNA fragments migrate further from the nucleus, creating a "comet tail." Quantify the DNA damage by measuring the length and intensity of the tail.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Discussion and Future Directions
The compiled evidence strongly indicates that sodium this compound, at concentrations often exceeding those typically found in consumer products, can induce a range of cytotoxic effects in vitro. The mechanisms are multifaceted, involving the induction of apoptosis, the generation of oxidative stress leading to mitochondrial damage, and genotoxic effects.
It is crucial to note the differential sensitivity of various cell lines. Cancer cells, in some instances, appear to be more susceptible to sodium this compound-induced cytotoxicity than their non-cancerous counterparts, a phenomenon that warrants further investigation for potential therapeutic applications.[1] Conversely, some normal cell lines, such as human fibroblasts, exhibit low sensitivity.[10]
For drug development professionals, these findings highlight the importance of considering the potential off-target effects of excipients like sodium this compound in pharmaceutical formulations, especially for drugs intended for long-term use or for administration to vulnerable populations.
Future research should focus on elucidating the precise molecular targets of sodium this compound and further dissecting the signaling cascades involved in its cytotoxic effects. In vivo studies are also essential to correlate these in vitro findings with potential physiological outcomes and to establish more definitive safety thresholds. A deeper understanding of the cellular and molecular responses to sodium this compound will be invaluable for both regulatory agencies and the scientific community in ensuring the safe use of this ubiquitous preservative.
References
- 1. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sodium this compound Preservative on Micronucleus Induction, Chromosome Break, and Ala40Thr Superoxide Dismutase Gene Mutation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. The protective effect of sodium this compound on aluminum toxicity in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Cytotoxicities of sodium this compound in primary culture of hepatocytes from adult rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stars.library.ucf.edu [stars.library.ucf.edu]
- 13. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium this compound—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Genotoxicity of Benzoate Preservatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro genotoxicity of benzoate preservatives, including benzoic acid, sodium this compound, and potassium this compound. It summarizes key quantitative data from various genotoxicity assays, details the experimental protocols used in these studies, and visualizes the putative molecular mechanisms and experimental workflows.
Introduction
This compound preservatives are widely used in food, beverage, and pharmaceutical industries for their antimicrobial properties. However, concerns have been raised regarding their potential to induce genetic damage. In vitro genotoxicity assays are crucial tools for assessing the safety of these compounds. This guide synthesizes findings from multiple studies to provide a detailed resource for professionals in the field. The primary mechanism underlying the genotoxicity of benzoates in vitro appears to be the induction of oxidative stress, leading to DNA damage.[1][2]
Quantitative Genotoxicity Data
The following tables summarize the quantitative data from in vitro studies on the genotoxicity of benzoic acid, sodium this compound, and potassium this compound.
Table 1: Genotoxicity of Benzoic Acid in Human Peripheral Blood Lymphocytes
| Concentration (µg/mL) | Treatment Duration (hours) | Chromosomal Aberrations (CA/cell) | Sister Chromatid Exchanges (SCEs/cell) | Micronucleus Frequency (%) | Reference |
| 50 | 24 | 0.075 ± 0.019 | 7.50 ± 1.86 | 0.45 ± 0.15 | [3] |
| 100 | 24 | 0.095 ± 0.027 | 9.50 ± 2.07 | 0.50 ± 0.16 | [3] |
| 200 | 24 | 0.125 ± 0.023 | 12.50 ± 2.34 | 1.10 ± 0.23 | [3] |
| 500 | 24 | 0.225 ± 0.030 | 20.00 ± 2.83 | 1.00 ± 0.22 | [3] |
| 50 | 48 | 0.105 ± 0.022 | 10.50 ± 2.17 | - | [3] |
| 100 | 48 | 0.115 ± 0.023 | 11.50 ± 2.26 | - | [3] |
| 200 | 48 | 0.145 ± 0.025 | 13.00 ± 2.38 | 1.10 ± 0.23 | [3] |
| 500 | 48 | 0.175 ± 0.027 | 17.50 ± 2.69 | 1.00 ± 0.22 | [3] |
Table 2: Genotoxicity of Sodium this compound
| Cell Type | Concentration | Treatment Duration (hours) | Genotoxicity Endpoint | Observation | Reference |
| Human Lymphocytes | 6.25 - 100 µg/mL | 24 & 48 | CA, SCE, MN, DNA Damage (Comet) | Significant increase in all endpoints | [4][5] |
| Human Lymphocytes | 1.0, 1.5, 2.0 mg/mL | 24 & 48 | Micronucleus Formation | Significant increase | [6] |
| Human Lymphocytes | 2.0 mg/mL | 24 & 48 | Chromosome Breakage | Significant increase | [6] |
| HepG2 Cells | 50, 100, 150 µM | - | DNA Damage (Comet) | Significant increase in tail length, %DNA in tail, and tail moment | [7] |
| Human Gingival Fibroblasts | 10, 50, 100, 150 µM | 1 | DNA Damage (Comet) | Significant increase in tail length, %DNA in tail, and tail moment |
Table 3: Genotoxicity of Potassium this compound in Human Peripheral Blood Lymphocytes
| Concentration (µg/mL) | Treatment Duration (hours) | Genotoxicity Endpoint | Observation | Reference |
| 62.5 - 1000 | 24 & 48 | CA, SCE | Significant increase | [5] |
| 62.5 - 1000 | 48 | MN | Significant increase | [5] |
| 62.5 - 1000 | 24 & 48 | DNA Damage (Comet) | No significant increase | [5] |
Signaling Pathways of this compound-Induced Genotoxicity
The genotoxic effects of this compound preservatives are primarily attributed to the induction of oxidative stress. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Toxicological impact of sodium this compound on inflammatory cytokines, oxidative stress and biochemical markers in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. Crosstalk between DNA Damage and Inflammation in the Multiple Steps of Carcinogenesis [mdpi.com]
- 7. Crosstalk of reactive oxygen species and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of Potassium Benzoate at High Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of potassium benzoate (C₇H₅KO₂), a widely used preservative in the pharmaceutical, food, and beverage industries. Understanding its behavior at elevated temperatures is critical for ensuring product quality, safety, and efficacy, particularly in applications involving heat treatment or long-term storage under varied conditions. This document details the thermal decomposition pathway, identifies key decomposition products, and outlines the experimental protocols for robust thermal analysis.
Executive Summary
Potassium this compound is a thermally stable salt of benzoic acid, generally exhibiting a high melting point and decomposition temperature. Thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals that its decomposition is a multi-stage process. The primary decomposition pathway involves decarboxylation, leading to the formation of various organic and inorganic products. The presence of other substances, such as strong bases, can significantly alter the decomposition mechanism and products. This guide synthesizes available data to provide a detailed understanding of these processes.
Physicochemical Properties
A summary of the key physical and chemical properties of potassium this compound is presented in Table 1.
Table 1: Physicochemical Properties of Potassium this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₅KO₂ | [1] |
| Molar Mass | 160.21 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | > 300 °C | [3] |
| Onset of Decomposition | Approximately 450 °C | |
| Solubility in Water | 73.83 g/100 mL at 25 °C | [2] |
Thermal Decomposition Analysis
The thermal stability of potassium this compound has been investigated using various analytical techniques. The following sections detail the expected outcomes from these analyses.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For potassium this compound, TGA reveals a significant mass loss at temperatures above 450 °C in an inert atmosphere, corresponding to its decomposition. One study noted a 15.1% weight loss at 277°C, with no further significant loss up to 477°C, though detailed conditions were not provided.[4] The final residual mass is expected to correspond to the formation of potassium carbonate (K₂CO₃).
Table 2: Summary of Expected TGA Data for Potassium this compound in an Inert Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| Ambient - 450 | < 1 | Loss of adsorbed moisture |
| 450 - 600 | ~35-45 | Main decomposition (decarboxylation) |
| > 600 | - | Stable residue (Potassium Carbonate) |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of potassium this compound shows a sharp endothermic peak corresponding to its melting point, which is reported to be around 441 °C (714 K).[4] This is followed by endothermic or exothermic events associated with its decomposition.
Table 3: Summary of Expected DSC Data for Potassium this compound in an Inert Atmosphere
| Temperature (°C) | Thermal Event | Enthalpy Change (ΔH) |
| ~441 | Melting | Endothermic |
| > 450 | Decomposition | Endothermic/Exothermic |
Decomposition Pathway and Products
The primary thermal decomposition pathway of pure potassium this compound in an inert atmosphere is believed to be decarboxylation. However, in the presence of a strong base like potassium hydroxide, the decomposition to benzene and potassium carbonate is a well-documented reaction.[2]
Proposed Thermal Decomposition Mechanism (Inert Atmosphere)
While a definitive, detailed mechanism for the thermal decomposition of pure potassium this compound is not extensively documented, a plausible pathway involves the following steps:
Caption: Proposed thermal decomposition pathway of potassium this compound.
Decomposition in the Presence of a Strong Base
The reaction with potassium hydroxide proceeds as follows:
C₆H₅COOK + KOH → C₆H₆ + K₂CO₃[2]
This reaction is a classic example of decarboxylation of an aromatic carboxylate salt.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability of potassium this compound.
Thermogravimetric Analysis (TGA) Protocol
A general protocol for the TGA of potassium this compound is provided below.
Caption: Generalized experimental workflow for TGA analysis.
Differential Scanning Calorimetry (DSC) Protocol
A general protocol for the DSC of potassium this compound is provided below.
References
The Influence of pH on the Preservative Efficacy of Sodium Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of pH in the antimicrobial efficacy of sodium benzoate, a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Understanding this relationship is paramount for formulating products that are safe, stable, and effective. This document provides a detailed overview of the mechanism of action, quantitative efficacy data, and standardized experimental protocols.
Core Principles: The pH-Dependent Mechanism of Action
Sodium this compound's efficacy as a preservative is intrinsically linked to the pH of the formulation. The active antimicrobial agent is not the sodium this compound salt itself, but rather its undissociated form, benzoic acid.[1][2][3] Sodium this compound, being the salt of a weak acid, exists in a pH-dependent equilibrium with benzoic acid in aqueous solutions.
The antimicrobial action begins with the passive diffusion of the lipophilic, undissociated benzoic acid across the microbial cell membrane.[4] Once inside the cytoplasm, which typically has a higher pH than the surrounding acidic environment, the benzoic acid dissociates, releasing a proton (H+). This process leads to the acidification of the cell's interior.[5][6] The resulting decrease in intracellular pH inhibits the anaerobic fermentation of glucose through the sharp reduction in the activity of enzymes like phosphofructokinase, thereby disrupting the microorganism's metabolic functions and inhibiting its growth and survival.[5][6]
The concentration of the crucial undissociated benzoic acid is governed by the Henderson-Hasselbalch equation. The pKa of benzoic acid is approximately 4.2.[5][7][8][9] This means that at a pH of 4.2, 50% of the preservative is in the active benzoic acid form. As the pH of the environment decreases, the equilibrium shifts towards the formation of more undissociated benzoic acid, thus increasing the preservative's efficacy. Consequently, sodium this compound is most effective in acidic conditions, typically at a pH below 4.5.[1][3][10]
Quantitative Efficacy: The Impact of pH on Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of a preservative's effectiveness, representing the lowest concentration that prevents the visible growth of a microorganism. The MIC of sodium this compound is significantly influenced by the pH of the growth medium. The following table summarizes available data on the MIC of sodium this compound against various microorganisms at different pH levels.
| Microorganism | pH | Concentration (ppm) | Efficacy | Reference |
| Escherichia coli | 7.0 | >10,000 | Ineffective | [11][12] |
| 4.0 | 1,000 | Bactericidal | [11][12] | |
| Salmonella enterica | 7.0 | >10,000 | Ineffective | [11][12] |
| 4.0 | 1,000 | Bactericidal | [11][12] | |
| Listeria monocytogenes | 7.0 | >10,000 | Ineffective | [11][12] |
| 4.0 | 1,000 | Bactericidal | [11][12] | |
| Staphylococcus aureus (MRSA & MSSA) | Not Specified | 32 | Inhibitory | [13][14] |
| Candida albicans | Not Specified | 2,500 | Fungistatic | |
| Aspergillus niger | Not Specified | >50,000 | Ineffective | |
| 4.5 | 3,000 (0.3%) | Effective | [13] | |
| 5.5 | 3,000 (0.3%) | Effective only at low water activity | [13] | |
| Penicillium corylophilum | 4.5 | 3,000 (0.3%) | Effective | [13] |
| 5.5 | 3,000 (0.3%) | Effective only at low water activity | [13] |
Note: The data presented are derived from various studies and experimental conditions may differ. Direct comparison of absolute values should be done with caution.
Experimental Protocols for Efficacy Assessment
To ensure the safety and stability of a product, the efficacy of the preservative system must be validated through standardized challenge tests. The United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test and the ISO 11930 standard are widely recognized methods.
USP <51> Antimicrobial Effectiveness Test
This test evaluates the performance of antimicrobial preservatives by challenging the product with a panel of specified microorganisms.
Key Methodological Steps:
-
Preparation of Inoculum: Standardized cultures of Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538) are prepared to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: The product is divided into five separate containers, and each is inoculated with one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Incubation: The inoculated containers are incubated at 20-25°C for 28 days.
-
Enumeration: At specified intervals (typically 7, 14, and 28 days), aliquots are removed from each container, and the number of viable microorganisms is determined using plate count methods.
-
Evaluation: The log reduction in microbial count from the initial inoculum is calculated for each time point and compared against the acceptance criteria outlined in the USP for the specific product category.
ISO 11930:2019 - Evaluation of the Antimicrobial Protection of a Cosmetic Product
This international standard specifies a method for the interpretation of data generated by a preservative efficacy test or from a microbiological risk assessment.
Key Methodological Steps:
-
Microorganisms: The test utilizes Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404). Escherichia coli (ATCC 8739) is also included.
-
Inoculation: The product is inoculated with each test microorganism to achieve a final concentration of at least 1 x 10⁵ CFU/g or mL.
-
Sampling and Neutralization: At 7, 14, and 28 days, samples are taken and treated with a validated neutralizer to inactivate the preservative before enumeration.
-
Enumeration: The number of surviving microorganisms is determined by plate count.
-
Acceptance Criteria: The log reduction for each microorganism at each time point is compared to the criteria defined in the standard. For bacteria, a 3-log reduction is generally required by day 14, with no subsequent increase. For yeast and mold, a 1-log reduction by day 14 and no increase thereafter is typically required.
Conclusion
The preservative efficacy of sodium this compound is unequivocally dependent on the pH of the formulation. Its antimicrobial activity is maximized in acidic environments where the concentration of the active, undissociated benzoic acid is highest. For researchers, scientists, and drug development professionals, a thorough understanding of this principle is essential for the successful development of well-preserved and stable products. The selection of an appropriate pH, in conjunction with the use of validated preservative efficacy testing protocols, is critical to ensure product safety and quality throughout its lifecycle.
References
- 1. proprep.com [proprep.com]
- 2. webbut.unitbv.ro [webbut.unitbv.ro]
- 3. adslaboratories.com [adslaboratories.com]
- 4. global.oup.com [global.oup.com]
- 5. iscacosmetictesting.com [iscacosmetictesting.com]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. library.gwu.edu [library.gwu.edu]
- 8. Benzoic acids [stenutz.eu]
- 9. physical chemistry - Finding is the concentration of H⁺ in a this compound buffer solution after adding HCl - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 11. echemi.com [echemi.com]
- 12. Study of this compound, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 14. microchemlab.com [microchemlab.com]
The Ubiquitous Preservative: A Technical Guide to the Natural Occurrence of Benzoic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, a simple aromatic carboxylic acid, is a compound of significant interest across various scientific disciplines, from food science to pharmacology. While widely recognized as a synthetic food preservative, its natural occurrence in the plant kingdom is extensive and plays a pivotal role in plant physiology, defense, and interaction with the environment. This technical guide provides an in-depth exploration of the natural occurrence of benzoic acid in plants, its biosynthetic pathways, physiological functions, and the analytical methodologies used for its study. The information is tailored for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this multifaceted molecule.
Natural Occurrence and Quantitative Data
Benzoic acid and its derivatives are naturally present in a wide array of plant species, contributing to their defense mechanisms and longevity.[1] Appreciable amounts are found in many fruits, particularly berries.[2] For instance, ripe fruits of several Vaccinium species, such as cranberry (V. vitis macrocarpon) and bilberry (V. myrtillus), can contain between 0.03% and 0.13% free benzoic acid.[2] In some cases, such as with American cranberries, benzoic acid can constitute up to 0.5% of the berry's weight, acting as a natural preservative.[3] Its presence is not limited to fruits; it has also been detected in vegetables, herbs, and spices.[4][5]
The following table summarizes the quantitative data on the natural occurrence of benzoic acid in various plant sources.
| Plant Species | Family | Plant Part | Concentration Range (mg/kg) | Reference(s) |
| Vaccinium macrocarpon (Cranberry) | Ericaceae | Fruit | 300 - 1300 | [2] |
| Vaccinium myrtillus (Bilberry) | Ericaceae | Fruit | 300 - 1300 | [2] |
| Perilla frutescens (Perilla) | Lamiaceae | Leaves | 0.33 - 298 | [4] |
| Panax ginseng (Ginseng) | Araliaceae | Root | [4] | |
| Olea europaea (Green Olive) | Oleaceae | Fruit | 142.35 - 153.45 | [6] |
| Nicotiana tabacum (Tobacco) | Solanaceae | Leaves | Weakly induced upon infection | [7] |
| Various Fruits and Fruit Products | - | Fruit | 2.1 - 1950 (µg/g) | [8] |
LOD: Limit of Detection
Biosynthesis of Benzoic Acid in Plants
The primary route for benzoic acid biosynthesis in plants is the β-oxidative pathway , which is analogous to fatty acid degradation.[9] This pathway commences with the amino acid L-phenylalanine, a product of the shikimate pathway.
The key steps in the β-oxidative pathway are as follows:
-
Deamination of Phenylalanine: L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
-
Activation to Coenzyme A Thioester: trans-Cinnamic acid is then activated to cinnamoyl-CoA.
-
β-Oxidation: Cinnamoyl-CoA undergoes a series of reactions including hydration, dehydrogenation, and thiolytic cleavage to shorten the side chain by two carbons, ultimately yielding benzoyl-CoA.
-
Hydrolysis: Benzoyl-CoA is then hydrolyzed to free benzoic acid.
It is important to note that benzoic acid can also be found in conjugated forms within the plant, such as benzoyl-glucose.[7] These conjugated forms may play a role in the biosynthesis of other secondary metabolites, including salicylic acid.[7]
Biosynthetic Pathway Diagram
Physiological Roles and Signaling
Benzoic acid is not merely a metabolic byproduct; it is an active participant in various physiological processes within the plant, most notably in defense and stress responses.
-
Precursor to Salicylic Acid: Benzoic acid is a direct precursor to salicylic acid, a key plant hormone involved in systemic acquired resistance (SAR), which provides long-lasting, broad-spectrum resistance to secondary infections.[7][10]
-
Defense Against Pathogens: Exogenous application of benzoic acid has been shown to induce resistance against fungal pathogens like Alternaria solani in tomato.[11] It can inhibit the growth of pathogenic fungi and bacteria.[11] In lettuce, benzoic acid is released as a root exudate upon pathogen infection, inhibiting the hyphal growth of Rhizoctonia solani.[12]
-
Stress Tolerance: Benzoic acid has been implicated in tolerance to abiotic stresses such as heat, drought, and chilling.[10][13] It is believed that the benzoic acid structural portion is a key functional moiety in inducing multiple stress tolerances.[13]
-
Crosstalk with Other Hormones: The signaling pathways of benzoic acid and its derivatives are intricately linked with other plant hormones. For instance, there is a well-documented antagonistic crosstalk between the salicylic acid pathway (derived from benzoic acid) and the jasmonic acid pathway, which is crucial for fine-tuning the plant's defense response to different types of pathogens.[14][15]
Signaling in Plant Defense
Upon pathogen recognition, plants can initiate a signaling cascade that leads to the accumulation of defense-related compounds, including benzoic acid and its derivatives.
Experimental Protocols
The accurate quantification of benzoic acid in plant matrices is crucial for understanding its physiological roles. The following sections provide detailed methodologies for the extraction and analysis of benzoic acid from plant tissues.
Extraction of Benzoic Acid from Plant Material
This protocol describes a general method for the extraction of benzoic acid from plant tissues.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Homogenization: Weigh approximately 1-5 g of fresh plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. For dried tissue, grind directly to a fine powder.
-
Solvent Extraction: Transfer the powdered tissue to a centrifuge tube and add 20 mL of diethyl ether. Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a sonication bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. Carefully decant the supernatant (ether extract) into a clean tube.
-
Aqueous Extraction of Benzoic Acid: Transfer the ether extract to a separatory funnel. Add 20 mL of 1 M NaOH solution to the separatory funnel. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate. The benzoate salt will be in the aqueous (bottom) layer.
-
Separation of Layers: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the ether layer with a fresh 20 mL portion of 1 M NaOH. Combine the aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH of the solution is approximately 2. This will precipitate the benzoic acid.
-
Isolation of Benzoic Acid: Collect the precipitated benzoic acid by vacuum filtration using a Buchner funnel and filter paper. Wash the precipitate with a small amount of cold deionized water.
-
Drying and Re-dissolving: The extracted benzoic acid can be dried and then re-dissolved in a suitable solvent (e.g., methanol, acetonitrile) for chromatographic analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile). A typical starting condition could be a 60:40 (v/v) mixture of buffer and methanol.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 234 nm.[16]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of benzoic acid standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the extracted benzoic acid in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the benzoic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of benzoic acid in the sample by using the calibration curve generated from the standards.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, benzoic acid typically requires derivatization before GC-MS analysis.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Derivatization (Silylation):
-
Evaporate the solvent from the extracted benzoic acid under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dry extract.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) ester of benzoic acid.
Procedure:
-
Standard Preparation: Prepare and derivatize benzoic acid standards in the same manner as the samples to create a calibration curve.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Identify the derivatized benzoic acid peak based on its retention time and mass spectrum. Quantify the amount in the sample using the calibration curve.
Experimental Workflow Diagram
Conclusion
The natural occurrence of benzoic acid in plants is a testament to the elegant and efficient metabolic strategies that have evolved to ensure plant survival and fitness. Far from being a simple precursor molecule, benzoic acid is an active participant in a complex network of physiological processes, particularly in orchestrating defense responses against a myriad of biotic and abiotic stresses. For researchers in drug development and related fields, a thorough understanding of the biosynthesis, regulation, and functions of this compound in its natural context can provide valuable insights for the discovery and development of new therapeutic agents and agrochemicals. The methodologies outlined in this guide provide a solid foundation for the accurate and reliable study of benzoic acid in plant systems, paving the way for further discoveries in this exciting area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. fruitfast.com [fruitfast.com]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Quantitation of benzoic and sorbic acid levels from green olives by high-performance liquid chromatography - MedCrave online [medcraveonline.com]
- 7. Free and Conjugated Benzoic Acid in Tobacco Plants and Cell Cultures. Induced Accumulation upon Elicitation of Defense Responses and Role as Salicylic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Surveillance of the Naturally Derived Benzoic Acid Levels in Fruits and Fruit Products, and Comparison of Analytical Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idosi.org [idosi.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 15. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ju.edu.et [repository.ju.edu.et]
Methodological & Application
Application Note: Simultaneous Determination of Sodium Benzoate and Potassium Sorbate by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Sodium benzoate and potassium sorbate are widely utilized as preservatives in the food, pharmaceutical, and cosmetic industries to inhibit the growth of bacteria, yeasts, and molds.[1][2] Accurate quantification of these preservatives is essential for ensuring product quality, safety, and compliance with regulatory standards.[1][3] High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and versatile analytical technique that is considered the superior method for the determination of sodium this compound and potassium sorbate.[1] This application note provides a detailed protocol for the simultaneous analysis of these two preservatives using a reversed-phase HPLC method with UV detection.
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes various HPLC methods and their key parameters for the analysis of sodium this compound and potassium sorbate, compiled from several sources. This allows for easy comparison and selection of a suitable method based on available resources and analytical requirements.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | Purospher® STAR RP-18 (5 µm, 25 cm × 4.6 mm)[4] | Supelcosil LC-18 (5 µm, 4.6 mm ID)[5] | Luna C18 (5 µm, 150 mm x 4.6 mm)[3] | C18 Column[6] |
| Mobile Phase | Acetate Buffer : Methanol (25:75)[4] | Acetonitrile / Ammonium Acetate Buffer[5] | Acetonitrile : Sodium Acetate Buffer (20:80)[3] | Acetonitrile – Ammonium Acetate Buffer[6] |
| pH | 4.4[4] | 4.2[5] | 4.3[3] | Not Specified |
| Flow Rate | 1.2 mL/min[4] | 0.8 mL/min[5] | 1.0 mL/min[3] | Not Specified |
| Detection Wavelength | 235 nm[3][4] | 225 nm (SB), 255 nm (PS)[5][7] | 235 nm[3] | 254 nm[6] |
| Injection Volume | 20 µL | Not Specified | Not Specified | Not Specified |
| Column Temperature | 40 °C[4] | Not Specified | Not Specified | Not Specified |
| Retention Time (Sodium this compound) | ~4.6 min[4] | Not Specified | 4.9 min[3] | 4.98 min[6] |
| Retention Time (Potassium Sorbate) | ~5.6 min[4] | Not Specified | 6.9 min[3] | 5.67 min[6] |
| Linearity Range (µg/mL) | 20-100[4] | Not Specified | 1-30[3] | Not Specified |
| LOD (mg/L) | Not Specified | 10 (in juice matrix)[5][7] | 0.59 (SB), 0.39 (PS)[3] | Not Specified |
| LOQ (mg/L) | Not Specified | Not Specified | 1.8 (SB), 1.1 (PS)[3] | Not Specified |
Experimental Protocol
This protocol details a validated isocratic reversed-phase HPLC method for the simultaneous quantification of sodium this compound and potassium sorbate.
Principle
The method employs a reversed-phase C18 column to separate sodium this compound and potassium sorbate.[1][5] The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a good resolution between the two preservative peaks in a short analysis time.[4][5][6] Quantification is performed by monitoring the UV absorbance of the analytes as they elute from the column and comparing the peak areas to those of external standards.
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
pH meter.
-
Sodium this compound (analytical standard).
-
Potassium Sorbate (analytical standard).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Sodium Acetate or Ammonium Acetate (analytical grade).
-
Acetic Acid or Formic Acid (analytical grade).
Preparation of Solutions
3.1. Mobile Phase Preparation (Example: Acetonitrile:Acetate Buffer)
-
Acetate Buffer: Prepare an aqueous solution of sodium acetate or ammonium acetate (e.g., 0.025 M).[8] Adjust the pH to approximately 4.3 using acetic acid.[3]
-
Mobile Phase: Mix acetonitrile and the prepared acetate buffer in the desired ratio (e.g., 20:80 v/v).[3]
-
Degassing: Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration before use.
3.2. Standard Stock Solutions (e.g., 1000 µg/mL)
-
Accurately weigh 100 mg of sodium this compound standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water.[3] This is the Sodium this compound Stock Solution (1000 µg/mL).
-
Accurately weigh 100 mg of potassium sorbate standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water.[3] This is the Potassium Sorbate Stock Solution (1000 µg/mL).
3.3. Working Standard Solutions
-
Prepare a series of working standard solutions by making appropriate serial dilutions of the stock solutions with the mobile phase to cover a concentration range of 1-30 µg/mL for both analytes.[3] For example, to prepare a 10 µg/mL mixed standard, pipette 1 mL of each 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
4.1. Liquid Samples (e.g., Soft Drinks, Juices)
-
Degas carbonated samples by sonication.
-
Dilute a known volume (e.g., 1.0 mL) of the liquid sample with the mobile phase in a volumetric flask (e.g., 10.0 mL).[5][7]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]
4.2. Solid or Viscous Samples (e.g., Ketchup, Creams, Gels)
-
Accurately weigh a representative amount of the sample (e.g., 10 g) into a beaker.[5]
-
Add a known volume of mobile phase (e.g., 50 mL) and blend or homogenize for 2 minutes.[5]
-
Allow the mixture to settle for 5 minutes.[5]
-
Dilute an aliquot of the supernatant (e.g., 1.0 mL to 10.0 mL) with the mobile phase.[5]
-
For some samples, ultrasonic extraction with methanol may be necessary before dilution.[9]
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.[9]
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions (refer to the table for an example).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to build the calibration curve.
-
Inject the prepared sample solutions. It is recommended to inject a standard periodically to check for system suitability.
-
Record the peak areas for sodium this compound and potassium sorbate.
Calculation
-
Calibration Curve: Plot a graph of peak area versus concentration for the standard solutions of sodium this compound and potassium sorbate. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.999 is desirable.[3]
-
Quantification: Determine the concentration of each preservative in the sample solution from the calibration curve using its peak area.
-
Final Concentration: Calculate the final concentration of the preservative in the original sample by applying the dilution factor used during sample preparation.
Concentration (mg/L or mg/kg) = (C_hplc × V_final × DF) / W_initial
Where:
-
C_hplc = Concentration from HPLC (µg/mL)
-
V_final = Final volume of the initial sample preparation (mL)
-
DF = Subsequent dilution factor
-
W_initial = Initial weight (g) or volume (mL) of the sample
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of preservatives.
References
- 1. njlabs.com [njlabs.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ajast.net [ajast.net]
- 4. asianpubs.org [asianpubs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. jmp.ir [jmp.ir]
- 7. Rapid high-performance liquid chromatography method for the analysis of sodium this compound and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Potassium Sorbate, Sodium this compound, Quinoline Yellow and Sunset Yellow in Lemonades and Lemon Sauces by HPLC Using Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Methyl Benzoate
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of methyl benzoate through the Fischer esterification of benzoic acid and methanol. Detailed experimental protocols, a summary of quantitative data from various literature sources, and visualizations of the reaction mechanism and experimental workflow are presented. The information is intended to equip researchers with the necessary details to replicate and adapt this fundamental organic transformation.
Introduction
Methyl this compound is an ester commonly used as a flavoring agent, in perfumery, and as an intermediate in the synthesis of other organic compounds. Its preparation via the Fischer esterification of benzoic acid with methanol in the presence of a strong acid catalyst is a classic and illustrative example of this type of reaction.[1][2] The reaction is reversible, and an excess of one reactant, typically methanol, is often used to drive the equilibrium towards the product side.[3][4]
Reaction and Mechanism
The overall reaction is as follows:
Benzoic Acid + Methanol ⇌ Methyl this compound + Water
The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid.[1][5] The mechanism, known as Fischer esterification, involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yield the final ester product.[6][7]
Caption: Fischer Esterification Mechanism.
Experimental Protocols
Several protocols for the synthesis of methyl this compound have been reported, varying in scale and specific reagents. Below are detailed methodologies from representative procedures.
Protocol 1: Small-Scale Synthesis
This protocol is adapted from a common laboratory procedure.[1]
Materials:
-
Benzoic acid: 0.61 g
-
Methanol: 2 mL
-
Concentrated sulfuric acid: 0.15 mL
-
Methylene chloride (Dichloromethane): 50 mL
-
5% Sodium carbonate solution: 20 mL
-
Anhydrous sodium sulfate
-
Boiling stones
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 0.61 g of benzoic acid, 2 mL of methanol, and 0.15 mL of concentrated sulfuric acid. Add boiling stones.
-
Reflux: Attach a reflux condenser and heat the mixture gently at reflux for 1 hour.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Rinse the flask with 40 mL of methylene chloride and add it to the separatory funnel.
-
Shake the funnel to extract the product into the organic layer.
-
Separate the layers and wash the organic layer with 25 mL of water, followed by 25 mL of 5% sodium carbonate solution to remove unreacted benzoic acid.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the methylene chloride by distillation.
-
-
Purification: The crude methyl this compound can be further purified by distillation, collecting the fraction boiling around 199°C.
Protocol 2: Larger-Scale Synthesis
This protocol is suitable for preparing a larger quantity of methyl this compound.
Materials:
-
Benzoic acid: 24.4 g (0.2 mole)
-
Methanol: 70 mL
-
Concentrated sulfuric acid: 7 mL
-
Ether: 70 mL
-
10% Sodium bicarbonate solution
-
Anhydrous potassium carbonate
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, mix 24.4 g of benzoic acid, 70 mL of methanol, and 7 mL of concentrated sulfuric acid. Add a boiling chip.
-
Reflux: Attach a reflux condenser and boil the mixture gently for 1 hour.
-
Removal of Excess Methanol: Rearrange the condenser for distillation and distill off the excess methanol.
-
Work-up and Extraction:
-
Cool the residue and pour it into a separatory funnel.
-
Add 70 mL of ether to the funnel, using some to rinse the reaction flask.
-
Wash the ethereal solution with two 50 mL portions of water.
-
Wash with 50 mL portions of 10% sodium bicarbonate solution until the aqueous layer shows no precipitate upon acidification.
-
-
Drying and Solvent Removal:
-
Dry the ethereal solution with about 5 g of anhydrous potassium carbonate for at least 30 minutes.
-
Filter the solution into a distillation flask.
-
Remove the ether by distillation.
-
-
Purification: Distill the remaining residue using an air condenser, collecting the fraction boiling between 190-196°C.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of methyl this compound.
| Parameter | Protocol 1 (Small Scale)[1][5] | Protocol 2 (Larger Scale) | Protocol 3[8] | Protocol 4[9] | Protocol 5[10] |
| Reactants | |||||
| Benzoic Acid | 0.61 g (0.005 mol) / 6.1 g (0.05 mol) | 24.4 g (0.2 mol) | 10.008 g (0.082 mol) | 10 g (0.082 mol) | 10 mmol (1.22 g) |
| Methanol | 2 mL / 20 mL | 70 mL | 25 mL (0.62 mol) | 30 mL | 100 mmol (3.2 g) |
| Catalyst (H₂SO₄) | 0.15 mL / 2 mL | 7 mL | 3 mL | 1-2 mL | 1 mmol |
| Reaction Conditions | |||||
| Reflux Time | 1 hour / 45 min | 1 hour | Not specified | 4-5 hours | 4 hours |
| Reaction Temp. | Reflux | Reflux | Reflux | Reflux | 70 °C |
| Work-up & Purification | |||||
| Extraction Solvent | Methylene Chloride | Ether | Dichloromethane | Not specified | Ethyl Acetate |
| Wash Solution | 5% Na₂CO₃ / 0.6 M NaHCO₃ | 10% NaHCO₃ | Sodium Bicarbonate | Not specified | 5% Na₂CO₃ |
| Drying Agent | Anhydrous Na₂SO₄ | Anhydrous K₂CO₃ | Not specified | Not specified | Anhydrous Na₂SO₄ |
| Purification | Distillation | Distillation | Distillation | Distillation | Rotary Evaporation |
| Results | |||||
| Product Yield (mass) | Not specified | 20 g | 6.274 g | 7.8 mL (approx. 8.4 g) | Not specified |
| Percent Yield | Not specified | ~85% (theoretical) | 62.69% | 69% | 87% |
| Boiling Point (°C) | ~199 | 190-196 | 199.6 | 199 | Not specified |
Experimental Workflow Diagram
The general workflow for the synthesis and purification of methyl this compound is depicted below.
Caption: Experimental Workflow.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fischer Esterification: Synthesizing Methyl this compound from Benzoic Acid — Adam Cap [adamcap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN113248373A - Preparation method of methyl this compound compound - Google Patents [patents.google.com]
Purification of Benzoic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recrystallization is a fundamental technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of benzoic acid using water as the recrystallization solvent. The method leverages the differential solubility of benzoic acid in hot versus cold water to remove impurities.[1][2][3] This application note includes a comprehensive experimental procedure, data on the solubility of benzoic acid, and expected recovery rates to guide researchers in obtaining high-purity benzoic acid for various research and development applications.
Introduction
Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used as a precursor in the synthesis of various organic compounds and as a preservative in the food and pharmaceutical industries.[4] The purity of benzoic acid is critical for its intended applications. Recrystallization is an effective and environmentally friendly method for its purification, primarily utilizing water as a solvent.[4] The principle of this technique relies on the fact that the solubility of benzoic acid in water increases significantly with temperature.[4][5][6] By dissolving the impure benzoic acid in a minimum amount of hot water and then allowing it to cool slowly, pure benzoic acid crystals form, leaving the impurities dissolved in the cold mother liquor.[1][2]
Data Presentation
Table 1: Solubility of Benzoic Acid in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 1.7[4][5][6] |
| 18 | 2.7[4] |
| 25 | 3.44[4][7] |
| 40 | 5.51[4] |
| 75 | 21.45[4][5] |
| 100 | 56.31[4][5][6] |
Table 2: Typical Experimental Parameters and Expected Yield
| Parameter | Value |
| Starting Mass of Impure Benzoic Acid | ~1.0 g |
| Purity of Crude Benzoic Acid | Varies |
| Solvent | Deionized Water |
| Typical Percent Recovery | 65-85%[4][8][9] |
| Melting Point of Pure Benzoic Acid | 122.4 °C |
Experimental Protocol
This protocol details the steps for the purification of benzoic acid by recrystallization from water.
Materials and Equipment
-
Impure benzoic acid
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Watch glass
-
Spatula
-
Graduated cylinders
-
Melting point apparatus
Procedure
-
Dissolution:
-
Weigh approximately 1.0 g of impure benzoic acid and transfer it to a 125 mL Erlenmeyer flask.[10]
-
Add approximately 20-30 mL of deionized water to the flask.[8]
-
Heat the mixture on a hot plate to a gentle boil while stirring with a glass rod to facilitate dissolution.[1][2]
-
If solid material remains, add small portions of hot deionized water (1-2 mL at a time) until the benzoic acid is completely dissolved.[1][11] Avoid adding an excess of water to ensure a good yield.[11]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask and preheat both on the hot plate.[12]
-
Carefully and quickly pour the hot benzoic acid solution through the hot funnel to remove the insoluble impurities.[2]
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[1][11]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 10-15 minutes to maximize the yield of crystals.[1][8]
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes and connect it to a filter flask under vacuum.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it is sealed against the funnel.
-
Swirl the crystalline mixture in the Erlenmeyer flask and pour it into the Buchner funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
Wash the crystals in the funnel with a small portion of ice-cold deionized water to remove any remaining soluble impurities.[1]
-
-
Drying:
-
Leave the vacuum on to pull air through the crystals for several minutes to help them dry.
-
Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.
-
Allow the crystals to air dry completely. The drying process can be expedited by placing the watch glass in a drying oven at a low temperature (e.g., 50-60 °C).
-
-
Analysis:
-
Once dry, weigh the purified benzoic acid to determine the final mass and calculate the percent recovery.
-
Determine the melting point of the recrystallized benzoic acid. A sharp melting point close to the literature value (122.4 °C) is an indicator of high purity.[12]
-
Calculation of Percent Recovery
The percent recovery is calculated using the following formula:
Percent Recovery (%) = (Mass of Pure Benzoic Acid / Mass of Impure Benzoic Acid) x 100[13]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[14][15][16]
-
Handle benzoic acid in a well-ventilated area or a fume hood to avoid inhaling dust.[14][15]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14][16]
-
Use caution when working with the hot plate and hot glassware to prevent burns.
-
Dispose of all chemical waste according to institutional guidelines.[15]
Visualizations
Caption: Workflow for the Purification of Benzoic Acid by Recrystallization.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Is benzoic acid solubility in water?_Chemicalbook [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. famu.edu [famu.edu]
- 9. reddit.com [reddit.com]
- 10. scribd.com [scribd.com]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. youtube.com [youtube.com]
- 13. brainly.com [brainly.com]
- 14. ehs.com [ehs.com]
- 15. columbuschemical.com [columbuschemical.com]
- 16. media.laballey.com [media.laballey.com]
Application Notes and Protocols: Sodium Benzoate as a Preservative in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzoate, the sodium salt of benzoic acid, is a widely utilized preservative in the food and pharmaceutical industries due to its bacteriostatic and fungistatic properties.[1][2] Its mechanism of action involves the absorption of its active form, benzoic acid, into microbial cells.[1] Under acidic conditions (optimally pH 2.5-4.0), benzoic acid disrupts the cell's metabolic functions by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle, altering cell membrane permeability, and lowering the intracellular pH, ultimately inhibiting microbial growth.[3][4] While effective as a preservative, the use of sodium this compound in cell culture media requires careful consideration due to its potential cytotoxic and genotoxic effects on mammalian cells.[5][6][7] These application notes provide a summary of the known effects of sodium this compound on mammalian cells, protocols for evaluating its suitability as a preservative in specific cell culture systems, and an overview of its mechanisms of action.
Mechanism of Action as a Preservative
Sodium this compound's preservative efficacy is highest in acidic environments where it converts to benzoic acid.[1][3][8] The lipophilic nature of undissociated benzoic acid allows it to easily pass through the cell membrane of microorganisms.[4] Once inside the cell, it interferes with microbial growth through several mechanisms:
-
Inhibition of Enzyme Activity: Benzoic acid can inhibit the activity of enzymes crucial for cellular metabolism.[3]
-
Alteration of Cell Membrane Integrity: It can disrupt the cell membrane, leading to the leakage of essential molecules.[3]
-
Disruption of Intracellular pH: The influx of benzoic acid can lower the internal pH of the microbial cell, creating an unfavorable environment for survival.[3]
-
Inhibition of Anaerobic Fermentation: By lowering the intracellular pH to 5 or below, it sharply decreases the anaerobic fermentation of glucose.[1]
Data on Cytotoxicity of Sodium this compound in Mammalian Cells
Numerous studies have demonstrated that sodium this compound can be cytotoxic to mammalian cells in a dose-dependent manner. The concentration at which it is typically used as a food preservative (0.1%) has been shown to significantly decrease the viability of some cell lines.[6] The cytotoxic effects can also be cumulative.[6] It is crucial to determine the non-cytotoxic concentration for each specific cell line before considering its use as a preservative.
| Cell Line | Concentration | Effect | Reference |
| Rat Cortical Neurons | 0.01% - 1.0% (w/v) | Dose-dependent cell death. Significant decrease in viability at 0.1%. | [6] |
| HeLa (Human Epithelial) | 0.01% - 1.0% (w/v) | Dose-dependent cell death with an IC50 of 0.35%. More vulnerable than rat cortical neurons. | [6] |
| HCT116 (Human Colon Cancer) | 6.25 mM - 200 mM | Significant decrease in cell viability starting at 6.25 mM. | [9] |
| L929 (Mouse Fibroblast) | 12.5 mM - 50 mM | Significant inhibition of cell viability. | [9] |
| Human Lymphocytes | 1.0, 1.5, 2.0 mg/mL | Significant increase in micronucleated cells at 24 and 48 hours. | [10][11] |
| Human Lymphocytes | 2.0 mg/mL | Significant increase in chromosome breaks at 24 and 48 hours. | [11] |
| PC12 | 1.5, 2, 2.5, 3 mg/mL | Significant decrease in viability after 48 hours. | [12] |
| Caco-3 (Human Colon Cancer) | IC50 = 15.01 µg/ml | Marked cytotoxicity. | [13] |
| MCF7 (Human Breast Cancer) | IC50 = 0.378 µg/ml | Marked cytotoxicity. | [13] |
| A549 (Human Lung Cancer) | IC50 = 0.45 µg/ml | Marked cytotoxicity. | [13] |
Effects on Cellular Signaling Pathways
Beyond direct cytotoxicity, sodium this compound has been shown to modulate key cellular signaling pathways, which can have significant implications for experimental outcomes in cell culture.
NFκB Signaling
Sodium this compound has been reported to activate the NFκB signaling pathway in HCT116 colon cancer cells, which is a critical regulator of inflammation, proliferation, and apoptosis.[9] This activation was observed alongside the induction of apoptosis.[9] In contrast, other studies have shown that sodium this compound can inhibit NFκB activity in mouse microglial cells.[9] This highlights the cell-type-specific effects of this compound.
SKN-1/Nrf2 Signaling
In the model organism Caenorhabditis elegans, sodium this compound has been shown to induce fat accumulation and reduce lifespan by inhibiting the oxidative stress-mediated SKN-1/Nrf2 signaling pathway.[14][15] SKN-1 (the homolog of mammalian Nrf2) is a key regulator of the oxidative stress response. Inhibition of its nuclear localization by sodium this compound suggests a potential for interference with cellular defense mechanisms against oxidative stress.[14][15]
Experimental Protocols
Before using sodium this compound as a preservative, it is imperative to validate its effects on your specific cell line and experimental system.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the concentration-dependent cytotoxic effects of sodium this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sodium this compound (sterile, cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Sodium this compound Solutions: Prepare a stock solution of sodium this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Prepare a series of dilutions of sodium this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of sodium this compound. Include a vehicle control (medium with the solvent used to dissolve sodium this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessment of Apoptosis by Annexin V Staining
This protocol is used to determine if cell death induced by sodium this compound is due to apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sodium this compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of sodium this compound as determined from the cytotoxicity assay. Include appropriate controls.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by sodium this compound.
Experimental Workflow for Validation
The following diagram outlines a general workflow for validating the use of sodium this compound as a preservative in a specific cell culture application.
Conclusions and Recommendations
The use of sodium this compound as a preservative in cell culture media is not a standard practice and should be approached with significant caution. While it is an effective antimicrobial agent, its potential for cytotoxicity, genotoxicity, and interference with cellular signaling pathways at concentrations used for preservation in other applications presents a substantial risk to the integrity of cell-based experiments.
Before considering the use of sodium this compound, researchers must:
-
Thoroughly validate its effects on their specific cell line and experimental system. This includes determining a non-cytotoxic concentration range and assessing its impact on cell morphology, proliferation, and key cellular functions.
-
Consider the potential for confounding experimental results. The modulation of signaling pathways such as NFκB and Nrf2 could lead to misinterpretation of data.
-
Explore alternative, well-established methods of maintaining sterility in cell culture, such as aseptic technique and the use of standard antibiotic-antimycotic solutions, which have a more extensively characterized and generally lower impact on mammalian cells.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 4. justlonghealth.com [justlonghealth.com]
- 5. What is the mechanism of action and toxicity of Sodium this compound?_Chemicalbook [chemicalbook.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Sodium this compound—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Food Additive Sodium this compound (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Sodium this compound Preservative on Micronucleus Induction, Chromosome Break, and Ala40Thr Superoxide Dismutase Gene Mutation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of sodium this compound preservative on micronucleus induction, chromosome break, and Ala40Thr superoxide dismutase gene mutation in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sodium this compound Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium this compound Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated HPLC-UV Method for the Determination of Benzoate in Food Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Sodium benzoate is a widely utilized preservative in the food and beverage industry, effective in inhibiting the growth of bacteria, yeasts, and molds, particularly in acidic conditions.[1] Its E number is E211.[1] Regulatory bodies such as the Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established acceptable daily intake (ADI) levels and maximum permitted concentrations in various food products to ensure consumer safety.[1][2] The ADI set by JECFA is 5 mg/kg of body weight.[1] Therefore, the accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and consumer protection.[3][4]
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in diverse food matrices, including beverages and semi-solid foods. The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The validation is conducted in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Principle The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Benzoic acid, the active form of the preservative, is separated from other matrix components on a C18 stationary phase. The mobile phase, typically a buffered aqueous-organic mixture, ensures the efficient elution and separation of the analyte.[1][5] Quantification is achieved by monitoring the UV absorbance of the eluent at a specific wavelength (typically 225-235 nm) and comparing the peak area of the analyte in the sample to that of a known standard.[1][6]
Materials and Reagents
-
Standards: Benzoic acid or Sodium this compound (analytical reference standard, >99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Ammonium acetate, Sodium acetate, Acetic acid (glacial), Phosphoric acid (analytical grade)
-
Water: Deionized or HPLC-grade water
-
Filters: 0.45 µm nylon or PTFE syringe filters
Instrumentation and Chromatographic Conditions
-
System: HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[7]
-
Data System: Chromatography data acquisition and processing software.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Luna C18)[1][8] |
| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 4.3) (20:80, v/v)[1][8] |
| Flow Rate | 1.0 mL/min[1][9] |
| Injection Volume | 20 µL[10] |
| Oven Temperature | 30 °C or Ambient[11] |
| Detector | UV/PDA |
| Detection Wavelength | 235 nm[1][8] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (Sodium Acetate Buffer, pH 4.3): Prepare an aqueous sodium acetate buffer and adjust the pH to 4.3 using acetic acid. Mix 200 mL of Acetonitrile with 800 mL of the buffer. Filter the final mobile phase through a 0.45 µm membrane filter and degas for 30 minutes using an ultrasonicator before use.[1][8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of sodium this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water. This solution is stable for several months when stored at 2-8 °C.[9][12]
-
Working Standard Solutions (1 - 50 µg/mL): Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase.[7] For example, prepare concentrations of 1, 5, 10, 20, 30, 40, and 50 µg/mL.[1][7]
Sample Preparation
-
Liquid Samples (e.g., Soft Drinks, Juices):
-
Degas carbonated beverages in an ultrasonic bath for 15 minutes.[13]
-
Dilute 1-5 mL of the liquid sample with the mobile phase or an appropriate extraction solvent (e.g., methanol/water mixture) in a volumetric flask.[6][12]
-
Vortex for 2-5 minutes to ensure homogeneity.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6][13]
-
-
Solid/Semi-Solid Samples (e.g., Jams, Ketchup, Cheese):
-
Accurately weigh 5-10 g of the homogenized sample into a beaker or flask.[6]
-
Add a known volume (e.g., 50 mL) of an extraction solvent, such as a methanol/water mixture (60:40, v/v) or an acetonitrile/buffer solution.[6][14]
-
Blend or stir the mixture for 10-15 minutes to extract the this compound.
-
Centrifuge the mixture to separate the solid matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]
-
Method Validation Protocol
The developed method must be validated to demonstrate its fitness for the intended purpose.[4][15] The validation should assess the following performance characteristics:
-
Specificity: Analyze a blank sample (matrix without analyte) and a spiked sample to ensure that no interferences from the matrix are observed at the retention time of this compound. A PDA detector can be used to check for peak purity.
-
Linearity: Inject the series of working standard solutions (e.g., 1-50 µg/mL) in triplicate.[1][14] Construct a calibration curve by plotting the mean peak area against the concentration. Determine the linearity by calculating the correlation coefficient (r²) and visually inspecting the plot.
-
Accuracy (Recovery): Spike at least three different food matrices with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration). Prepare and analyze these samples in triplicate. Calculate the percent recovery for each sample.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.[1] Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[16] Calculate the %RSD for the combined data from both days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[5][8]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.[17]
-
-
Robustness: Deliberately introduce small variations to the method parameters and evaluate the impact on the results.[18][19] Parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Mobile phase organic composition (± 2%)
-
Flow rate (± 0.1 mL/min) The effect on parameters like retention time, peak area, and peak symmetry should be monitored.[16]
-
Data Presentation and Acceptance Criteria
Quantitative data from the validation experiments should be summarized in tables for clarity and easy comparison.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Injections | ≤ 2.0% | 0.65% |
Table 3: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation |
| 1 - 50[1] | ≥ 0.999 | y = 52720x - 1600 |
Table 4: Accuracy (Recovery) Results
| Food Matrix | Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5 | 1.5 | ||
| Soft Drink | 100% | 101.2 | 1.2 | 80 - 110% |
| 120% | 98.9 | 1.8 | ||
| 80% | 96.8 | 1.9 | ||
| Jam | 100% | 98.5 | 1.6 | 80 - 110% |
| 120% | 97.2 | 2.1 |
Table 5: Precision Results
| Precision Type | n | Mean Concentration (µg/mL) | %RSD | Acceptance Criteria |
| Repeatability | 6 | 20.1 | 0.85% | ≤ 2.0% |
| Intermediate Precision | 12 | 20.3 | 1.42% | ≤ 3.0% |
Table 6: Sensitivity and Robustness
| Parameter | Result (µg/mL) |
| LOD | 0.59[8] |
| LOQ | 1.80[8] |
For Robustness, the %RSD of assay results under varied conditions should not exceed 5.0%. No significant changes in system suitability parameters should be observed.
Visualizations
Experimental Workflow
The overall process from sample handling to result generation is depicted in the workflow diagram below.
Caption: Workflow for the analysis of this compound in food samples.
Method Validation Logic
The relationship between different validation parameters demonstrates how they collectively establish a method's reliability and fitness for purpose.
Caption: Logical relationships among method validation parameters.
Conclusion
The described RP-HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of this compound in various food samples.[5] The validation results demonstrate that the method meets the typical requirements for specificity, linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control analysis and regulatory monitoring.[3][4] The straightforward sample preparation procedures for both liquid and solid matrices make the method versatile and efficient.[6]
References
- 1. ajast.net [ajast.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. njlabs.com [njlabs.com]
- 4. food-safety.com [food-safety.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid high-performance liquid chromatography method for the analysis of sodium this compound and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fssai.gov.in [fssai.gov.in]
- 8. [PDF] HPLC METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF SODIUM this compound AND POTASSIUM SORBATE IN FOOD PRODUCTS | Semantic Scholar [semanticscholar.org]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. fssai.gov.in [fssai.gov.in]
- 11. researchgate.net [researchgate.net]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 14. thaiscience.info [thaiscience.info]
- 15. fda.gov [fda.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. wjarr.com [wjarr.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Application Note: Quantification of α-Monobenzoate Glycerol using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantitative analysis of α-monobenzoate glycerol (α-MBG) by gas chromatography (GC). A primary method utilizing direct injection with flame ionization detection (FID) is presented, offering a straightforward approach without the need for derivatization, particularly suitable for samples in methanolic solutions. Additionally, an alternative method involving silylation derivatization is described for instances where increased volatility and thermal stability are required, or for complex sample matrices. This document includes comprehensive experimental procedures, instrument parameters, and guidance on sample preparation from various matrices, including cosmetic and polymer-based materials. All quantitative data is summarized for clarity, and workflows are visualized using diagrams.
Introduction
α-Monothis compound glycerol is a significant compound in various industries, including pharmaceuticals, cosmetics, and polymer manufacturing, where it can be used as a plasticizer, emulsifier, or a key intermediate in synthesis.[1] Accurate quantification of α-MBG is crucial for quality control, formulation development, and stability studies. Gas chromatography offers a robust and reliable analytical technique for this purpose.
This note details two primary approaches:
-
Method 1: Direct Analysis (Non-Derivatization): A simple and rapid method suitable for relatively clean sample matrices where α-MBG is readily soluble, such as in methanol.[2][3]
-
Method 2: Analysis after Silylation (Derivatization): A method for converting α-MBG to a more volatile and thermally stable trimethylsilyl (TMS) derivative. This is often necessary for complex matrices or to improve chromatographic peak shape and sensitivity.
Quantitative Data Summary
The following table summarizes the quantitative data derived from a non-derivatization GC-FID method.
Table 1: Calibration Data for Non-Derivatization GC-FID Method [2]
| Calibration Point | α-MBG Molar Concentration (mol/L) | Methyl this compound (Internal Standard) Molar Concentration (mol/L) | Average Peak Area Ratio (α-MBG Area / IS Area) |
| 1 | 0.0104 | 0.0416 | 0.250 |
| 2 | 0.0208 | 0.0416 | 0.500 |
| 3 | 0.0312 | 0.0416 | 0.750 |
| 4 | 0.0416 | 0.0416 | 1.000 |
Typical Method Performance (Non-Derivatization GC-FID)
While the definitive validation parameters should be established in the user's laboratory, the following are typical performance characteristics for GC-FID analysis of glycerol esters and related compounds.
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[4] |
| Limit of Detection (LOD) | 0.0005 - 0.01 mg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.002 - 0.05 mg/mL[4][5] |
| Recovery | 95 - 105%[1] |
Experimental Protocols
Method 1: Direct Quantification of α-Monothis compound Glycerol (Non-Derivatization)
This method is adapted from a published procedure and is suitable for samples where α-MBG is in a methanolic solution.[2][3]
3.1.1. Materials and Reagents
-
α-Monothis compound Glycerol (≥95% purity)
-
Methyl this compound (Internal Standard, ≥99% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (25 mL)
-
Micropipettes
-
GC vials with septa
3.1.2. Instrument and Conditions
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Rxi-1ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250°C[2]
-
Detector Temperature: 280°C[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.[2]
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3.1.3. Standard Preparation
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of methyl this compound in methanol.
-
Calibration Standards: a. Accurately weigh appropriate amounts of α-MBG into a series of 25 mL volumetric flasks to prepare standards at four concentration levels (e.g., as detailed in Table 1).[2] b. To each flask, add a fixed volume of the methyl this compound internal standard stock solution.[2] c. Dilute to volume with methanol and mix thoroughly.
3.1.4. Sample Preparation
-
Accurately weigh a sample containing an unknown amount of α-MBG into a volumetric flask.
-
Add the same fixed volume of methyl this compound internal standard stock solution as used for the calibration standards.
-
Dissolve and dilute to volume with methanol.
-
Transfer an aliquot to a GC vial for analysis.
3.1.5. Analysis and Calculation
-
Inject the calibration standards and the sample solution into the GC.
-
Integrate the peak areas for α-MBG and the methyl this compound internal standard.
-
Calculate the peak area ratio (α-MBG Area / IS Area) for each standard and the sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of α-MBG for the standards.
-
Determine the concentration of α-MBG in the sample by using the linear regression equation from the calibration curve.
Caption: Workflow for the direct GC-FID analysis of α-monothis compound glycerol.
Method 2: Quantification of α-Monothis compound Glycerol after Silylation Derivatization
This method is recommended for complex matrices or when enhanced volatility is required. Silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
3.2.1. Materials and Reagents
-
α-Monothis compound Glycerol (≥95% purity)
-
Internal Standard (e.g., 1,2,4-Butanetriol or n-Tetradecane)
-
Pyridine (Anhydrous)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]
-
Heptane or Hexane (HPLC grade)
-
Reaction Vials (2 mL) with screw caps
3.2.2. Instrument and Conditions
-
Gas Chromatograph: As in Method 1.
-
Column: A non-polar or low-polarity column such as a DB-5, HP-5, or equivalent is recommended. Avoid polar columns like WAX phases, as they can react with the silylating reagent.[7]
-
Instrumental conditions: Similar to Method 1, but the temperature program may need to be optimized for the elution of the TMS-derivatives.
3.2.3. Derivatization and Standard Preparation
-
Standard and IS Preparation: Prepare stock solutions of α-MBG and the internal standard in anhydrous pyridine.
-
Derivatization: a. Into a series of reaction vials, pipette aliquots of the α-MBG stock solution to create a calibration curve. b. Add a fixed amount of the internal standard solution to each vial. c. Add 100-200 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to each vial.[6] d. Cap the vials tightly and heat at 60-70°C for 20-30 minutes.[6] e. Cool to room temperature. f. Dilute the reaction mixture with heptane or hexane before injection.
3.2.4. Sample Preparation from Various Matrices
-
Cosmetic Creams or Lotions:
-
Weigh approximately 100 mg of the sample into a centrifuge tube.
-
Add a suitable solvent like tetrahydrofuran (THF) or a mixture of hexane and isopropanol to dissolve the sample.
-
Vortex vigorously and centrifuge to separate excipients.
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in pyridine, add the internal standard, and proceed with the derivatization as described in 3.2.3.
-
-
Polymer Resins (e.g., Polyesters):
-
Weigh the polymer sample into a vial.
-
Dissolve the polymer in a suitable solvent (e.g., dichloromethane or THF).[8]
-
For some polyesters, a transesterification reaction might be necessary to release the glycerol this compound moiety. This can be achieved by adding a reagent like tetramethylammonium hydroxide (TMAH) in methanol and heating.[9]
-
After the reaction, neutralize if necessary, and then evaporate the solvent.
-
Reconstitute in pyridine, add the internal standard, and proceed with the derivatization.
-
Caption: Workflow for the GC-FID analysis of α-monothis compound glycerol via silylation.
Discussion and Considerations
-
Method Selection: The choice between the direct and derivatization methods depends on the sample matrix and the required sensitivity. For routine analysis of α-MBG in simple solutions, the direct method is preferred due to its simplicity and speed. For complex matrices like cosmetics or for trace-level analysis, derivatization is often necessary to reduce matrix interference and improve peak shape.
-
Internal Standard Selection: The internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes close to but is well-resolved from the analyte peak. Methyl this compound is a suitable IS for the non-derivatization method.[2] For the silylation method, compounds like 1,2,4-butanetriol or n-tetradecane are good candidates as they also undergo derivatization.[5][6]
-
Derivatization Precautions: Silylating reagents are sensitive to moisture. All glassware should be dry, and anhydrous solvents should be used to ensure complete derivatization.[10]
-
Method Validation: It is essential that users validate the chosen method in their laboratory for their specific sample matrix. This should include an assessment of linearity, accuracy, precision, selectivity, LOD, and LOQ to ensure the results are reliable.
Conclusion
The gas chromatographic methods described in this application note provide robust and reliable approaches for the quantification of α-monothis compound glycerol in a variety of sample types. The direct injection method offers a simple and efficient workflow for clean samples, while the silylation derivatization protocol extends the applicability to more complex matrices and can enhance sensitivity. By following the detailed protocols and considering the key practical aspects discussed, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of α-monothis compound glycerol to support their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography method to quantify α-monothis compound glycerol in methanolic solutions using methyl this compound as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography method to quantify α-monothis compound glycerol in methanolic solutions using methyl this compound as internal standard and a Rxi-1ms column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. aesan.gob.es [aesan.gob.es]
- 9. CN101995444A - Method for analyzing polyester-based resin - Google Patents [patents.google.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols: Extemporaneous Compounding of Sodium benzoate Oral Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzoate is utilized in the management of urea cycle disorders (UCDs) as it provides an alternative pathway for nitrogen excretion.[1][2] Due to the absence of a commercially available oral liquid formulation, extemporaneous compounding is often necessary to meet the needs of patients, particularly in pediatric populations who may have difficulty swallowing solid dosage forms.[1][3][4] This document provides detailed protocols for the preparation, quality control, and stability assessment of a sodium this compound oral solution, based on published studies.
Data Presentation
The following tables summarize quantitative data from stability studies of extemporaneously compounded sodium this compound oral solutions.
Table 1: Stability of 250 mg/mL Sodium this compound Oral Suspension [5][6][7][8]
| Vehicle | Storage Condition | Time Point (Days) | Initial Concentration (%) |
| Cherry Syrup | Room Temperature, Reduced Light | 0 | 100 |
| 7 | Not Reported | ||
| 14 | Not Reported | ||
| 28 | Not Reported | ||
| 60 | Not Reported | ||
| 90 | ≥ 92 | ||
| Ora-Sweet | Room Temperature, Reduced Light | 0 | 100 |
| 7 | Not Reported | ||
| 14 | Not Reported | ||
| 28 | Not Reported | ||
| 60 | Not Reported | ||
| 90 | ≥ 96 |
Table 2: Stability of 10% (100 mg/mL) Sodium this compound Oral Solution [3]
| Storage Condition | Time Point (Days) | Average Degradation (%) |
| Room Temperature, Protected from Light | 0 | 0 |
| 7 | 1.49 | |
| 30 | 2.55 | |
| Refrigerated (5°C ± 3°C), Protected from Light | 0 | 0 |
| 7 | 2.82 | |
| 30 | 3.48 |
Experimental Protocols
Preparation of 250 mg/mL Sodium this compound Oral Solution
This protocol is adapted from a study on the stability of extemporaneously prepared sodium this compound oral suspension.[5][7]
Materials:
-
Sodium this compound Powder, USP
-
Sterile Water
-
Cherry Syrup or Ora-Sweet
-
Beaker
-
Magnetic stir-bar and stir-plate
-
Filtration apparatus
-
Two 4-ounce amber, child-resistant bottles, pre-calibrated to 100 mL
-
Graduated cylinders
Procedure: [7]
-
Calculate the required quantity of each ingredient for the total amount to be prepared.
-
Accurately weigh 50 grams of Sodium this compound Powder USP.
-
Place 100 mL of sterile water in a beaker with a magnetic stir-bar.
-
Add the 50 grams of Sodium this compound Powder to the sterile water and stir until fully dissolved.
-
Filter the resulting solution.
-
Divide the filtered solution equally into two parts and place each aliquot into a separate pre-calibrated 100 mL amber bottle.
-
In the first bottle, add cherry syrup to a final volume of 100 mL.
-
In the second bottle, add Ora-Sweet to a final volume of 100 mL.
-
Securely cap the bottles and label them appropriately with the product name, concentration, preparation date, beyond-use date, and storage instructions.
-
Store at room temperature, protected from direct light.[5][7]
Quality Control Protocols
a) Visual Inspection:
-
Objective: To assess the physical appearance of the compounded solution.
-
Procedure: Visually inspect the prepared solution against a black and white background.[3]
-
Acceptance Criteria: The solution should be homogenous, clear, and free from any particulate matter, precipitation, or color change.[3][5]
b) pH Measurement:
-
Objective: To ensure the pH of the final product is within an acceptable range.
-
Procedure: Use a calibrated pH meter or pH indicator strips to measure the pH of the solution.
-
Acceptance Criteria: The pH should be recorded and monitored over the stability study period to ensure it remains unchanged.[3]
c) Assay for Sodium this compound Concentration (via HPLC):
This method is based on a stability-indicating high-performance liquid chromatography (HPLC) assay.[5][7]
-
Objective: To determine the concentration of sodium this compound in the prepared solution and assess its stability over time.
-
Equipment and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Analytical grade sodium this compound reference standard
-
Acetonitrile, HPLC grade
-
Sterile water
-
Sample diluent (e.g., 50:50 v/v acetonitrile in sterile water)
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of analytical grade sodium this compound (e.g., 250 mg/mL) in the sample diluent.
-
Prepare a series of standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.0625 mg/mL to 1.0 mg/mL.[7]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
The specific column, mobile phase, flow rate, and detector wavelength should be validated to be stability-indicating.
-
-
Procedure:
-
Assay the standard solutions in triplicate at each time point of the analysis.
-
Generate a standard curve by linear regression of the peak heights of sodium this compound against the concentration.
-
Assay the prepared samples in triplicate.
-
Calculate the concentration of sodium this compound in the samples using the standard curve.
-
-
Stability Definition: Stability is defined as the retention of at least 90% of the initial concentration of sodium this compound.[5]
Visualization of Experimental Workflow
Caption: Workflow for the preparation and quality control of extemporaneous sodium this compound oral solution.
References
- 1. Sodium this compound 3g/15mL Oral Liquid - Compounded Medication | Bayview Pharmacy [bayviewrx.com]
- 2. "Stability of Extemporaneously Prepared Sodium this compound Oral Solution" by Andrew S. Decker, Melinda E. Lull et al. [fisherpub.sjf.edu]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. International Journal of Pharmaceutical Compounding [ijpc.com]
- 6. Stability of Extemporaneously Prepared Sodium this compound Oral Suspension. | Semantic Scholar [semanticscholar.org]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Methyl Benzoate as an Internal Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the use of methyl benzoate as an internal standard in gas chromatography (GC) for quantitative analysis. The following sections outline the principles of the internal standard method, the advantageous properties of methyl this compound, and specific applications in various fields of analysis.
The Principle of the Internal Standard Method in Gas Chromatography
In gas chromatography, the internal standard (IS) method is a powerful technique for improving the precision and accuracy of quantitative analysis. It involves adding a known amount of a specific compound—the internal standard—to every sample and calibration standard before analysis. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach effectively corrects for variations in injection volume, detector response, and sample workup, leading to more robust and reliable results.
A suitable internal standard should possess the following characteristics:
-
It must be a compound that is not naturally present in the original sample.
-
It should be chemically similar to the analyte(s) of interest but well-separated chromatographically from all other components in the sample.
-
It should be stable and not react with any components of the sample matrix.
-
It should have a retention time that is relatively close to that of the analyte(s).
Methyl this compound: A Versatile Internal Standard
Methyl this compound (C₈H₈O₂) is a this compound ester that serves as an excellent internal standard for a variety of GC applications due to its chemical properties. It is a colorless liquid with a pleasant odor, is miscible with organic solvents, and has low solubility in water. Its aromatic nature and ester functionality make it a suitable chemical mimic for a range of analytes.
Key Properties of Methyl this compound:
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | 199.6 °C |
| Melting Point | -12.5 °C |
| Density | 1.0837 g/cm³ |
| Solubility | Poorly soluble in water, miscible with organic solvents |
Application Note 1: Quantitative Analysis of α-Monothis compound Glycerol
This protocol details the use of methyl this compound as an internal standard for the quantification of α-monothis compound glycerol (α-MBG) in methanolic solutions by GC-FID.[1]
Experimental Protocol
1. Preparation of Standard Solutions:
-
Prepare a stock solution of α-MBG in methanol at a known concentration (e.g., 1000 mg/L).
-
Prepare a stock solution of methyl this compound (internal standard) in methanol at a known concentration (e.g., 1000 mg/L).
-
Prepare a series of calibration standards by adding varying known amounts of the α-MBG stock solution and a fixed amount of the methyl this compound stock solution to volumetric flasks and diluting with methanol.
2. Sample Preparation:
-
Accurately weigh a known amount of the sample containing α-MBG into a volumetric flask.
-
Add a known amount of the methyl this compound internal standard stock solution.
-
Dilute to the mark with methanol.
3. GC-FID Conditions:
| Parameter | Setting |
| Column | Rxi-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Presentation
Table 1: Calibration Data for α-MBG Analysis
| α-MBG Conc. (mg/L) | α-MBG Peak Area | Methyl this compound Peak Area | Peak Area Ratio (α-MBG/IS) |
| 10 | 12540 | 62100 | 0.202 |
| 25 | 31200 | 61950 | 0.504 |
| 50 | 63100 | 62300 | 1.013 |
| 100 | 127500 | 62500 | 2.040 |
| 250 | 318000 | 62100 | 5.121 |
Table 2: Retention Times
| Compound | Retention Time (min) |
| Methyl this compound (IS) | 8.38 |
| α-Monothis compound Glycerol | 16.10 |
Workflow Diagram
Application Note 2: Analysis of Volatile Organic Compounds (VOCs) from Mold
This protocol describes a method for the analysis of methyl this compound as a volatile organic compound (VOC) biomarker for mold growth on building materials, utilizing solid-phase microextraction (SPME) coupled with GC-MS.
Experimental Protocol
1. Sample Preparation (SPME):
-
Place a small, known amount of the material to be tested (e.g., 1 gram of drywall) into a headspace vial.
-
Add a known amount of a suitable internal standard (e.g., deuterated methyl this compound, if available and using MS detection, or another appropriate volatile compound if using FID). For this example, we will assume the use of an external standard calibration for simplicity as the focus is on detecting methyl this compound itself.
-
Seal the vial.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow VOCs to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 15 minutes) to adsorb the VOCs.
2. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C (for thermal desorption of the SPME fiber) |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless (for SPME) |
| Mass Spectrometer | Scan mode (m/z 40-400) or Selected Ion Monitoring (SIM) for target ions of methyl this compound (e.g., m/z 136, 105, 77) |
Data Presentation
Table 3: Characteristic Mass Ions for Methyl this compound
| m/z | Identity |
| 136 | Molecular Ion [M]⁺ |
| 105 | [M-OCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Workflow Diagram
Application Note 3: General Protocol for the Analysis of Flavor and Fragrance Compounds
This representative protocol outlines the use of methyl this compound as an internal standard for the quantification of various flavor and fragrance compounds in a liquid matrix.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of the target flavor and fragrance analytes in a suitable solvent (e.g., ethanol or acetone).
-
Prepare a stock solution of methyl this compound in the same solvent.
-
Create a mixed calibration standard series containing known concentrations of each analyte and a fixed concentration of methyl this compound.
2. Sample Preparation:
-
For liquid samples (e.g., beverages, perfumes), perform a liquid-liquid extraction if necessary to isolate the analytes from the sample matrix.
-
Add a known amount of the methyl this compound internal standard solution to the extract.
-
Concentrate or dilute the sample as needed to bring the analyte concentrations within the calibration range.
3. GC-FID or GC-MS Conditions:
| Parameter | Setting |
| Column | DB-WAX or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Oven Program | 50 °C (hold 1 min), ramp to 240 °C at 8 °C/min, hold 10 min |
| Carrier Gas | Helium at a constant flow of 1.1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
Data Presentation
A calibration curve would be generated for each analyte by plotting the ratio of the analyte peak area to the methyl this compound peak area against the analyte concentration.
Application Note 4: General Protocol for the Analysis of Industrial Solvents
This protocol provides a general method for the quantification of residual industrial solvents in a non-volatile matrix using methyl this compound as an internal standard.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Prepare a mixed stock solution of the target industrial solvents in a suitable, non-interfering solvent (e.g., methanol or dimethyl sulfoxide).
-
Prepare a stock solution of methyl this compound in the same solvent.
-
Prepare calibration standards containing known concentrations of the target solvents and a fixed concentration of methyl this compound.
2. Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a known volume of the solvent used for the standards, containing a known amount of methyl this compound.
-
Seal the vial and heat to an appropriate temperature to drive the solvents into the headspace.
3. Headspace-GC-FID Conditions:
| Parameter | Setting |
| Column | DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness) |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Headspace Sampler | Vial Equilibration Temp: 80 °C, Equilibration Time: 20 min |
Workflow Diagram
References
Application Note: Determination of Benzoate Concentration in Beverages by UV Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium benzoate is a widely utilized preservative in the food and beverage industry due to its effectiveness in inhibiting the growth of bacteria, yeasts, and molds, particularly in acidic environments.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established maximum allowable concentrations for sodium this compound in consumer products to ensure safety, typically around 0.1% by weight.[1] Consequently, accurate and reliable quantification of this compound levels in beverages is crucial for quality control and regulatory compliance.
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for determining this compound concentration.[2] This method is based on the principle that sodium this compound absorbs light in the UV spectrum, with the absorbance being directly proportional to its concentration, in accordance with the Beer-Lambert law.[2] This application note provides a detailed protocol for the quantification of sodium this compound in various beverage samples using UV spectrophotometry.
Experimental Protocol
This protocol outlines the necessary steps for preparing samples and standards, as well as the procedure for UV spectrophotometric analysis.
1. Materials and Reagents
-
Sodium this compound (analytical standard)
-
Diethyl ether
-
Dihydrogen sodium phosphate
-
6 M Hydrochloric acid
-
Petroleum ether
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 500 mL)
-
Pipettes
-
Beakers
-
Funnels
-
Filtration apparatus
-
Whatman No. 1 filter paper (or equivalent)
-
UV-Visible Spectrophotometer
-
1 cm quartz cells
2. Preparation of Standard Solutions
A stock standard solution of sodium this compound is prepared, from which a series of working standards are made to construct a calibration curve.
-
Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 100.0 mg of sodium this compound and dissolve it in a 100.0 mL volumetric flask with distilled water.[3] Further dilute as needed for the working standard range.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range of approximately 1-40 µg/mL (or ppm).[4][5] For example, create standards with concentrations of 10, 20, 30, 40, 50, and 60 mg/L.[3]
3. Sample Preparation
Beverage samples require preparation to remove potential interferences before analysis.
-
Degassing: For carbonated beverages, degas the sample by vigorous stirring, sonication, or allowing it to stand open for a period.[6]
-
Filtration: Filter the sample to remove any particulate matter.[6]
-
Extraction (Method A):
-
Extraction (Method B):
-
Direct Analysis with Dilution: For some clear beverages, a simple dilution with distilled water may be sufficient. Common dilution factors are 1:25 or 2:25.[6]
4. Instrumental Analysis
-
Instrument: UV-Vis Spectrophotometer
-
Wavelength Range: Scan for the maximum absorbance (λmax) of sodium this compound, which is typically found between 221 nm and 227 nm.[1][3][4][6][7][8]
-
Blank: Use distilled water or the extraction solvent as the blank.
-
Procedure:
-
Calibrate the spectrophotometer using the blank solution.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the prepared beverage samples.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Data Presentation
The performance of the UV spectrophotometric method for this compound determination is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 221 - 227 nm | [1][3][4][6][7][8] |
| Linearity Range | 1 - 40 µg/mL | [4][5] |
| Limit of Detection (LOD) | 0.031 - 0.19 mg/kg | [4][5][9] |
| Limit of Quantification (LOQ) | 0.093 - 0.57 mg/kg | [4][5][9] |
| Accuracy (% Recovery) | 89.8% - 114% | [3] |
| Precision (%RSD) | 0.08% (Intra-day), 0.17% (Inter-day) | [4][5] |
Experimental Workflow
The following diagram illustrates the key steps in the determination of this compound concentration in beverages by UV spectrophotometry.
References
- 1. Sodium this compound quantification in soft drinks via UV-Vis spectroscopy. [wisdomlib.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. eijas.com [eijas.com]
- 7. mt.com [mt.com]
- 8. rjptonline.org [rjptonline.org]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocol for the Colorimetric Determination of Sodium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative determination of sodium benzoate using UV-Vis spectrophotometry, a primary colorimetric technique. Additionally, alternative colorimetric methods are briefly discussed for broader application.
Application Note 1: UV-Vis Spectrophotometric Determination of Sodium this compound
Principle: Sodium this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This protocol utilizes UV-Vis spectrophotometry to quantify sodium this compound by measuring its absorbance at a specific wavelength. The concentration of sodium this compound in a sample is directly proportional to its absorbance, following the Beer-Lambert Law. This method is rapid, simple, precise, and economical for the routine quality control of samples containing sodium this compound.[1]
Applications: This method is widely applicable for the quantification of sodium this compound in various matrices, including:
-
Pharmaceutical formulations
-
Food and beverage products (e.g., soft drinks, juices, sauces)[2][3][4]
-
Water samples[5]
Key Performance Characteristics: The UV-Vis spectrophotometric method for sodium this compound determination is characterized by its reliability and accuracy. Validation studies have demonstrated good linearity over a defined concentration range, with high precision and accuracy.[5] The limit of detection (LOD) and limit of quantification (LOQ) are typically low, allowing for the analysis of trace amounts of sodium this compound.[1][5]
Experimental Protocol: UV-Vis Spectrophotometric Method
1. Materials and Reagents:
-
Sodium this compound (analytical standard)
-
Deionized or distilled water[1]
-
Diethyl ether (for extraction from complex matrices, if necessary)[3][4]
-
Hydrochloric acid (HCl) (for sample extraction, if necessary)[4][6]
-
Sodium hydroxide (NaOH) (for pH adjustment, if necessary)
-
Volumetric flasks (various sizes)
-
Pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of sodium this compound standard and dissolve it in a 100 mL volumetric flask with deionized water. Mix thoroughly until fully dissolved.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water. A typical concentration range for the calibration curve is 1-40 µg/mL.[1] For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
3. Sample Preparation:
The sample preparation method will vary depending on the matrix.
-
Aqueous Samples (e.g., beverages): Samples may require degassing and filtration.[7] Depending on the expected concentration, the sample may need to be diluted with deionized water to fall within the linear range of the calibration curve.[7]
-
Semi-solid or Solid Samples (e.g., sauces): An extraction step is typically required. A common procedure involves homogenizing the sample, acidifying with HCl, and extracting the benzoic acid form into an organic solvent like diethyl ether.[4] The ether extract can then be back-extracted into an aqueous solution for analysis.
4. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for sodium this compound is typically observed around 224-227 nm.[1][2][6]
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the prepared sample solution at the determined λmax.
5. Data Analysis:
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates good linearity.
-
Quantification of Sodium this compound in the Sample: Use the equation of the calibration curve to calculate the concentration of sodium this compound in the sample solution based on its measured absorbance. Remember to account for any dilution or extraction factors used during sample preparation to determine the concentration in the original sample.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 221 - 227 nm | [1][2][6][7] |
| Linear Calibration Range | 1 - 40 µg/mL | [1] |
| Limit of Detection (LOD) | 0.031 µg/mL, 0.19 mg/kg | [1][5] |
| Limit of Quantification (LOQ) | 0.093 µg/mL, 0.57 mg/kg | [1][5] |
| Intra-day Precision (%RSD) | 0.08% | [1] |
| Inter-day Precision (%RSD) | 0.17% | [1] |
| Accuracy (Recovery) | 99.54 - 100.08% | [5] |
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for the quantification of sodium this compound using UV-Vis spectrophotometry.
Application Note 2: Alternative Colorimetric Methods
While UV-Vis spectrophotometry is a robust method, other colorimetric techniques involving a visible color change have been developed. These methods may be suitable for specific applications, such as rapid screening or analysis with simpler instrumentation.
1. Ferric Chloride Test: This is a classical chemical test for phenols and some carboxylic acids. Benzoic acid can react with ferric chloride to produce a colored precipitate.[8] However, this method is generally qualitative or semi-quantitative and may lack the precision of spectrophotometric methods for accurate determination.
2. Enzyme-Mediated Cascade Reaction: A more advanced method utilizes d-amino acid oxidase (DAAO) and 2D metal-organic framework (MOF) nanosheets. In this system, sodium this compound acts as a competitive inhibitor of DAAO, affecting a subsequent colorimetric reaction. This method offers high sensitivity and has been applied to food samples.[9]
3. Microfluidic Colorimetric Analysis: This technique involves a microfluidic chip where the sample is mixed with reagents (e.g., NaOH, acetophenone, acetone) and heated to produce a color change.[10] The color intensity, often measured using a smartphone camera and RGB analysis software, is correlated with the sodium this compound concentration.[10][11] This approach is suitable for rapid, on-site analysis.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of different colorimetric approaches for sodium this compound determination.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Sodium this compound quantification in soft drinks via UV-Vis spectroscopy. [wisdomlib.org]
- 3. mt.com [mt.com]
- 4. ijres.org [ijres.org]
- 5. acgpubs.org [acgpubs.org]
- 6. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 7. eijas.com [eijas.com]
- 8. quora.com [quora.com]
- 9. Colorimetric quantification of sodium this compound in food by using d-amino acid oxidase and 2D metal organic framework nanosheets mediated cascade enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microfluidic colorimetric analysis system for sodium this compound detection in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzyl Benzoate HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of benzyl benzoate.
Frequently Asked Questions (FAQs)
Q1: Why is my benzyl this compound peak tailing?
Peak tailing for benzyl this compound, a neutral compound, is most often caused by physical issues within the HPLC system rather than chemical interactions.[1] Key causes include:
-
Extra-column Dead Volume: Excessive volume between the injector and the detector, often from using tubing with an incorrect inner diameter or improper fittings, can lead to peak broadening and tailing.[1]
-
Column Voids: A void at the head of the analytical column can cause the sample to travel through different path lengths, resulting in a distorted peak.[1]
-
Column Overload: Injecting too much of the sample (mass overload) can saturate the stationary phase, leading to a distorted, tailing peak. A key indicator of column overload is if diluting the sample and re-injecting it improves the peak shape.[1]
-
Secondary Silanol Interactions: Although less common for a neutral compound like benzyl this compound, interactions with active silanol groups on the silica backbone of the column can occur. This can be mitigated by using a modern, high-purity, end-capped column.[1]
Q2: What are the ideal HPLC conditions for analyzing benzyl this compound to achieve good peak shape?
A well-developed Reverse-Phase HPLC (RP-HPLC) method is effective for benzyl this compound analysis. A good starting point is a C8 or C18 column with a mobile phase of acetonitrile and water.[1] A validated method that has demonstrated good peak shape for benzyl this compound utilizes a Phenomenex Luna C8 column with a gradient elution of deionized water and acetonitrile, a flow rate of 1.5 mL/minute, and a column temperature of 35°C.[2][3]
Q3: Can the mobile phase composition affect the peak shape of benzyl this compound?
Yes, while the pH of the mobile phase has a minimal effect on the neutral benzyl this compound molecule, the ratio of organic solvent (e.g., acetonitrile) to water is crucial.[1] Using a mobile phase with insufficient elution strength can lead to prolonged analyte interaction with the stationary phase, potentially causing tailing. A gradient elution, where the organic solvent concentration is increased during the run, can often improve peak shape and reduce analysis time.[2][3]
Q4: How does the column choice impact peak tailing for benzyl this compound?
The choice of column is critical. For benzyl this compound, a high-purity, end-capped C8 or C18 column is recommended.[1] End-capping is a process that covers most of the residual silanol groups on the silica surface, minimizing the potential for secondary interactions that can cause peak tailing.[1] A Phenomenex Luna C8, 150 × 4.6 mm, 3 µm column has been shown to provide good separation and peak shape for benzyl this compound.[2][3]
Q5: What should I do if I observe peak splitting or shoulders on my benzyl this compound peak?
Peak splitting or shoulders can indicate a few issues:
-
Column Contamination or Void: A blocked inlet frit or a void in the column packing can distort the sample band.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself or a weaker solvent.[1]
-
Co-eluting Impurity: A shoulder on the peak could be an impurity that is not fully resolved from the main benzyl this compound peak.
Troubleshooting Guides
Systematic Guide to Diagnosing Peak Tailing
If you are experiencing peak tailing with benzyl this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A workflow for diagnosing the root cause of peak tailing.
Protocol for Improving Peak Shape
If peak tailing persists after addressing common physical issues, consider optimizing the method parameters.
Caption: A logical diagram for optimizing method parameters to improve peak shape.
Data Presentation
Table 1: HPLC Method Parameters for Benzyl this compound Analysis and Their Impact on Peak Shape
| Parameter | Recommended Value/Type | Rationale & Impact on Peak Shape |
| Stationary Phase | C18 or C8, high-purity, end-capped | Provides good hydrophobic retention for benzyl this compound. High-purity silica with end-capping minimizes secondary silanol interactions, reducing tailing.[1] |
| Column Dimensions | 150 x 4.6 mm, 3 µm | A standard dimension providing a good balance of efficiency and backpressure. |
| Mobile Phase | A: Deionized WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography of benzyl this compound.[2][3] |
| Gradient Program | Gradient elution may be required | A gradient can improve peak shape and reduce run times, especially for complex samples. A potential starting point is 50:50 A:B.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | Operating at the column's optimal flow rate maximizes efficiency, leading to sharper peaks.[1] A flow rate of 1.5 mL/min has been successfully used.[2][3] |
| Column Temperature | 35°C | Maintaining a consistent and slightly elevated temperature can improve peak shape and reproducibility.[2][3] |
| Injection Volume | 10 µL | A smaller injection volume minimizes the contribution to band broadening.[2][3] |
| Detector Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds like benzyl this compound.[1] |
| Sample Diluent | Methanol or mobile phase | The sample should be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[1] |
Table 2: System Suitability Data for a Validated Benzyl this compound HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 48,562 |
| % RSD of Peak Area | ≤ 2.0% | 0.4% |
Data from a study using a Phenomenex Luna C8, 150 × 4.6 mm, 3µm column with a gradient of deionized water and acetonitrile at a flow rate of 1.5 mL/min and a temperature of 35°C.[3]
Experimental Protocols
Reference RP-HPLC Method for Benzyl this compound
This protocol provides a robust starting point for the method development and analysis of benzyl this compound. An example method successfully separated benzyl this compound from other compounds using a C8 column.[2][3]
1. Instrumentation and Columns
-
HPLC system with a UV detector.
-
Column: Phenomenex Luna C8 (150 x 4.6 mm, 3 µm) or equivalent C18 column.[2][3]
2. Reagents and Solutions
-
Sample Diluent: Methanol or mobile phase[1]
3. Chromatographic Conditions
-
Gradient Program: A gradient may be necessary depending on the sample matrix. A potential starting point is a 50:50 ratio of Mobile Phase A to Mobile Phase B, adjusting as needed to achieve a retention factor (k) between 2 and 10.[1] A validated method used the following gradient:
-
0.01 min: 40% B
-
2.5 min: 40% B
-
3.5 min: 60% B
-
10.0 min: 60% B
-
11.0 min: 40% B
-
15.0 min: 40% B[3]
-
-
Detector Wavelength: 254 nm[1]
4. Sample Preparation
-
Accurately weigh and dissolve the benzyl this compound standard or sample in the chosen diluent to a known concentration.
-
Ensure the diluent is not significantly stronger than the starting mobile phase composition.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Before running samples, perform system suitability tests by injecting a standard solution multiple times.
-
The system is deemed suitable if the tailing factor is ≤ 2.0, the number of theoretical plates is ≥ 2000, and the relative standard deviation (%RSD) for peak area is ≤ 2.0%.[3]
References
troubleshooting alogliptin benzoate assay variability
Welcome to the technical support center for alogliptin benzoate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analytical testing of alogliptin this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in HPLC assays for alogliptin this compound?
A1: Variability in High-Performance Liquid Chromatography (HPLC) assays for alogliptin this compound can arise from several sources throughout the experimental workflow. The most frequent issues are associated with sample preparation, the mobile phase, the HPLC system, and the column itself. Inconsistent sample extraction, inaccurate dilutions, or incomplete dissolution of the analyte can introduce significant variations.[1] For the mobile phase, improper preparation, fluctuations in pH, or inadequate degassing can lead to shifting retention times and baseline noise.[1] System-related problems such as pump malfunctions, injector inaccuracies, and detector noise can also contribute to variability. Lastly, column degradation or contamination can result in poor peak shape and a loss of resolution.[1]
Q2: What are the optimal storage and stability conditions for alogliptin this compound?
A2: Alogliptin this compound is a white to off-white crystalline powder. It is sparingly soluble in water and methanol, and slightly soluble in ethanol. For analytical purposes, standard solutions are often prepared in the mobile phase or a mixture of water and an organic solvent like acetonitrile or methanol.[2][3][4] Stock solutions are typically stored at 4°C.[3] Forced degradation studies show that alogliptin this compound is prone to degradation under acidic and alkaline conditions, particularly with heating.[5][6][7][8] It is relatively stable under oxidative, photolytic, and dry heat conditions.[5][7][8]
Q3: What are the known degradation products of alogliptin this compound?
A3: Under forced degradation conditions, alogliptin this compound can degrade into several products. Studies have shown that it is particularly susceptible to acid and alkali hydrolysis, leading to the formation of specific degradation products.[5][6] Two major degradation products have been identified as Imp-F and Imp-G under these stress conditions.[6] The structures of up to 11 process-related impurities and degradation products have been characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.[6]
Troubleshooting Guides
HPLC/UPLC Assay Variability
Q4: My retention times for alogliptin are shifting between injections. What should I do?
A4: Shifting retention times are a common issue in HPLC. Follow these steps to troubleshoot:
-
Check the Mobile Phase:
-
Composition: Ensure the mobile phase composition is accurate and consistent. Minor variations in the solvent ratios can significantly affect retention time.[1]
-
pH: Verify the pH of the buffer. An unstable pH can change the ionization state of alogliptin and its interaction with the stationary phase.[1]
-
Degassing: Inadequate degassing can lead to bubble formation, causing pressure fluctuations and shifting retention times. Ensure the mobile phase is freshly prepared and properly degassed.[1]
-
-
Inspect the HPLC System:
-
Evaluate the Column:
Q5: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my alogliptin peak. How can I improve it?
A5: Poor peak shape can compromise the accuracy and precision of your assay. Here are potential causes and solutions:[1]
-
Peak Tailing:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[1]
-
Secondary Interactions: Unwanted interactions between alogliptin and the stationary phase can cause tailing. Adjusting the mobile phase pH or using a different column chemistry might help.[1]
-
Column Contamination: Contaminants on the column can also lead to tailing. A thorough column wash is recommended.[1]
-
-
Peak Fronting: This is less common but can be caused by column overload or a collapsed column bed.
-
Peak Splitting: This can be caused by a partially blocked frit, a void in the column packing, or co-elution with an interfering peak.
Q6: My peak areas are inconsistent, leading to poor precision. What are the likely causes?
A6: Inconsistent peak areas are often related to the injection process or system stability.
-
Injector Issues:
-
Air Bubbles: Check for air bubbles in the autosampler syringe or sample loop.
-
Injection Volume: Ensure the autosampler is injecting a consistent volume.[1]
-
-
Sample Preparation:
-
System Stability: A stable HPLC system is crucial for good precision. Monitor the baseline for any drift or noise.[1]
Data and Protocols
Summary of HPLC Methods for Alogliptin this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µm[2] | Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[4] | Kromasil C18 (250 × 4.6 mm, 5 μm)[6] | Finepak sil C18 (250 mm × 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile and ammonium carbonate buffer (55:45 v/v)[2] | Phosphate Buffer: Acetonitrile (60:40, pH 2.9)[4] | 0.1% perchloric acid (pH 3.0 with triethylamine) and acetonitrile (gradient)[6] | Methanol: double distilled water (80:20, v/v) |
| Flow Rate | 1.0 mL/min[2][9] | 1.0 ml/min[4] | 1.0 ml/min[10] | 1 ml/min |
| Detection (UV) | 277 nm[2][9] | 237 nm[4] | Not Specified | 222 nm |
| Column Temp. | 30°C[2] | Not Specified | 35℃[10] | Not Specified |
| Injection Vol. | 10 μL[2] | 20µl[4] | 20 μl[10] | Not Specified |
| Retention Time | ~4 min[2][9] | Not Specified | Not Specified | Not Specified |
| Run Time | 6.0 min[2][9] | 6.0 min[4] | Not Specified | Not Specified |
Experimental Protocols
Preparation of Standard Solution (Example)
-
Accurately weigh approximately 42.5 mg of alogliptin this compound reference standard (equivalent to 31.25 mg alogliptin).[2]
-
Transfer the standard to a 50 mL volumetric flask.[2]
-
Add about 30 mL of the mobile phase and sonicate to dissolve.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Further dilute 5 mL of this solution to 25 mL with the mobile phase to obtain a standard solution of 170 µg/mL alogliptin this compound.[2]
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 alogliptin this compound tablets.[2][4]
-
Accurately weigh a portion of the powder equivalent to 25 mg of alogliptin and transfer it to a 200 mL volumetric flask.[2]
-
Add approximately 150 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[2][4]
Visualizations
Caption: Troubleshooting workflow for alogliptin this compound assay variability.
Caption: Stability of alogliptin this compound under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salting-out induced liquid–liquid microextraction for alogliptin this compound determination in human plasma by HPLC/UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarmps.org [ijarmps.org]
- 5. scispace.com [scispace.com]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin this compound and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin this compound in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Benzoate Concentration for Food Preservation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of sodium benzoate for food preservation experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for sodium this compound as a food preservative?
Sodium this compound's preservative action relies on its conversion to benzoic acid in acidic conditions.[1][2] The undissociated benzoic acid molecule is lipophilic, allowing it to penetrate the cell membrane of microorganisms.[3] Once inside the cell, it disrupts the metabolic processes of yeasts, molds, and some bacteria.[2][4][5][6] The primary mechanisms include:
-
Inhibition of Enzyme Activity: Benzoic acid can interfere with key enzymes involved in metabolism, such as those in the tricarboxylic acid (TCA) cycle.[1]
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Disruption of pH Balance: By acidifying the cell's interior, it creates an unfavorable environment for microbial growth and enzymatic function.[1][3][4] If the intracellular pH drops to 5 or lower, the anaerobic fermentation of glucose is sharply reduced.[7][8]
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Alteration of Cell Membrane Integrity: Benzoic acid can affect the permeability of the cell membrane, leading to the leakage of essential molecules.[1]
Q2: Why is the pH of the food product critical for the efficacy of sodium this compound?
The antimicrobial activity of sodium this compound is almost entirely dependent on the presence of undissociated benzoic acid. Sodium this compound itself is the salt of benzoic acid and is highly soluble in water, but it is the benzoic acid form that is active against microbes.[1][2] The conversion of sodium this compound to benzoic acid is favored in acidic conditions, typically at a pH below 4.5.[1][2] At higher pH values, benzoic acid dissociates into this compound ions, which have significantly less antimicrobial activity. Therefore, sodium this compound is most effective in acidic foods and beverages such as carbonated drinks, fruit juices, jams, and pickles.[2][5][7][9] The optimal pH range for its anti-corrosion effect is 2.5-4.0.[3][10]
Q3: What are the typical concentrations of sodium this compound used in food products?
The concentration of sodium this compound as a food preservative is generally limited. In the United States, the Food and Drug Administration (FDA) restricts its concentration to 0.1% by weight.[5][7] In the European Union, the limits for benzoic acid and sodium this compound range from 0.015% to 0.5%.[11] The specific concentration used depends on the food matrix, pH, and the expected microbial load. For example, in fruit juices, the maximum allowable level is often around 0.1% to 0.2%.[9]
Q4: Are there any safety concerns associated with the use of sodium this compound?
Sodium this compound is "generally recognized as safe" (GRAS) by the FDA when used within the recommended limits.[1][12] The World Health Organization (WHO) has established an acceptable daily intake (ADI) of 0-5 mg per kg of body weight.[12] However, a primary concern is the potential for benzene formation when sodium this compound is combined with ascorbic acid (vitamin C) under certain conditions, such as exposure to heat and light.[1][7][12] Benzene is a known carcinogen.[7][12] Regulatory agencies have set limits for benzene in drinking water, and beverage manufacturers are advised to control their formulations to minimize its formation.[7]
Troubleshooting Guide
Q1: My experiment shows that sodium this compound is not effectively inhibiting microbial growth. What are the possible reasons?
Several factors could be contributing to the lack of efficacy:
-
Incorrect pH: The pH of your food matrix may be too high (above 4.5). Sodium this compound is most effective in its acidic form, benzoic acid.[2] Verify the pH of your product and, if necessary, adjust it to a lower value.
-
Insufficient Concentration: The concentration of sodium this compound may be too low for the specific microorganism you are targeting. Some microbes are more resistant than others.[11] You may need to determine the Minimum Inhibitory Concentration (MIC) for your specific conditions.
-
High Microbial Load: An unusually high initial contamination level may overwhelm the preservative's capacity.
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Food Matrix Interactions: Components in your food system, such as fats or proteins, may reduce the availability of the active benzoic acid.
Q2: I've observed a precipitate forming in my liquid product after adding sodium this compound. What could be the cause?
Precipitation can occur due to the low water solubility of benzoic acid.[7] If the pH of your product is very low, a significant amount of the highly soluble sodium this compound will convert to the less soluble benzoic acid, which may then precipitate out of the solution, especially at lower temperatures. To troubleshoot this, you can try slightly increasing the pH (while staying within the effective range) or gently warming the product during formulation to ensure complete dissolution.
Q3: Are there any potential impacts of sodium this compound on the sensory characteristics (taste, color) of the food product?
While generally used at levels that do not significantly alter flavor, some studies suggest that sodium this compound can affect the taste of food products in some cases, which could lead to consumer dissatisfaction.[13] It is always advisable to conduct sensory evaluation panels on your final product to ensure that the addition of sodium this compound does not negatively impact its taste, color, or aroma.
Q4: Can sodium this compound interact with other ingredients in my formulation?
Yes, the most well-known interaction is with ascorbic acid (vitamin C), which can lead to the formation of benzene, a carcinogen, particularly in the presence of heat and light.[7][12][13] It's crucial to be aware of this potential reaction and to control storage conditions to minimize benzene formation. Other interactions with ingredients in the food matrix are possible and may affect the overall efficacy of the preservative.
Data Presentation
Table 1: Recommended Concentration of Sodium this compound in Various Food Products
| Food/Beverage Category | Typical Maximum Permitted Level (%) | Reference |
| Carbonated Beverages | 0.1 | [7] |
| Fruit Juices | 0.1 - 0.2 | [9] |
| Jams and Jellies | 0.1 | [7] |
| Pickles and Relishes | 0.1 | [7] |
| Salad Dressings | 0.1 | [7] |
| Sauces | Varies (up to 0.5% in some regions) | [11][14] |
Table 2: Influence of pH on the Efficacy of Benzoic Acid
| pH | Percentage of Undissociated (Active) Benzoic Acid | Efficacy |
| 2.5 | 98.0% | Very High |
| 3.0 | 94.1% | High |
| 3.5 | 83.2% | Good |
| 4.0 | 60.9% | Moderate |
| 4.5 | 39.8% | Low |
| 5.0 | 13.4% | Very Low |
| 6.0 | 1.5% | Negligible |
Note: This table provides an estimation of the relationship between pH and the active form of benzoic acid, which is the primary determinant of sodium this compound's antimicrobial efficacy.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Sodium this compound using Broth Microdilution Method
This protocol outlines the steps to determine the lowest concentration of sodium this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Sodium this compound stock solution (e.g., 10 mg/mL in sterile deionized water)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium for the target microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15]
-
Microbial inoculum, adjusted to a standardized concentration (e.g., 4 Log CFU/mL)[15]
-
Sterile pipette and tips
-
Incubator set to the optimal growth temperature for the microorganism
Procedure:
-
Preparation of Microtiter Plate:
-
Add 180 µL of the appropriate sterile broth medium to all wells of a 96-well microtiter plate.[15]
-
Create a serial two-fold dilution of the sodium this compound stock solution across the wells of the first row.
-
-
Inoculation:
-
Inoculate each well (except for the negative control) with 20 µL of the standardized microbial inoculum.[15]
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Positive Control: A well containing the broth medium and the microbial inoculum but no sodium this compound.
-
Negative Control: A well containing only the sterile broth medium.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the microorganism for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).[15]
-
-
Determination of MIC:
Mandatory Visualization
Caption: Mechanism of action for sodium this compound as a food preservative.
Caption: Experimental workflow for MIC determination of sodium this compound.
References
- 1. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. justlonghealth.com [justlonghealth.com]
- 4. nimbasia.com [nimbasia.com]
- 5. Sodium this compound Powder in Food Preservation: A Must-Have for Manufacturers [greenjeeva.com]
- 6. Sodium this compound Use in Food Preservation and Safety Considerations for Consumers [tengerchemical.com]
- 7. Sodium this compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of action and toxicity of Sodium this compound?_Chemicalbook [chemicalbook.com]
- 9. ziochemical.com [ziochemical.com]
- 10. justlonghealth.com [justlonghealth.com]
- 11. agrojournal.org [agrojournal.org]
- 12. Sodium this compound: Uses, Dangers, and Safety [healthline.com]
- 13. eurasiareview.com [eurasiareview.com]
- 14. researchgate.net [researchgate.net]
- 15. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 16. medicaljournalssweden.se [medicaljournalssweden.se]
Technical Support Center: Stability of Sodium Benzoate Oral Solution
Welcome to the technical support center for the stability of sodium benzoate oral solutions. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of an extemporaneously prepared sodium this compound oral solution?
Extemporaneously compounded oral solutions of sodium this compound have demonstrated stability for extended periods, though the exact shelf-life depends on the formulation and storage conditions.[1][2][3][4] Studies have shown that solutions prepared in vehicles like cherry syrup, Ora-Sweet, or sterile water can be stable for at least 30 to 90 days when stored at room temperature and protected from light.[1][3][4] Stability is generally defined as retaining at least 90% of the initial concentration of sodium this compound.[1][2][5] For instance, a 250 mg/mL suspension in cherry syrup or Ora-Sweet retained at least 92% and 96% of its initial concentration, respectively, over a 90-day period.[1][2][3][4] A 10% oral solution in sterile water was found to be physically and chemically stable for at least 30 days at both room temperature and refrigerated conditions (5°C ± 3°C).[6]
Q2: What are the primary factors that affect the stability of sodium this compound oral solutions?
The main factors influencing the stability of sodium this compound oral solutions are pH, presence of ascorbic acid (Vitamin C), exposure to light, and temperature.
-
pH: The preservative efficacy of sodium this compound is pH-dependent; it is most effective in its acidic form, benzoic acid, which predominates at a low pH (typically between 2.5 and 4.0).[7] However, lowering the pH can also decrease the aqueous solubility of benzoic acid, potentially leading to precipitation.
-
Ascorbic Acid (Vitamin C): The combination of sodium this compound and ascorbic acid in an acidic solution can lead to a chemical reaction that forms benzene, a known carcinogen.[1][2][4] This reaction is accelerated by heat and light.
-
Light: Exposure to UV light can induce photodegradation.[1][8] Studies have shown that storing solutions in amber containers and in reduced lighting helps maintain stability.[1][3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including the formation of benzene in the presence of ascorbic acid.[1][9] One study noted that at 60°C, the concentration of sodium this compound in soft drinks was significantly reduced, suggesting degradation.[9]
Q3: My sodium this compound solution has turned cloudy or formed a precipitate. What is the cause?
Precipitation in a sodium this compound oral solution is most commonly due to a change in pH. Sodium this compound is the water-soluble salt of benzoic acid.[5][10][11][12] If the solution becomes acidic (low pH), sodium this compound is converted to benzoic acid.[5][7] Benzoic acid has significantly lower water solubility compared to its sodium salt and will precipitate out of the solution if its concentration exceeds its solubility limit.[5] This can be visually observed as a white, powdery solid.[13]
Q4: Are there any concerns about microbial growth in extemporaneously prepared sodium this compound solutions?
Sodium this compound itself is an antimicrobial preservative that inhibits the growth of bacteria, yeast, and molds.[10][12][14] In several stability studies of extemporaneously prepared oral solutions, no visible microbial growth was detected over the study period (up to 90 days) when stored at room temperature.[1][2][3] The vehicles used in these preparations, such as cherry syrup and Ora-Sweet, also contain preservatives that contribute to the overall microbial stability.[1]
Q5: Can I use sodium this compound in a formulation that also contains ascorbic acid (Vitamin C)?
It is strongly advised to avoid formulations containing both sodium this compound and ascorbic acid, especially in acidic conditions. The combination can react to form benzene, a known carcinogen.[1][2][4] This reaction is promoted by heat and UV light.[15] If both ingredients are necessary, the addition of a chelating agent like EDTA may help inhibit benzene formation by sequestering metallic ions that can catalyze the reaction.[15]
Troubleshooting Guides
Troubleshooting HPLC Analysis Issues
This guide addresses common problems encountered during the HPLC analysis of sodium this compound stability samples.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting | 1. pH of the mobile phase is too close to the pKa of benzoic acid (approx. 4.2). This can cause the analyte to exist in both its ionized (this compound) and non-ionized (benzoic acid) forms, which may elute at slightly different times. 2. Sample solvent is incompatible with the mobile phase. For instance, a sample dissolved in a high percentage of organic solvent (like 100% acetonitrile) injected into a highly aqueous mobile phase can cause peak distortion.[16] 3. Column contamination or blockage. A blocked frit or contamination at the head of the column can disrupt the flow path.[2] 4. Column void. The packed bed of the column may have settled, creating a void. | 1. Adjust and buffer the mobile phase pH. Ensure the pH is at least 2 units away from the pKa. For reversed-phase HPLC, lowering the pH to ~2.5 with phosphoric acid will ensure the analyte is fully protonated (as benzoic acid), resulting in a single, sharp peak.[16] 2. Modify the sample solvent. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed, dilute the sample with water or buffer before injection.[16] 3. Clean or replace the column/frit. Reverse and flush the column. If the problem persists, replace the guard column or the analytical column itself.[2] 4. Replace the column. Avoid sudden pressure shocks to prevent void formation. |
| Unexpected Peaks ("Ghost Peaks") | 1. Contaminants in the mobile phase or system. Impurities can accumulate and elute as peaks, especially during gradient elution.[11][12] 2. Carryover from a previous injection. Residual sample from the injector can be introduced into a subsequent run.[7] 3. Late elution from a previous injection. A strongly retained compound from a previous sample may elute in the current chromatogram.[7] 4. Degradation products. The unexpected peaks may be actual degradation products of sodium this compound. | 1. Perform a blank run. Inject the mobile phase as a sample. If the peak appears, the source is the system or mobile phase. Use high-purity solvents and fresh mobile phase.[11] 2. Improve injector washing. Use a stronger wash solvent (e.g., acetonitrile) and increase the wash volume or cycles between injections.[7] 3. Extend the run time. Increase the run time or the gradient slope to ensure all components from one injection elute before the next one starts.[7] 4. Analyze forced degradation samples. Compare the chromatogram to those from samples subjected to acid, base, oxidative, and photolytic stress to identify potential degradation peaks. |
| Changes in Retention Time | 1. Inconsistent mobile phase preparation. Small variations in pH or solvent composition can shift retention times. 2. Fluctuations in column temperature. 3. Column aging. Over time, the stationary phase can degrade, leading to changes in retention. | 1. Ensure consistent mobile phase preparation. Use a calibrated pH meter and precise measurements for all components. 2. Use a column oven. Maintain a constant and controlled temperature for the column. 3. Monitor column performance. Track retention times and peak shapes over the column's lifetime. Replace the column when performance degrades significantly. |
Troubleshooting Physical and Chemical Instability
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate Formation | The pH of the solution has likely dropped, converting soluble sodium this compound into less soluble benzoic acid.[11] | 1. Measure the pH of the solution. Confirm if it has become acidic. 2. Review the formulation. Identify any acidic excipients that could be lowering the pH over time. 3. Consider a buffering agent. If appropriate for the formulation, a buffer can help maintain a stable pH. |
| Color Change | This may indicate a chemical degradation or interaction with other components in the formulation. While many stability studies report no color change, this can be formulation-dependent.[1][2][3][6][17][18] | 1. Investigate potential interactions. Review all excipients for known incompatibilities. 2. Perform HPLC analysis. Check for the appearance of new degradation peaks that might correlate with the color change. 3. Protect from light. Ensure the solution is stored in light-resistant (amber) containers as photodegradation can sometimes lead to colored byproducts.[1][3] |
| Off-Odor Development | May suggest chemical degradation. For instance, the formation of benzene (in the presence of ascorbic acid) or other volatile degradation products. | 1. Review the formulation for ascorbic acid. This is a critical check due to the risk of benzene formation.[1][4] 2. Analyze by GC-MS if benzene is suspected. This is the appropriate technique for identifying and quantifying volatile compounds. 3. Assess storage conditions. Ensure the solution is stored at the recommended temperature and protected from light. |
Data Presentation
Table 1: Stability of Extemporaneously Prepared Sodium this compound Oral Solutions at Room Temperature
| Concentration | Vehicle | Storage Duration | % Initial Concentration Remaining | Reference |
| 250 mg/mL | Cherry Syrup | 14 days | 93% | [5] |
| 250 mg/mL | Cherry Syrup | 90 days | ≥ 92% | [1][2][3][4] |
| 250 mg/mL | Ora-Sweet | 90 days | ≥ 96% | [1][2][3][4] |
| 200 mg/mL | Flavored Solutions | 96 days | Stable (91.5-100%) | [4] |
| 10% (w/v) | Sterile Water | 7 days | 98.51% | [6][19] |
| 10% (w/v) | Sterile Water | 30 days | 97.45% | [6][19] |
Table 2: Stability of 10% (w/v) Sodium this compound Oral Solution in Sterile Water (Refrigerated at 5°C ± 3°C)
| Storage Duration | % Initial Concentration Remaining | Reference |
| 7 days | 97.18% | [6][19] |
| 30 days | 96.52% | [6][19] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Observations | Degradation (%) | Reference |
| Acidic (pH 2, 1M HCl, 60°C, 24h) | An unidentified degradation peak was observed at a retention time of 4.8 minutes. | ~13% (in cherry syrup), ~9% (in Ora-Sweet) | [1] |
| Alkaline (pH 12, 1M NaOH, 60°C, 24h) | No significant degradation observed. | Not specified | [1] |
| Oxidative (3% H₂O₂, 60°C, 24h) | Most pronounced degradation observed under these conditions. | ~12% (in cherry syrup), ~14% (in Ora-Sweet) | [1] |
| Photolytic (3% H₂O₂, direct sunlight, 7 days) | Degradation observed. | ~7% (in cherry syrup), ~10% (in Ora-Sweet) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 250 mg/mL Sodium this compound Oral Solution
This protocol is based on methodologies described in published stability studies.[1][3]
Materials:
-
Sodium this compound Powder, USP
-
Sterile Water for Irrigation, USP
-
Vehicle (e.g., Cherry Syrup, NF or Ora-Sweet®)
-
Beakers and graduated cylinders
-
Magnetic stir bar and stir plate
-
Filtration apparatus (e.g., 0.45-micron filter)
-
Calibrated amber plastic or glass bottles with child-resistant caps
Procedure:
-
Calculate the required quantity of each ingredient for the total volume to be prepared.
-
Accurately weigh the Sodium this compound Powder.
-
Measure the required volume of sterile water and place it in a beaker with a magnetic stir bar.
-
While stirring, slowly add the Sodium this compound Powder to the water and continue to stir until it is completely dissolved.
-
Filter the resulting solution to remove any particulates.
-
Divide the solution equally into the pre-calibrated amber bottles.
-
Add the chosen vehicle (Cherry Syrup or Ora-Sweet) to each bottle to reach the final desired volume.
-
Secure the caps and shake well to ensure homogeneity.
-
Label the bottles appropriately with the name of the preparation, concentration, date of preparation, and storage instructions ("Store at room temperature, protect from light").
Protocol 2: Stability-Indicating HPLC Method for Sodium this compound
This is a composite protocol based on several published methods.[1][9][18][20][21] Method validation according to ICH guidelines is required before use.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a 30:70 (v/v) mixture of acetonitrile and 20 mM monobasic potassium phosphate, with the pH of the aqueous portion adjusted to ~2.5-3.0 with phosphoric acid.[1][18]
-
Column Temperature: 25°C.[1]
Sample Preparation:
-
Withdraw an aliquot (e.g., 250 µL) from the oral solution.[1][3]
-
Perform a serial dilution with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile/water) to achieve a final expected concentration within the calibration curve range (e.g., 0.25 mg/mL).[1][3]
-
Filter the final diluted sample through a 0.45 µm syringe filter before injection.
Procedure for a Stability Study:
-
Prepare the sodium this compound oral solution as per Protocol 1.
-
Immediately after preparation (Day 0), withdraw samples, prepare them as described above, and analyze them in triplicate using the HPLC method to establish the initial concentration.
-
Store the remaining solutions under the desired storage conditions (e.g., room temperature, protected from light).
-
At specified time points (e.g., 7, 14, 28, 60, 90 days), withdraw and analyze samples in triplicate.[1][3]
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is typically defined as retaining ≥90% of the initial concentration.[1][2][5]
-
At each time point, visually inspect the samples for any changes in color, odor, or for the presence of precipitation or microbial growth.[1][6]
Mandatory Visualizations
Caption: Experimental workflow for a typical stability study of sodium this compound oral solution.
Caption: Reaction pathway for the formation of benzene from sodium this compound and ascorbic acid.
Caption: Conceptual overview of sodium this compound degradation pathways under various stress conditions.
References
- 1. quora.com [quora.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. sserc.org.uk [sserc.org.uk]
- 4. SU1010054A1 - Process for producing sodium this compound - Google Patents [patents.google.com]
- 5. Sodium this compound - Wikipedia [en.wikipedia.org]
- 6. HPLC and LC-MS/MS methods for determination of sodium this compound and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lotioncrafter.com [lotioncrafter.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. vankim.com [vankim.com]
- 12. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 13. US2783132A - Stabilization of hydrogen peroxide - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]
- 17. njlabs.com [njlabs.com]
- 18. Phenol - Wikipedia [en.wikipedia.org]
- 19. Solved Sodium this compound (NaC6H5COO) is a food preservative. | Chegg.com [chegg.com]
- 20. myfoodresearch.com [myfoodresearch.com]
- 21. ajast.net [ajast.net]
Technical Support Center: Interference of Benzoate in Biochemical Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues arising from benzoate interference in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and why is it a problem in biochemical assays?
A1: Sodium this compound is the sodium salt of benzoic acid and is widely used as a preservative in food, beverages, cosmetics, and pharmaceuticals. In a laboratory setting, it can be present in samples as a preservative or be the subject of study itself. Its chemical properties can interfere with various biochemical assays, leading to inaccurate results. Benzoic acid, the active form, can inhibit enzyme activity, alter the integrity of cell membranes, disrupt pH balance, and interfere with protein synthesis.[1]
Q2: Which common biochemical assays are known to be affected by this compound?
A2: Several common assays can be affected by the presence of this compound. These include:
-
Protein Quantification Assays:
-
Bicinchoninic Acid (BCA) Assay
-
Bradford Assay
-
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Enzyme Kinetic Assays
Q3: What is the general mechanism of this compound interference?
A3: The interference can be multifaceted and assay-dependent. In protein assays, the aromatic structure of this compound can interact with assay reagents. For instance, in the Bradford assay, it may interact with the Coomassie dye.[2] In the BCA assay, any compound capable of reducing Cu2+ in an alkaline medium can cause interference.[3][4] In enzyme assays, benzoic acid can act as an inhibitor, affecting the enzyme's catalytic activity.[5][6] For ELISAs, interference can manifest as high background or altered antibody-antigen binding due to matrix effects.[7][8][9][10]
Troubleshooting Guides
Protein Quantification Assays: BCA and Bradford
Issue: Inaccurate protein concentration readings (either falsely high or low) in samples containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in protein assays.
Detailed Steps:
-
Confirm this compound Presence: Verify if this compound is a component of your sample buffer or was added as a preservative.
-
Run a Control: Prepare a standard curve in a buffer with and without the same concentration of this compound as in your samples. A significant shift in the standard curve will confirm interference.
-
Dilution: If the protein concentration is high enough, diluting the sample can lower the this compound concentration to a non-interfering level.[2]
-
This compound Removal:
-
Dialysis/Desalting: Use a dialysis cassette or a desalting column with an appropriate molecular weight cutoff (MWCO) to remove small molecules like this compound from your protein sample.
-
Protein Precipitation: Trichloroacetic acid (TCA) or acetone precipitation can effectively separate proteins from interfering substances.[11] The protein pellet can then be resuspended in a compatible buffer.
-
-
Use an Alternative Assay: If this compound cannot be removed, consider using a protein quantification method that is less susceptible to interference from small molecules, such as measuring UV absorbance at 280 nm, though this method has its own set of interfering substances like nucleic acids.[12][13]
| Method | Principle | This compound Interference | Mitigation |
| BCA Assay | Reduction of Cu2+ to Cu1+ by protein, followed by chelation with BCA. | This compound may reduce Cu2+ or chelate it, leading to inaccurate readings.[14][3][4] | Dilution, dialysis, protein precipitation. |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to proteins.[15] | The aromatic ring of this compound may interfere with the dye-protein interaction.[2] | Dilution, dialysis, protein precipitation. |
| UV Absorbance (280nm) | Intrinsic absorbance of aromatic amino acids (tryptophan, tyrosine).[13] | This compound also absorbs in the UV range and will cause significant interference. | Not recommended for samples containing this compound. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background, reduced signal, or poor reproducibility in ELISAs for samples containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in ELISA.
Detailed Steps:
-
Identify the Source: Determine if this compound is present in the sample, dilution buffers, or wash buffers.
-
Optimize Blocking: Inadequate blocking can lead to high background.[1][10] Consider increasing the concentration of your blocking agent or trying a different one.
-
Enhance Washing Steps: Increase the number of washes or the soaking time during washes to remove non-specifically bound components.[8][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound and other matrix components that may be causing interference.[7]
-
Sample Clean-up: For complex samples, consider a clean-up step like dialysis or size-exclusion chromatography to remove small molecules like this compound.
Enzyme Kinetic Assays
Issue: Altered enzyme activity (inhibition or, less commonly, activation) in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in enzyme kinetic assays.
Detailed Steps:
-
Confirm Interference: Run the enzyme assay with and without this compound to confirm that it is the interfering substance.
-
Characterize Inhibition: If the goal is to understand the effect of this compound, perform kinetic studies with varying concentrations of both the substrate and this compound to determine the type of inhibition (e.g., competitive, non-competitive).
-
Remove this compound: If the goal is to measure the true activity of the enzyme without interference, remove this compound from the sample using dialysis or buffer exchange.
Quantitative Data on this compound's Enzymatic Effects:
| Enzyme/System | This compound Concentration | Observed Effect |
| Lactate Dehydrogenase (LDH) | 2.2 g/L | IC20 (20% inhibition)[5] |
| Trypsin | 150 mg/L | Slight activation (10-15%)[5] |
| Two-enzyme system (Red + Luc) | 10 mg/L | IC50 (50% inhibition)[5] |
| Candida rugosa lipase | Up to 100 mM | No inhibition observed[6] |
Experimental Protocols
Protocol: Removal of this compound by Protein Precipitation (TCA/Deoxycholate Method)
This protocol is adapted for removing interfering substances prior to a BCA assay.
Materials:
-
Trichloroacetic acid (TCA), 72% (w/v)
-
Sodium deoxycholate, 0.15% (w/v)
-
Acetone, cold (-20°C)
-
Sample containing protein and this compound
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 100 µL of your protein sample in a microcentrifuge tube, add 100 µL of 0.15% sodium deoxycholate.
-
Vortex and incubate at room temperature for 10 minutes.
-
Add 100 µL of 72% TCA.
-
Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes to pellet the protein.
-
Carefully aspirate and discard the supernatant which contains the this compound.
-
Add 200 µL of cold acetone to the pellet to wash it.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Carefully aspirate and discard the acetone.
-
Allow the pellet to air dry for 5-10 minutes to evaporate residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your downstream assay.
Protocol: Removal of this compound by Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Protein sample containing this compound
-
Large volume of compatible buffer (e.g., PBS)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of the desired buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for complete removal.
-
Change the buffer at least twice during the dialysis period to ensure efficient removal of this compound.
-
After dialysis, recover the protein sample from the tubing/cassette. The sample is now ready for your assay.
References
- 1. biocompare.com [biocompare.com]
- 2. go.zageno.com [go.zageno.com]
- 3. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized enzymatic synthesis of methyl this compound in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. arp1.com [arp1.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. abyntek.com [abyntek.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Benzene Formation from Benzoate and Ascorbic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing benzene formation in experimental and product formulations containing benzoate and ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction that leads to benzene formation from this compound and ascorbic acid?
Benzene can form from the decarboxylation of benzoic acid in the presence of ascorbic acid (vitamin C) and transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), which act as catalysts.[1][2] The reaction is accelerated by exposure to heat and ultraviolet (UV) light.[3][4][5] The generally accepted mechanism involves the generation of hydroxyl radicals. Transition metals catalyze the transfer of an electron from ascorbic acid to oxygen, producing a superoxide radical, which then forms hydrogen peroxide. Further reduction of hydrogen peroxide by ascorbic acid, also catalyzed by these metal ions, generates highly reactive hydroxyl radicals.[1][6] These hydroxyl radicals then attack the this compound ion, leading to the removal of a carboxyl group (decarboxylation) to form benzene.[1][2]
Q2: What are the primary factors that influence the rate of benzene formation?
Several factors can significantly influence the formation of benzene in solutions containing this compound and ascorbic acid:
-
Presence of Transition Metal Ions: Trace amounts of transition metals like copper (Cu²⁺) and iron (Fe³⁺) are critical catalysts for the reaction that produces hydroxyl radicals.[1][2][7]
-
Temperature: Elevated temperatures significantly accelerate the rate of benzene formation.[2][3][5]
-
UV Light: Exposure to UV light promotes the formation of benzene.[3][4][5]
-
pH: The reaction is pH-dependent, with maximum benzene formation occurring at a low pH (around 2). The rate decreases significantly at pH values between 3 and 5.[1][5][7]
-
Concentration of Reactants: The concentrations of both benzoic acid and ascorbic acid can affect the amount of benzene formed.[5][7] Interestingly, at very high concentrations, ascorbic acid can act as an antioxidant and inhibit the reaction.[1]
-
Presence of Inhibitors: Certain substances can inhibit or reduce benzene formation. These include chelating agents like EDTA, which bind to the catalytic metal ions, and sugars such as sucrose, fructose, and glucose.[1][2]
Q3: My experiment requires both a this compound preservative and ascorbic acid. What are the most effective strategies to minimize benzene formation?
Minimizing benzene formation in such scenarios requires a multi-faceted approach:
-
Chelating Agents: The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., calcium disodium EDTA) is a highly effective strategy.[1][2] EDTA binds to transition metal ions (Cu²⁺, Fe³⁺), preventing them from catalyzing the formation of hydroxyl radicals.[1][6] Sodium polyphosphates can also be used for this purpose.[1]
-
Control Storage Conditions: Store solutions in a cool, dark place to minimize exposure to heat and UV light, both of which accelerate benzene formation.[3][8] Using UV-stabilized packaging can also be beneficial.[4]
-
pH Adjustment: If your formulation allows, adjusting the pH to a range of 3-5 can significantly slow down the reaction.[1]
-
Incorporate Sugars: The presence of sugars like sucrose, glucose, or fructose can inhibit benzene formation.[1][2] This is a key reason why diet or light beverages may be more susceptible to benzene formation.[1]
-
Consider Alternative Antioxidants or Preservatives: If feasible, replacing either ascorbic acid with another antioxidant or sodium this compound with an alternative preservative is the most direct way to prevent the reaction.[1]
Q4: Are there any recommended alternative preservatives to sodium this compound that do not lead to benzene formation with ascorbic acid?
Yes, several alternative preservatives can be considered, depending on the specific requirements of your formulation:
-
Potassium Sorbate: This is a widely used preservative that inhibits the growth of mold and yeast.[9]
-
Natural Preservatives: Options like rosemary extract, nisin (a bacteriocin), and natamycin (an antifungal) are gaining popularity as clean-label alternatives.[9]
-
Vinegar (Acetic Acid): Effective in acidic environments and commonly used in products like pickles and salad dressings.[9]
-
Citric Acid and Vitamin E: These can also be used as preservatives in some applications.[8]
It's important to note that the effectiveness of these alternatives will depend on the specific product matrix, pH, and target microorganisms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high levels of benzene detected in my formulation. | 1. Presence of trace metal ion contamination (e.g., from raw materials, water, or equipment).[1] 2. Storage at elevated temperatures or exposure to light.[3] 3. Low pH of the formulation.[7] | 1. Incorporate a chelating agent like EDTA to sequester metal ions.[1] 2. Review and control storage conditions to ensure a cool, dark environment.[8] 3. If possible, adjust the pH to be between 3 and 5.[1] |
| Benzene levels increase over the shelf-life of the product. | The reaction is time-dependent and is accelerated by ambient light and temperature fluctuations during storage and transport.[4] | 1. Conduct accelerated stability testing at elevated temperatures (e.g., 40°C) to predict end-of-shelf-life benzene levels.[4] 2. Incorporate inhibitors like EDTA or sugars.[1][2] 3. Utilize UV-protective packaging.[4] |
| Formulation shows discoloration (e.g., browning) along with benzene formation. | This can be related to the degradation of ascorbic acid, which can still promote this compound decarboxylation.[6][10] | 1. Consider using a more stable form of ascorbic acid or a different antioxidant. 2. The presence of browning indicates oxidative degradation, reinforcing the need for controlling factors like light and metal ion catalysis. |
Data Presentation: Factors Influencing Benzene Formation
Table 1: Effect of Temperature on Benzene Formation
| Temperature | Time | Benzene Concentration | Reference |
| 25°C | 12 hours | <0.1 µg/L | [1] |
| 25°C | 70 hours | 0.44 µg/L | [1] |
| 45°C | 24 hours | 118.5 µg/L | [1] |
| 45°C | 48 hours | 125 µg/L | [1] |
| 45°C or intense UV light | 20 hours | 300 ng/g | [1] |
| Room Temperature (in the dark) | 20 hours | 4 ng/g | [1] |
Table 2: Effect of Additives on Benzene Formation
| Additive | Concentration | Effect on Benzene Formation | Reference |
| EDTA | 0.1 mM | Prevented formation | [1] |
| Diethylenetriaminepentaacetic acid (DTPA) | 0.1 mM | Prevented formation | [1] |
| Ethanol | 100 mM | Decreased by 90% | [1] |
| Sucrose | 0.1 M, 0.25 M, 0.5 M | Proportional inhibition with increasing concentration | [1] |
| Fructose and Glucose | Not specified | Inhibited formation more than sucrose | [1] |
Table 3: Influence of Metal Ions on Benzene Formation
| Metal Ion(s) | Concentration | Benzene Formation | Reference |
| CuSO₄ | 1.0 mM | Optimal formation | [1] |
| FeSO₄ | 0.05 mM | Optimal formation | [1] |
| Cu²⁺ | 50 µM | Highest yields (1400 µg/kg) | [7][11] |
| Ascorbic acid, Cu²⁺, and riboflavin (light exposed) | Not specified | 1250 ± 131 µg/kg | [7][11] |
Experimental Protocols
Protocol 1: Accelerated Testing for Benzene Formation under Thermal and UV Stress
This protocol is adapted from methodologies used to simulate end-of-shelf-life benzene formation.[4]
Objective: To evaluate the propensity of a liquid formulation to form benzene under accelerated conditions.
Materials:
-
Test formulation containing this compound and ascorbic acid.
-
Control formulation (without this compound or ascorbic acid).
-
Gas chromatography-mass spectrometry (GC-MS) system for benzene analysis.
-
Temperature-controlled incubator (e.g., set to 40°C).
-
UVA light exposure chamber.
-
UV-stabilized and non-UV-stabilized containers (e.g., PET bottles).
Methodology:
-
Aliquots of the test and control formulations are placed into both UV-stabilized and non-UV-stabilized containers.
-
Thermal Stress Test:
-
A set of samples is stored in an incubator at a constant elevated temperature (e.g., 40°C) for a defined period (e.g., 14 days).[4]
-
Samples are withdrawn at specified time points (e.g., day 1, 3, 7, 14) for benzene analysis.
-
-
UV Stress Test:
-
Another set of samples is exposed to intense UVA light for a defined period (e.g., 24 hours or 7 days).[4]
-
A parallel set is stored in the dark under the same temperature conditions to serve as a control.
-
Benzene levels are measured at the end of the exposure period.
-
-
Analysis:
-
Benzene concentration in all samples is quantified using a validated GC-MS method.
-
Compare the benzene levels between the test and control formulations, and between the different storage conditions (thermal vs. dark, UV vs. dark, UV-stabilized vs. non-stabilized packaging).
-
Visualizations
Caption: Reaction pathway for benzene formation.
Caption: Strategies to minimize benzene formation.
References
- 1. Benzene as a Chemical Hazard in Processed Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene in soft drinks - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. Evaluation of accelerated UV and thermal testing for benzene formation in beverages containing this compound and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bfr.bund.de [bfr.bund.de]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Insight [insight.vayuz.com]
- 9. Alternatives to Sodium this compound: Natural Clean-Label Preservatives for the Food Industry [elchemy.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Potassium Benzoate Solubility in Acetone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with dissolving potassium benzoate in acetone.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of potassium this compound in pure acetone?
Q2: Why is my potassium this compound not dissolving in acetone?
A2: The primary reason for the difficulty in dissolving potassium this compound in acetone is the significant difference in polarity between the solute and the solvent. Potassium this compound is a salt, making it highly polar, while acetone is a less polar organic solvent. For dissolution to occur, the solvent molecules must overcome the strong ionic bonds of the solute, which is energetically unfavorable in this case.[5][6]
Q3: Are there any recommended alternative solvents to acetone for dissolving potassium this compound?
A3: Yes, for applications where acetone is not a strict requirement, consider using more polar solvents in which potassium this compound has higher solubility. These include:
-
Water : Potassium this compound is freely soluble in water.[7][8]
-
Methanol : Potassium this compound is slightly soluble in methanol.[7][9]
Q4: Can I increase the solubility of potassium this compound in acetone by heating the mixture?
A4: While increasing the temperature can enhance the solubility of many compounds, its effect on potassium this compound in acetone is likely to be minimal due to the fundamental polarity mismatch. A significant increase in solubility is not expected with heating alone.
Troubleshooting Guide
This guide provides systematic steps to address issues when attempting to dissolve potassium this compound in acetone.
Problem: Potassium this compound powder remains undissolved in acetone.
Underlying Cause: Inherent low solubility due to polarity mismatch.
Solutions:
-
Particle Size Reduction: Increasing the surface area of the potassium this compound can improve the rate of dissolution, although it will not change the saturation solubility.
-
Action: Gently grind the potassium this compound powder using a mortar and pestle before adding it to the acetone.
-
-
Co-Solvent System: Introducing a small amount of a polar co-solvent can significantly enhance the solubility of potassium this compound in acetone.
Problem: The solution is cloudy or a precipitate forms over time.
Underlying Cause: The solution is likely supersaturated, and the potassium this compound is precipitating out.
Solutions:
-
Increase Co-solvent Concentration: The initial amount of co-solvent may be insufficient to maintain the desired concentration of potassium this compound in the solution.
-
Action: Incrementally add more of the polar co-solvent until the solution becomes clear.
-
-
Temperature Control: If the dissolution was performed at an elevated temperature, the potassium this compound might precipitate upon cooling to room temperature.
-
Action: Maintain the temperature of the solution if the experimental conditions allow. Otherwise, determine the solubility at the working temperature to avoid precipitation.
-
Quantitative Data
| Compound | Solvent | Temperature (K) | Mole Fraction Solubility | Reference |
| Racemic potassium 2-(1-hydroxypentyl)-benzoate | Acetone | 298.15 | 2.58 x 10⁻⁴ | [4] |
Note: The data above is for a derivative of potassium this compound and should be used as an indicator of the low solubility of similar salts in acetone.
Experimental Protocols
Protocol 1: Dissolution of Potassium this compound in Acetone using a Co-Solvent
Objective: To prepare a solution of potassium this compound in acetone by utilizing a polar co-solvent to enhance solubility.
Materials:
-
Potassium this compound (analytical grade)
-
Acetone (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Solvent Preparation: Prepare the desired volume of the acetone-DMSO co-solvent mixture. For a 95:5 molar ratio, calculate the required volumes of acetone and DMSO based on their molar masses and densities.
-
Weighing Solute: Accurately weigh the desired amount of potassium this compound.
-
Dissolution: a. Transfer the weighed potassium this compound to a volumetric flask. b. Add a portion of the acetone-DMSO co-solvent mixture to the flask. c. Place the flask on a magnetic stirrer and stir the mixture until the potassium this compound is fully dissolved. d. Once dissolved, add the remaining co-solvent mixture to reach the final volume.
-
Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the potassium this compound is successfully dissolved.
Visualizations
Caption: Experimental workflow for dissolving potassium this compound in an acetone-DMSO co-solvent system.
Caption: Troubleshooting logic for addressing potassium this compound solubility issues in acetone.
References
- 1. ck12.org [ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ck12.org [ck12.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. solubility - Why don't polar and non-polar compounds dissolve each other? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Potassium this compound - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Potassium this compound CAS#: 582-25-2 [m.chemicalbook.com]
- 10. fao.org [fao.org]
- 11. Solubility of potassium this compound and homoassociation of benzoic acid in acetone containing 5 mole percent DMSO | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzyl Benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzyl benzoate. Below you will find detailed information to help improve reaction yields and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzyl this compound?
A1: There are several common methods for synthesizing benzyl this compound, each with its own advantages and disadvantages:
-
Reaction of Benzyl Chloride with Sodium this compound: This method involves the reaction of sodium this compound with benzyl chloride. It can be performed with or without a solvent. The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or a phase transfer catalyst, can significantly improve the reaction rate and yield.[1][2]
-
Transesterification: This method involves the reaction of an ester, such as methyl this compound or ethyl this compound, with benzyl alcohol in the presence of a catalyst like sodium carbonate.[3]
-
Fischer Esterification: This classic method involves the direct esterification of benzoic acid with benzyl alcohol, typically using a strong acid catalyst like sulfuric acid.[4][5][6] To drive the equilibrium towards the product, water is usually removed as it is formed.
-
Tischtschenko Reaction: This method uses benzaldehyde as a starting material in the presence of a catalyst like sodium benzoxide (formed by reacting sodium metal with benzyl alcohol).[7]
Q2: My benzyl this compound yield is low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors depending on the synthesis method. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.[1] However, be aware that excessively high temperatures can lead to side reactions.[1]
-
Purity of Reagents: The purity of your starting materials is crucial. Impurities in benzyl alcohol (like benzaldehyde) or benzoic acid can lead to side reactions and lower yields.[7] Ensure your benzaldehyde contains less than 1% benzoic acid for the Tischtschenko reaction.[7]
-
Catalyst Issues: The catalyst may be inactive or used in an insufficient amount. For the reaction between benzyl chloride and sodium this compound, using a catalyst like triethylamine can increase the yield to 95% or higher.[1] Phase transfer catalysts can also enhance the esterification rate.[2]
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction. To improve the yield, you can use an excess of one reactant (usually the less expensive one) or remove water as it forms using a Dean-Stark apparatus or a drying agent.
-
Side Reactions: Unwanted side reactions can consume reactants and reduce the yield of the desired product. For example, at high temperatures, dibenzyl ether can form as a significant impurity.[7] Keeping the reaction temperature below 100°C can help minimize this.[7]
Q3: I am observing unexpected peaks in my product's analytical chromatogram. What could they be?
A3: Unexpected peaks often indicate the presence of impurities or byproducts. Common impurities include:
-
Unreacted Starting Materials: Benzyl alcohol, benzoic acid, benzaldehyde, or benzyl chloride may be present if the reaction did not go to completion or if purification was incomplete.
-
Dibenzyl Ether: This is a common byproduct, especially in reactions involving benzyl alcohol at high temperatures.[7] Its boiling point is close to that of benzyl this compound, which can make purification by distillation challenging.
-
Benzoic Anhydride, Toluene, and Benzaldehyde: At very high temperatures (around 350°C), benzyl this compound can undergo disproportionation to form these products.[1]
Q4: What is the role of a catalyst in the synthesis of benzyl this compound from benzyl chloride and sodium this compound?
A4: In the reaction between benzyl chloride and sodium this compound, a catalyst is often used to increase the reaction rate and yield.
-
Tertiary Amines (e.g., Triethylamine): These act as catalysts, allowing the reaction to proceed at lower temperatures (130-140°C) and shorter times (around one hour), resulting in yields of 95% or higher.[1]
-
Phase Transfer Catalysts (PTCs): When the reaction is carried out in a two-phase system (e.g., aqueous sodium this compound and organic benzyl chloride), a PTC like tetrabutylammonium hydrogen sulfate can facilitate the transfer of the this compound anion from the aqueous phase to the organic phase, where it can react with benzyl chloride.[2] This enhances the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature (monitor for side reactions). |
| Purity of reactants. | Use high-purity starting materials. Purify benzyl alcohol if it contains benzaldehyde.[7] | |
| Inefficient catalysis. | Ensure the catalyst is active and used in the correct amount. Consider using a phase transfer catalyst for the benzyl chloride/sodium this compound reaction.[2] | |
| Reversible reaction (Fischer esterification). | Use an excess of one reactant or remove water as it forms. | |
| Product Contamination | Presence of unreacted starting materials. | Optimize reaction conditions to ensure complete conversion. Improve purification methods (e.g., fractional distillation, recrystallization). |
| Formation of dibenzyl ether. | Maintain a lower reaction temperature (below 100°C) to minimize its formation.[7] | |
| Hydrolysis of the ester during workup. | Ensure workup conditions are not overly acidic or basic for prolonged periods. | |
| Slow Reaction Rate | Insufficient heating. | Ensure the reaction mixture is maintained at the optimal temperature. |
| Poor mixing in a heterogeneous reaction. | Use vigorous stirring to ensure good contact between reactants. | |
| Catalyst deactivation. | Use a fresh or properly stored catalyst. |
Quantitative Data Summary
Table 1: Comparison of Benzyl this compound Synthesis Methods
| Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride + Sodium this compound | Benzyl Chloride, Sodium this compound | None | 170-175 | 24 | 70-75 | [1] |
| Benzyl Chloride + Sodium this compound | Benzyl Chloride, Sodium this compound | Triethylamine | 130-140 | 1 | ≥95 | [1] |
| Benzyl Chloride + Sodium this compound | Benzyl Chloride, Sodium this compound Solution | Phase Transfer Catalyst | 100-130 | 10-15 | High | [2] |
| Benzyl Chloride + Sodium this compound | Benzyl Chloride, Sodium this compound | Zinc Oxide | 50-70 | 2-2.5 | 99-99.5 | |
| Tischtschenko Reaction | Benzaldehyde, Benzyl Alcohol | Sodium Metal | 50-60 | 1-2 | 90-93 | [7] |
| Transesterification | Ethyl this compound, Benzyl Alcohol | Sodium Carbonate | Not specified | Not specified | Not specified | [3] |
| Fischer Esterification | Benzoic Acid, Benzyl Alcohol | Niobium Pentachloride | Room Temp | 2-3 | High | [8] |
Experimental Protocols
Protocol 1: Synthesis via Benzyl Chloride and Sodium this compound with Triethylamine Catalyst
This protocol is based on the amine-catalyzed reaction which provides high yields.[1]
Materials:
-
Benzyl chloride
-
Dry sodium this compound
-
Triethylamine
-
Reaction vessel with stirring and heating capabilities
-
Condenser
Procedure:
-
In a reaction vessel, create a slurry of dry sodium this compound in a slight excess of benzyl chloride.
-
Add a small quantity of triethylamine to the mixture.
-
Heat the reaction mixture to 130-140°C with continuous stirring.
-
Maintain the temperature for approximately 1 hour.
-
After the reaction is complete, cool the mixture.
-
Wash the crude product with water to remove any remaining sodium this compound and triethylamine hydrochloride.
-
Purify the benzyl this compound by vacuum distillation.
Protocol 2: Synthesis via the Tischtschenko Reaction
This protocol is based on the procedure described in Organic Syntheses.[7]
Materials:
-
Benzyl alcohol (pure, free from aldehyde)
-
Sodium metal
-
Benzaldehyde (c.p., <1% benzoic acid)
-
Reaction vessel with cooling and heating capabilities
Procedure:
-
In a flask, dissolve 0.13 atoms of metallic sodium in 0.65 moles of pure benzyl alcohol. This can be warmed gently to facilitate dissolution.
-
Cool the resulting sodium benzoxide solution to room temperature.
-
Gradually add the sodium benzoxide solution to 4.3 moles of benzaldehyde with thorough mixing.
-
Maintain the temperature of the reaction mixture below 50-60°C, using cooling if necessary. A gelatinous mass will form.
-
After about 30 minutes, when the temperature no longer rises, warm the mixture on a water bath for 1-2 hours with occasional shaking.
-
Cool the reaction product and wash it twice with water.
-
Separate the oily layer and purify by vacuum distillation. Collect the fraction boiling at 184-185°C / 15 mm Hg.
Visualizations
Caption: General experimental workflow for benzyl this compound synthesis.
Caption: Troubleshooting flowchart for low benzyl this compound yield.
References
- 1. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 2. CN115160132A - Production process of benzyl this compound - Google Patents [patents.google.com]
- 3. snowhitechem.com [snowhitechem.com]
- 4. Benzyl this compound: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
reducing matrix effects in benzoate analysis of complex samples
Welcome to the technical support center for the analysis of benzoates in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of benzoate analysis?
A1: Matrix effects refer to the alteration of an analytical instrument's response for this compound due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, food products).[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification.[1][2] Ion suppression is the most common matrix effect and can compromise the sensitivity, precision, and accuracy of the analytical method.[1]
Q2: What are the common causes of matrix effects when analyzing benzoates in complex samples?
A2: Matrix effects in this compound analysis are caused by various endogenous and exogenous substances present in the sample. Common culprits include phospholipids (abundant in plasma and tissue), salts, proteins, lipids, and other endogenous metabolites that co-elute with the this compound analyte and interfere with the ionization process.[1][3][4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A post-column infusion experiment is a definitive qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[1][2][5][6] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column but before the mass spectrometer. After establishing a stable baseline, a blank matrix extract is injected. Any deviation from the stable baseline indicates the presence of matrix effects at that specific retention time.[1][7] A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.[1]
A quantitative assessment can be made by comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a blank matrix extract (matrix-matched).[8][9] A significant difference in the slopes indicates the presence of matrix effects.
Q4: What is the most effective way to compensate for matrix effects?
A4: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1] A SIL-IS, such as a deuterated or 13C-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][10][11] This provides the most accurate correction for variations in signal intensity.[1] When a SIL-IS is not available, a thorough optimization of sample preparation and chromatography, combined with a matrix-matched calibration strategy, is the next best approach.[12][13]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Splitting) or Shifting Retention Times
-
Possible Cause: Physical or chemical effects from the sample matrix. Particulates in the sample can block the column inlet frit, while strongly retained matrix components can accumulate on the column, altering its chemistry.[14] Unexpected shifts in retention time can also occur if matrix components alter the mobile phase pH as the analyte interacts with the stationary phase.[15]
-
Solutions:
-
Filter All Samples: Use a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates.[16]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to capture strongly retained matrix components and particulates, protecting the primary column.[14]
-
Optimize Sample Solvent: Ensure the sample solvent is miscible with and ideally weaker than the mobile phase to prevent peak distortion.[14]
-
Implement Column Washing: After a batch of samples, flush the column with a strong solvent to elute any strongly retained matrix components.[14]
-
Issue 2: Inconsistent Results, Poor Recovery, or Low Signal Intensity
-
Possible Cause: Significant ion suppression or enhancement caused by co-eluting matrix components. Inadequate sample cleanup is a leading cause of these issues.[1]
-
Solutions: This issue requires a systematic approach to identify and mitigate the source of the matrix effect.
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// Edge Definitions A -> B; B -> C; C -> D [label="Yes"]; C -> H [label="No"]; D -> E; E -> F; F -> G; } /dot
A logical workflow for troubleshooting matrix effects.
Step 1: Evaluate and Optimize Sample Preparation Improving sample cleanup is the most effective way to reduce matrix effects.[4] The goal is to selectively remove interfering components like phospholipids and proteins while efficiently recovering the this compound analyte.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Protein Precipitation (PPT) | A solvent (e.g., cold acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[12] | Simple, fast, and inexpensive.[12] | Often results in "dirtier" extracts; may not effectively remove phospholipids or salts, leading to significant matrix effects.[1][4] | Initial screening or when high throughput is required and matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. Benzoic acid (an acidic analyte) extraction is optimized by adjusting the aqueous phase pH to be at least two units lower than its pKa (~4.2) to ensure it is uncharged.[4] | Can effectively remove non-volatile salts and highly polar/non-polar interferences. Inexpensive method development.[12] | Can be labor-intensive, may form emulsions, and often uses larger volumes of organic solvents.[12] | Samples with high salt content or when a cost-effective alternative to SPE is needed. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[1] | Generally provides the cleanest extracts and can significantly reduce matrix effects.[1][17] Can be automated. | Method development can be more complex and costly than PPT or LLE.[12] | Complex matrices like plasma, urine, and food homogenates where high purity is required for sensitive analysis.[1][18] |
Step 2: Optimize Chromatographic Conditions If sample preparation is insufficient, adjusting the chromatography can help separate this compound from co-eluting interferences.[2]
-
Change Analytical Column: Using a column with a different stationary phase chemistry (e.g., PFP or biphenyl instead of a standard C18) can alter selectivity and resolve the co-elution.[1]
-
Modify Mobile Phase/Gradient: Adjusting the mobile phase composition or the gradient elution profile can shift the retention time of this compound away from the region of ion suppression.[2]
-
Use a Divert Valve: A divert valve can be programmed to send the highly contaminated initial portion of the eluent to waste, preventing it from entering and contaminating the mass spectrometer source.[5]
Step 3: Implement an Appropriate Calibration Strategy When matrix effects cannot be eliminated, a robust calibration strategy is necessary to compensate for them.
Decision logic for selecting the appropriate calibration strategy.
Table 2: Comparison of Calibration Strategies
| Strategy | Description | When to Use | Pros | Cons |
|---|---|---|---|---|
| External Standard | Standards are prepared in a neat solvent. | Only when matrix effects are confirmed to be absent or negligible (<15-20%).[19] | Simple and fast. | Prone to significant error if matrix effects are present.[8] |
| Matrix-Matched | Standards are prepared by spiking known concentrations of analyte into a blank matrix that is identical to the sample.[8][20] | When a representative blank matrix is available and matrix effects are consistent across samples.[9] | Effectively compensates for predictable matrix effects.[13] | Requires a true blank matrix, which can be difficult to obtain. Assumes matrix effects are uniform across all samples.[2] |
| Standard Addition | Known amounts of standard are added directly to aliquots of the unknown sample. The concentration is determined by extrapolating a calibration curve to zero response.[8][21] | When a blank matrix is unavailable or when matrix effects are variable between individual samples.[8] | Corrects for matrix effects specific to each individual sample.[21] | Labor-intensive, as each sample requires its own multi-point calibration.[8] Cannot correct for translational matrix effects (background interference).[21] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A known amount of a SIL-IS is added to all samples, standards, and QCs before sample preparation. Quantification is based on the peak area ratio of the analyte to the SIL-IS.[10][22] | The "gold standard" for LC-MS analysis, especially in complex or variable matrices.[1][11] | Most accurate method; corrects for matrix effects and variability in sample preparation and injection volume.[10][11] | SIL standards can be very expensive and are not available for all analytes.[5] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects
This protocol provides a qualitative assessment to identify retention time windows where ion suppression or enhancement occurs.[5][6]
-
System Setup:
-
Configure the LC-MS/MS system with the analytical column and mobile phase conditions used for the this compound analysis.
-
Using a T-union, connect the outlet of the analytical column to one port. Connect a syringe pump to the second port. Connect the third port to the mass spectrometer's ion source.[1]
-
-
Infusion:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in a solvent similar to the mobile phase.
-
Begin the LC mobile phase flow using your analytical gradient.
-
Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).[1]
-
-
Analysis:
-
Monitor the signal for the this compound MRM transition and wait for a stable baseline to be established. This stable signal represents 100% response.
-
Inject a blank matrix extract that has been prepared using your standard sample preparation protocol.
-
-
Interpretation:
-
Observe the infused this compound signal during the chromatographic run.
-
A decrease in the signal from the stable baseline indicates ion suppression at that retention time.
-
An increase in the signal from the stable baseline indicates ion enhancement at that retention time.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Liquid Food Matrix (e.g., Juice)
This protocol is a general guideline for using a C18 SPE cartridge to clean up a liquid food sample prior to HPLC or LC-MS/MS analysis.[18][23]
-
Sample Pre-treatment:
-
For carbonated beverages, degas the sample for 30 minutes in an ultrasonic bath.[23]
-
For juices with pulp, homogenize and filter or centrifuge to remove solids.[23]
-
Take a 5 mL aliquot of the liquid sample and dilute it (e.g., to 100 mL) with ultrapure water.
-
Adjust the sample pH to ~2.0 using an acid (e.g., HCl or phosphoric acid). This ensures benzoic acid (pKa ~4.2) is in its neutral form for optimal retention on the C18 sorbent.[18][23]
-
-
SPE Cartridge Conditioning:
-
Activate a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol through it.
-
Equilibrate the cartridge by passing 10 mL of ultrapure water (pH adjusted to ~2.0) through it.[23] Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of ultrapure water (pH adjusted to ~2.0) to remove polar interferences like sugars and salts.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like methanol or acetonitrile.[23]
-
-
Post-Elution:
-
The eluate can be injected directly or evaporated under a gentle stream of nitrogen and reconstituted in the initial mobile phase if concentration is needed.
-
Protocol 3: Representative HPLC-UV Method for Sodium this compound Quantification
This method is based on typical parameters for analyzing sodium this compound in beverages.[24][25][26]
-
Instrumentation: HPLC system with UV Detector.
-
Mobile Phase: A mixture of an acetate or phosphate buffer (pH adjusted to ~4.0) and acetonitrile or methanol. A common ratio is 80:20 (v/v) buffer:acetonitrile.[24][25]
-
Standard Preparation: Prepare a stock solution of sodium this compound in ultrapure water. Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute liquid samples (e.g., 1:5 followed by 1:10) with the mobile phase and filter through a 0.45 µm syringe filter before injection.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 14. agilent.com [agilent.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.ust.edu [journals.ust.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. irejournals.com [irejournals.com]
- 19. waters.com [waters.com]
- 20. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. myfoodresearch.com [myfoodresearch.com]
- 25. myfoodresearch.com [myfoodresearch.com]
- 26. researchgate.net [researchgate.net]
- 27. acgpubs.org [acgpubs.org]
Technical Support Center: Overcoming Column Degradation in Benzoate Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of benzoates.
Troubleshooting Guides
This section offers detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Your benzoate peak is asymmetrical, with a tailing or fronting edge, leading to inaccurate integration and reduced resolution.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic this compound molecules, causing peak tailing.[1]
-
Mobile Phase and Sample Solvent Mismatch: If the sample solvent is significantly stronger or weaker than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.
-
Solution: Perform a column wash procedure (see "Column Cleaning and Regeneration Protocols" below).
-
Issue 2: Shifting Retention Times
Symptom: The retention time of your this compound peak is inconsistent between injections or over a sequence of runs.
Potential Causes and Solutions:
-
Unstable Mobile Phase pH: Small shifts in the mobile phase pH can significantly impact the retention of ionizable compounds like benzoates.[3]
-
Solution: Use a buffered mobile phase and ensure it is fresh and well-mixed. The optimal pH for separating benzoic acid is often around 3.2, where it is predominantly in its non-ionized form, leading to increased retention on a reversed-phase column. At a pH of 5.2, it is mostly in the ionized this compound form, resulting in decreased retention.[1]
-
-
Column Not Properly Equilibrated: Insufficient equilibration time with the mobile phase before starting the analysis can lead to drifting retention times.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the elution strength.
-
Solution: Ensure accurate preparation of the mobile phase and keep the solvent bottles capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: High Backpressure
Symptom: The system backpressure is significantly higher than normal for the given method.
Potential Causes and Solutions:
-
Blocked Column Frit: Particulate matter from the sample, mobile phase, or pump seals can clog the inlet frit of the column.[5]
-
Precipitated Buffer Salts: If a high concentration of buffer is used with a high percentage of organic solvent, the buffer can precipitate in the column.
-
Solution: Always flush the column with a buffer-free mobile phase (e.g., water/organic mixture) before switching to 100% organic solvent for storage or cleaning.[6]
-
-
Column Contamination: Strongly retained compounds from the sample matrix can build up on the column.
-
Solution: Implement a column cleaning protocol.
-
Issue 4: Split Peaks
Symptom: A single this compound peak appears as two or more distinct peaks.[2]
Potential Causes and Solutions:
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[1][5] This can be caused by high pH dissolving the silica packing.[1]
-
Solution: This is often irreversible, and the column may need to be replaced. Using a guard column can help protect the analytical column.
-
-
Partially Blocked Frit: A partial blockage can cause the sample to be distributed unevenly onto the column.
-
Solution: Try back-flushing the column or replacing the frit.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting.
-
Solution: Dissolve the sample in the mobile phase. If not possible, reduce the injection volume.
-
Experimental Protocols
Column Cleaning and Regeneration Protocols for Reversed-Phase (C18) Columns
Regular cleaning can extend the life of your column and restore performance. It is recommended to disconnect the column from the detector during cleaning procedures.[6][7] For columns with particle sizes greater than 1.8 µm, back-flushing is often effective.[6]
Protocol 1: General Cleaning for Organic Contaminants
-
Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:buffer, flush with 50:50 acetonitrile:water).[6]
-
Flush with 10-20 column volumes of 100% acetonitrile.
-
Flush with 10-20 column volumes of 100% isopropanol.
-
If backpressure is still high, you can proceed to stronger, non-polar solvents like methylene chloride or hexane, but you must flush with isopropanol before and after using these solvents.[6]
-
Before returning to your analytical method, flush the column with isopropanol (if used), followed by acetonitrile, and then equilibrate with your mobile phase.
Protocol 2: Removing Strongly Retained Hydrophobic Compounds
-
Disconnect the column from the detector and reverse the flow direction.
-
Wash with 3-5 column volumes of 100% isopropanol.
-
Wash with 3-5 column volumes of methylene chloride.
-
Wash with 3-5 column volumes of 100% isopropanol.
-
Return the column to the normal flow direction and equilibrate with your mobile phase.
Protocol 3: Column Storage
-
Flush the column with a buffer-free mobile phase for 20-30 column volumes to remove all salts.[6]
-
Flush with 20-30 column volumes of a pure organic solvent, such as acetonitrile or methanol.[6]
-
Cap both ends of the column securely to prevent the packing from drying out.
Data Presentation
Table 1: Troubleshooting Summary for Common this compound Chromatography Issues
| Symptom | Most Likely Cause | Primary Solution | Secondary Actions |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (2.5-3.5) with a buffer | Reduce injection volume, ensure sample solvent matches mobile phase |
| Shifting Retention | Unstable mobile phase pH | Use a fresh, buffered mobile phase | Use a column oven, ensure proper column equilibration |
| High Backpressure | Blocked inlet frit | Use in-line filters, filter samples and mobile phase | Back-flush the column, replace the frit |
| Split Peaks | Void at the column inlet | Replace the column | Use a guard column, avoid harsh pH conditions |
Table 2: General Column Washing/Regeneration Solvent Strength
| Solvent | Polarity | Purpose |
| Water | High | Flushing buffers and salts |
| Methanol | Medium | General cleaning of polar and moderately non-polar contaminants |
| Acetonitrile | Medium | General cleaning, often a good storage solvent |
| Isopropanol (IPA) | Medium | Stronger than Methanol/Acetonitrile for removing some organic residues |
| Methylene Chloride | Low | Removing very non-polar contaminants |
| Hexane | Low | Removing highly non-polar, greasy contaminants |
Visualizations
Caption: Troubleshooting workflow for common issues in this compound chromatography.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Sodium Benzoate and Potassium Sorbate
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the antimicrobial effectiveness of two widely used food and pharmaceutical preservatives, sodium benzoate and potassium sorbate. This guide synthesizes experimental data to offer an objective performance analysis, equipping researchers and professionals with the critical information needed for informed selection and application of these antimicrobial agents.
Executive Summary
Sodium this compound and potassium sorbate are both effective antimicrobial agents, primarily used to inhibit the growth of molds, yeasts, and some bacteria in acidic environments. Their efficacy is attributed to their undissociated acidic forms, benzoic acid and sorbic acid, respectively, which can penetrate microbial cell membranes and disrupt cellular functions. While both preservatives exhibit a broad spectrum of activity, their effectiveness can vary depending on the target microorganism, pH of the medium, and concentration. This guide presents a quantitative comparison of their antimicrobial activities, detailed experimental protocols for evaluation, and a visual representation of their mechanisms of action.
Quantitative Data Summary
The antimicrobial effectiveness of sodium this compound and potassium sorbate is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for both preservatives against a range of common food spoilage and pathogenic microorganisms.
| Microorganism | Sodium this compound MIC (mg/mL) | Potassium Sorbate MIC (mg/mL) | References |
| Bacteria | |||
| Bacillus subtilis | 1.56 - 5.0 | 0.625 - 2.5 | [1][2] |
| Escherichia coli | 1.25 - 10.0 | 2.5 - 5.0 | [1][2] |
| Staphylococcus aureus | 1.25 - 2.5 | 1.25 - 5.0 | [1][2] |
| Pseudomonas aeruginosa | >20 | >20 | [1][2] |
| Salmonella enterica | 100 - 400 (mg/L) | 100 (mg/L) | [3] |
| Bacillus cereus | 400 (mg/L) | 100 (mg/L) | [3] |
| Fungi (Yeasts & Molds) | |||
| Aspergillus niger | 400 (mg/L) | 100 (mg/L) | [3] |
| Candida albicans | 2.5 | 5.0 | [1][2] |
| Penicillium chrysogenum | - | 0.25% (effective concentration) | [4] |
| Rhizopus stolonifer | - | 0.25% (effective concentration) | [4] |
| Zygosaccharomyces bailii | Less effective than Potassium Sorbate | More effective than Sodium this compound | [5] |
| Fusarium oxysporum | 10.0 | 3.25 | [1] |
Note: MIC values can vary depending on the specific strain of the microorganism, the composition of the growth medium, pH, and incubation conditions. The concentrations in mg/L from one study were included for broader context.
Mechanisms of Antimicrobial Action
The primary mechanism of action for both sodium this compound and potassium sorbate involves the disruption of microbial cell homeostasis by their undissociated acid forms, benzoic acid and sorbic acid.
Sodium this compound (Benzoic Acid): The lipophilic, undissociated benzoic acid molecule readily passes through the microbial cell membrane.[6] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton (H+) and a this compound anion.[7] This leads to intracellular acidification, which inhibits key metabolic processes, particularly glycolysis, by interfering with enzymes like phosphofructokinase.[7] The accumulation of protons also dissipates the proton motive force across the cell membrane, disrupting transport and energy production.[8]
Potassium Sorbate (Sorbic Acid): Similar to benzoic acid, the undissociated sorbic acid is the active form that crosses the cell membrane.[9] Inside the cell, it dissociates and lowers the intracellular pH.[7] Sorbic acid is known to inhibit a variety of enzymes, including those involved in carbohydrate metabolism and the citric acid cycle, such as enolase, lactate dehydrogenase, and succinate dehydrogenase.[9][10] It can also interact with sulfhydryl groups of enzymes, further disrupting cellular function.[10]
Caption: Mechanism of action for sodium this compound.
Caption: Mechanism of action for potassium sorbate.
Experimental Protocols
Accurate assessment of antimicrobial effectiveness is crucial for the development and validation of preserved formulations. The following are detailed methodologies for two key experiments used to determine antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11]
Materials:
-
96-well microtiter plates
-
Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solutions of sodium this compound and potassium sorbate
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Aseptically prepare a serial two-fold dilution of the stock solutions of sodium this compound and potassium sorbate in the sterile broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized and diluted microbial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 20-25°C for 24-48 hours for yeasts and molds).[11]
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Caption: Workflow for MIC determination.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate seeded with a test microorganism.[13]
Materials:
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Solutions of sodium this compound and potassium sorbate at known concentrations
-
Micropipette
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Creation of Wells: Use a sterile cork borer or the wide end of a sterile pipette tip to punch uniform wells (typically 6-8 mm in diameter) into the agar.[14]
-
Application of Antimicrobial Agents: Carefully pipette a fixed volume (e.g., 50-100 µL) of each concentration of the sodium this compound and potassium sorbate solutions into separate wells.[13] Also, include a negative control well with the solvent used to dissolve the preservatives.
-
Incubation: Invert the plates and incubate them under the appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of no growth around each well using a ruler or calipers. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for agar well diffusion assay.
Conclusion
Both sodium this compound and potassium sorbate are effective and widely used antimicrobial preservatives. The choice between them depends on several factors, including the target microorganisms, the pH of the product, and desired spectrum of activity. The data presented in this guide indicates that potassium sorbate may be more effective against a broader range of molds and some bacteria at lower concentrations compared to sodium this compound.[3] However, the effectiveness of both is highly pH-dependent, with increased activity in more acidic conditions. The detailed experimental protocols provided herein offer a standardized approach for researchers to evaluate and compare the efficacy of these and other antimicrobial agents in their specific applications. A thorough understanding of their mechanisms of action, as illustrated in the provided diagrams, can further aid in the development of more effective preservation strategies.
References
- 1. agrojournal.org [agrojournal.org]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of sodium this compound and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Effectiveness of Potassium Sorbate and Sodium this compound against Zygosaccharomyces bailii in a Salsa Mayonnaise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 7. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. extension.iastate.edu [extension.iastate.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Hydrolytic Stability of Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of benzoic acid esters is a critical determinant of their efficacy and safety in pharmaceutical applications. As a fundamental aspect of drug design and development, understanding the rate at which these esters hydrolyze is paramount for predicting their shelf-life, bioavailability, and metabolic fate. This guide offers an objective comparison of the hydrolytic stability of various benzoic acid esters, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in their scientific endeavors.
Comparative Hydrolytic Stability Data
The susceptibility of benzoic acid esters to hydrolysis is significantly influenced by the nature of the alcohol moiety and the presence of substituents on the aromatic ring. The following table summarizes the hydrolytic stability, expressed as half-life (t½), of a range of benzoic acid esters under different experimental conditions. A longer half-life is indicative of greater stability.
| Compound | Alkaline Hydrolysis t½ (min) | Rat Plasma t½ (min) | Rat Liver Microsomes t½ (min) |
| Methyl benzoate | 14 | 36 | 15 |
| Ethyl this compound | 14 | 17 | 12 |
| n-Propyl this compound | 19 | 10 | N.D. |
| n-Butyl this compound | 21 | 10 | N.D. |
| Phenyl this compound | 11 | 7 | 10 |
| Benzyl this compound | 16 | 12 | 13 |
| Ethyl 2-bromothis compound | 15 | 10 | N.D. |
| Ethyl 3-bromothis compound | 25 | 11 | 12 |
| Ethyl 4-bromothis compound | 12 | 12 | 10 |
N.D. = Not Determined
Key Observations from the Data:
-
Alkyl Chain Length in Alkaline Conditions : Under alkaline conditions, the hydrolytic stability of linear alkyl benzoates tends to increase with the length of the alkyl chain from methyl to butyl.[1] This can be attributed to the increasing electron-donating inductive effect of the alkyl group and potential steric hindrance at the reaction center.[1]
-
Biological Hydrolysis : In biological matrices such as rat plasma, the trend is reversed for the linear homologous series, with methyl this compound exhibiting the highest stability.[1][2] This suggests that enzymatic processes, likely involving carboxylesterases, play a significant role in the hydrolysis within these biological systems.[2]
-
Effect of Substituents : The position of substituents on the aromatic ring significantly impacts hydrolytic stability. For instance, ethyl 3-bromothis compound shows greater stability under alkaline conditions compared to its ortho and para isomers.[1][2] Electron-withdrawing groups, like the bromine atom in the para position of ethyl 4-bromothis compound, can lead to lower hydrolytic stability compared to the unsubstituted analogue.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the hydrolytic stability of benzoic acid esters.
Alkaline Hydrolysis Assay
This experiment evaluates the chemical stability of esters in a basic aqueous environment.
Procedure:
-
Solution Preparation : Prepare a stock solution of the test ester in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare a buffered aqueous solution at a specific alkaline pH (e.g., pH 10-13) using a suitable buffer system (e.g., phosphate or borate buffer).
-
Reaction Initiation : Add a small volume of the ester stock solution to the pre-warmed alkaline buffer to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction kinetics.
-
Incubation : Maintain the reaction mixture at a constant temperature (e.g., 37°C) with constant stirring.
-
Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching : Immediately quench the reaction in the collected samples by adding an acid to neutralize the base, thus stopping the hydrolysis.
-
Analysis : Analyze the concentration of the remaining ester at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Calculate the half-life (t½) of the ester by plotting the natural logarithm of the ester concentration versus time and determining the slope of the resulting line. The half-life can be calculated using the equation: t½ = 0.693 / k, where k is the first-order rate constant.
Hydrolysis in Rat Plasma
This assay assesses the metabolic stability of esters in a biological fluid containing various enzymes, including carboxylesterases.[1]
Procedure:
-
Plasma Preparation : Use fresh or freshly frozen rat plasma. If frozen, thaw it at room temperature or in a 37°C water bath.[1]
-
Incubation : Pre-incubate the plasma at 37°C.[1]
-
Reaction Initiation : Initiate the reaction by adding a small volume of a concentrated stock solution of the ester (in an organic solvent like acetonitrile or DMSO) to the pre-warmed plasma.[1] The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid denaturing the plasma enzymes.[1]
-
Sampling and Quenching : At various time points, take aliquots of the plasma mixture and quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate plasma proteins.
-
Sample Processing : Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis : Analyze the supernatant for the concentration of the remaining parent ester using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis : Determine the half-life of the ester in plasma by plotting the percentage of the remaining ester against time.
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining hydrolytic stability.
Caption: General mechanism of base-catalyzed ester hydrolysis (BAC2).
References
A Comparative Guide to Validated HPLC Methods for the Simultaneous Estimation of Benzoate and Sorbate
For Researchers, Scientists, and Drug Development Professionals
The simultaneous quantification of benzoate and sorbate, two widely used preservatives in food, beverage, and pharmaceutical industries, is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable analytical technique for this purpose. This guide provides a comprehensive comparison of various validated HPLC methods, supported by experimental data, to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Analysis of HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of this compound and sorbate. The primary variations in these methods lie in the chromatographic conditions, such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. The following tables summarize the key performance characteristics of different validated methods found in the literature.
Table 1: Chromatographic Conditions of Validated HPLC Methods
| Method | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time this compound (min) | Retention Time Sorbate (min) |
| Method A | Luna C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile: Sodium acetate buffer pH 4.3 (20:80) | 1.0 | 235 | 4.9 | 6.9 |
| Method B | C18 (250 mm x 4.6 mm, 5 µm) | 65% aqueous ammonium acetate buffer : 35% methanol | 1.0 | 254 | 7.67 | 10.02 |
| Method C | Germini-C18 (50 mm x 4.6 mm i.d., 5 µm) | 0.05 M ammonium acetate (pH 4.4) : methanol (60:40 v/v) | 1.0 | 234 | - | - |
| Method D | C18 column | Acetonitrile and 0.1 M sodium acetate (45:55) | 2.0 | 254 | - | - |
| Method E | Hypersil GOLD (150 mm x 4.6 mm, 5 µm) | Gradient elution with 0.02 M aqueous KH2PO4 (pH 5) and acetonitrile | 1.0 | 220 | - | - |
Table 2: Validation Parameters of Different HPLC Methods
| Parameter | Method A [1][2] | Method B [3] | Method C [4] | Method D [5] | Method E [6] |
| Linearity Range (µg/mL) | This compound: 1-30, Sorbate: 1-30 | This compound: 2.5-100, Sorbate: 0.5-20 | This compound: 5-200, Sorbate: 1-50 | This compound: 0.50-25.00, Sorbate: 0.50-25.00 | This compound: 0.02-100, Sorbate: 0.02-100 |
| Correlation Coefficient (r²) | 0.999 | > 0.999 | 0.9998 | - | > 0.9997 |
| LOD (µg/mL) | This compound: 0.59, Sorbate: 0.39 | This compound: 0.8, Sorbate: 0.14 | This compound: 0.42, Sorbate: 0.32 | This compound: 0.204 mg/L, Sorbate: 0.108 mg/L | This compound: 0.007 mg/L, Sorbate: 0.006 mg/L |
| LOQ (µg/mL) | This compound: 1.8, Sorbate: 1.1 | This compound: 2.65, Sorbate: 0.47 | This compound: 1.14, Sorbate: 0.99 | This compound: 0.618 mg/L, Sorbate: 0.328 mg/L | 0.02 mg/L |
| Accuracy (% Recovery) | - | 90.77 - 100.55 | 83.62 - 102.47 | 92.67 - 99.53 | 89.6 - 104.3 |
| Precision (%RSD) | - | < 5 | < 2.80 | - | < 0.2 |
Experimental Protocols
Below are detailed methodologies for two of the cited HPLC methods, providing a clear protocol for researchers to follow.
Method A: Experimental Protocol[1][2]
-
Preparation of Standard Stock Solutions:
-
Accurately weigh 10 mg of sodium this compound and potassium sorbate standards and transfer to separate 10 mL volumetric flasks.
-
Dissolve the standards in HPLC grade water and make up the volume to the mark to obtain a concentration of 1000 µg/mL for each.
-
-
Preparation of Working Standard Solutions:
-
From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 1 to 30 µg/mL for both this compound and sorbate by appropriate dilution with the mobile phase.
-
-
Sample Preparation:
-
For liquid samples, dilute 1 mL of the sample with 10 mL of a mixture of acetonitrile and ammonium acetate buffer.
-
For solid or viscous samples, blend the sample with the same buffer solution in a 1:5 ratio, followed by a dilution identical to that of liquid samples.[7]
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Column: Luna C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Sodium acetate buffer pH 4.3 (20:80)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 20 µL
-
-
Validation Procedure:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the standards into a sample matrix.
-
Precision: Analyze a minimum of six replicates of a single sample concentration to determine the repeatability (intra-day precision). Intermediate precision (inter-day precision) should be assessed by analyzing the same sample on different days.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Method B: Experimental Protocol[3]
-
Preparation of Standard Stock Solutions:
-
Prepare individual stock solutions of sodium this compound and potassium sorbate in the mobile phase.
-
-
Preparation of Working Standard Solutions:
-
Prepare mixed working standard solutions by diluting the stock solutions to obtain concentrations ranging from 2.5 to 100 mg/L for sodium this compound and 0.5 to 20 mg/L for potassium sorbate.[3]
-
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh a representative portion of the sample and extract the preservatives using a suitable solvent (e.g., methanol or the mobile phase).
-
Centrifuge or filter the extract to remove any particulate matter.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 65% aqueous ammonium acetate buffer and 35% HPLC-grade methanol.[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV-DAD at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Validation Procedure:
-
Follow a similar validation procedure as outlined in Method A, assessing linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.
-
Visualizing the HPLC Workflow
The following diagram illustrates the general experimental workflow for the simultaneous estimation of this compound and sorbate using a validated HPLC method.
Caption: A flowchart illustrating the key steps in a validated HPLC method for preservative analysis.
This guide provides a foundational understanding and comparison of validated HPLC methods for the simultaneous estimation of this compound and sorbate. Researchers are encouraged to select a method that aligns with their available instrumentation and specific sample matrices and to perform in-house validation to ensure the method's suitability for its intended use.
References
- 1. ajast.net [ajast.net]
- 2. ijlsr.com [ijlsr.com]
- 3. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 4. thaiscience.info [thaiscience.info]
- 5. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [resolve.cambridge.org]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity of Benzoate and Salicylate in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of benzoate and salicylate in common immunoassay formats. Understanding the potential for cross-reactivity between these structurally similar compounds is critical for the accurate quantification of therapeutic drug levels, monitoring food preservatives, and ensuring the specificity of toxicological screenings. This document summarizes available quantitative data, details experimental protocols for assessing cross-reactivity, and provides visual workflows to aid in experimental design and data interpretation.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used analytical techniques that rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1] This can lead to inaccurate quantification, resulting in either falsely elevated or, in some competitive immunoassay formats, falsely decreased results.[1] Benzoic acid and salicylic acid (2-hydroxybenzoic acid) are structurally similar aromatic carboxylic acids, raising the potential for mutual interference in immunoassays designed to detect either compound.
Quantitative Cross-Reactivity Data
The following tables summarize the available data on the cross-reactivity of this compound and salicylate in various immunoassays. It is important to note that direct head-to-head comparisons of these two compounds within the same assay are not widely published. The data presented here is compiled from studies that have assessed the specificity of individual immunoassays.
Table 1: Cross-Reactivity of Salicylate and Structurally Related Compounds in Salicylate-Specific Immunoassays
| Compound | Immunoassay Type | % Cross-Reactivity |
| Salicylic Acid | Fluorescence Polarization Immunoassay (FPIA) | 100% |
| Salicylic Acid | Enzyme-Linked Immunosorbent Assay (ELISA) | 100% |
| 5-Methylsalicylic Acid | Fluorescence Polarization Immunoassay (FPIA) | 1200%[2] |
| Diflunisal | Fluorescence Polarization Immunoassay (FPIA) | 222%[2] |
| Salazosulfapyridin | Fluorescence Polarization Immunoassay (FPIA) | 153%[2] |
| 5-Aminosalicylic Acid (5-ASA) | Fluorescence Polarization Immunoassay (FPIA) | 122%[2] |
| This compound | Enzymatic Assay | No Interference Reported |
Data compiled from multiple sources. The FPIA data for salicylate analogs is from a study by Koel and Nebinger (1989), which evaluated 20 structurally related compounds. While benzoic acid was not explicitly mentioned in the abstract, the high specificity of some immunoassays is noteworthy.
Table 2: Cross-Reactivity of Structurally Related Analogs in a Sodium this compound-Specific Immunoassay
| Compound | Immunoassay Type | IC50 (µg/mL) | % Cross-Reactivity |
| Sodium this compound | Fluorescence Polarization Immunoassay (FPIA) | 2.48 | 100% |
| Salicylic Acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
| 4-Hydroxybenzoic acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
| 3-Hydroxybenzoic acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
| 4-Aminobenzoic acid | Fluorescence Polarization Immunoassay (FPIA) | 4.36 | 56.8% |
| Sorbic acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
| Dehydroacetic acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
| Acetic acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
| Propionic acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
| Citric acid | Fluorescence Polarization Immunoassay (FPIA) | >100 | <2.5% |
Data from the study by Ren et al. (2014) on a novel FPIA for sodium this compound. This study is crucial as it directly tested the cross-reactivity of salicylic acid in a this compound-specific immunoassay, demonstrating high specificity with minimal interference from salicylate.
Experimental Protocols
For researchers developing their own immunoassays or validating the specificity of commercial kits, the following protocols provide a detailed methodology for determining cross-reactivity.
Determination of Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to assess the cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Reagents and Materials:
-
Microtiter plates coated with anti-analyte (e.g., anti-salicylate or anti-benzoate) antibody
-
Analyte standards of known concentrations (salicylate or this compound)
-
Test compounds (potential cross-reactants) of known concentrations
-
Analyte-enzyme conjugate (e.g., salicylate-HRP or this compound-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the analyte standard and each test compound in an appropriate buffer.
-
Add a fixed volume of the analyte standard or test compound to the wells of the antibody-coated microtiter plate.
-
Add a fixed volume of the analyte-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding between the free analyte (or test compound) and the analyte-enzyme conjugate for the antibody binding sites.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reactant in the sample.
-
Stop the enzymatic reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the known concentrations of the analyte standards.
-
Determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.
Caption: Workflow for determining cross-reactivity using a competitive ELISA.
Caption: Principle of Fluorescence Polarization Immunoassay (FPIA).
Conclusion and Recommendations
The available data suggests that well-designed immunoassays can differentiate between this compound and salicylate with a high degree of specificity. The fluorescence polarization immunoassay for sodium this compound developed by Ren et al. (2014) demonstrated negligible cross-reactivity with salicylic acid. Conversely, while comprehensive data is lacking for this compound cross-reactivity in all commercial salicylate assays, some enzymatic methods have been shown to be free from this compound interference.
For researchers and drug development professionals, it is imperative to:
-
Thoroughly validate the specificity of any immunoassay , whether developed in-house or sourced commercially. This includes testing for cross-reactivity with all structurally related compounds that may be present in the sample matrix.
-
Consult the manufacturer's package insert for commercial kits, which often provides a list of compounds tested for cross-reactivity and their respective interference levels.
-
Consider the use of confirmatory analytical methods , such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), when there is a suspicion of cross-reactivity or when obtaining unexpected results.
By adhering to these principles, the accuracy and reliability of immunoassay data can be ensured, leading to more robust research findings and informed decisions in drug development.
References
The Synergistic Dance of Benzoate: A Comparative Guide to Enhanced Preservative Efficacy
For researchers, scientists, and drug development professionals, the quest for more effective and nuanced antimicrobial strategies is perpetual. While sodium benzoate is a well-established preservative, its true potential can be unlocked when combined with other antimicrobial agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with other preservatives, supported by experimental data and detailed methodologies, to aid in the development of next-generation preservation systems.
The principle of synergy in antimicrobial applications is to achieve a greater inhibitory effect with a combination of substances than the sum of their individual effects. This approach can lead to lower required concentrations of individual preservatives, potentially reducing toxicity and minimizing the development of microbial resistance. This guide explores the synergistic interplay of this compound with potassium sorbate, sodium nitrite, and the bacteriocin nisin.
This compound and Potassium Sorbate: A Classic Combination Against Fungi
The combination of sodium this compound and potassium sorbate is a widely used strategy, particularly for inhibiting the growth of yeasts and molds in acidic food and pharmaceutical products. While some studies have reported additive or indifferent effects, others have demonstrated clear synergy, especially when considering specific microbial strains and environmental conditions.[1][2]
The synergistic action of this compound and sorbate is primarily attributed to their distinct yet complementary mechanisms of action, both of which are potentiated in acidic environments. Both preservatives, in their undissociated acid forms, readily penetrate the microbial cell membrane.[3] Inside the cell, where the pH is typically higher, they dissociate, releasing protons and acidifying the cytoplasm. This disruption of the intracellular pH inhibits the activity of key enzymes essential for microbial metabolism, such as phosphofructokinase in the glycolytic pathway.[3]
The synergy arises from the multifaceted stress placed on the microbial cell. By simultaneously targeting membrane integrity and crucial metabolic pathways, the combination of this compound and sorbate creates a more challenging environment for microbial survival than either preservative alone.
Quantitative Data: this compound and Potassium Sorbate Synergy
The following table summarizes the synergistic effects of sodium this compound and potassium sorbate against common spoilage yeasts. The Fractional Inhibitory Concentration (FIC) index is a key metric, where an FIC index of ≤ 0.5 indicates synergy.
| Target Microorganism | This compound MIC (ppm) | Sorbate MIC (ppm) | Combined MIC (this compound + Sorbate) (ppm) | FIC Index | Reference |
| Saccharomyces cerevisiae | 1000 | 500 | 250 + 125 | 0.5 | [4] |
| Zygosaccharomyces bailii | 800 | 400 | 200 + 100 | 0.5 | [4] |
| Candida albicans | 1200 | 600 | 300 + 150 | 0.5 | [5] |
This compound and Sodium Nitrite: A Potent Partnership Against Bacteria
The combination of sodium this compound and sodium nitrite has shown significant synergistic effects against a range of food-spoiling bacteria.[5][6] This synergy is particularly valuable in meat and fish products where both bacterial growth and oxidative processes need to be controlled.
Sodium nitrite's primary antimicrobial action involves the inhibition of key enzymes essential for ATP synthesis, effectively disrupting the energy metabolism of bacteria.[7] this compound, as previously discussed, disrupts the intracellular pH and membrane function. The synergistic effect likely stems from the multi-targeted attack on the bacterial cell. By simultaneously crippling energy production and disrupting the internal cellular environment, the combination of this compound and nitrite creates an insurmountable metabolic challenge for the bacteria.
Quantitative Data: this compound and Sodium Nitrite Synergy
The table below presents the synergistic interactions between sodium this compound and sodium nitrite against various bacterial species.
| Target Microorganism | This compound MIC (mg/mL) | Nitrite MIC (mg/mL) | Combined MIC (this compound + Nitrite) (mg/mL) | FIC Index | Reference |
| Escherichia coli | 20 | 1.0 | 5 + 0.125 | 0.375 | [5][6] |
| Staphylococcus aureus | 15 | 0.5 | 3.75 + 0.0625 | 0.375 | [5][6] |
| Bacillus mycoides | 10 | 0.5 | 2.5 + 0.0625 | 0.375 | [5][6] |
| Candida albicans | 2.5 | 50 | 0.625 + 12.5 | 0.5 | [5][6] |
This compound and Nisin: A Novel Alliance Against Pathogens
The combination of sodium this compound with nisin, a bacteriocin produced by Lactococcus lactis, represents a promising strategy for controlling a broad spectrum of bacteria, including foodborne pathogens like Listeria monocytogenes.[8][9] Nisin is particularly effective against Gram-positive bacteria.
The synergistic mechanism between nisin and this compound is well-elucidated. Nisin's primary mode of action is the formation of pores in the bacterial cell membrane.[8][10][11][12][13] It achieves this by binding to Lipid II, a precursor molecule in the cell wall synthesis pathway.[12][13] This binding event not only inhibits cell wall synthesis but also leads to the aggregation of nisin molecules, forming pores that disrupt the membrane's integrity and cause the leakage of intracellular components.[10][12] This nisin-induced membrane permeabilization significantly facilitates the entry of benzoic acid into the bacterial cell.[8] The increased intracellular concentration of benzoic acid then leads to a rapid drop in pH and the inhibition of vital metabolic processes, resulting in a potent synergistic antimicrobial effect.[8]
Quantitative Data: this compound and Nisin Synergy
The following table summarizes the synergistic effects observed between sodium this compound and nisin against pathogenic bacteria.
| Target Microorganism | This compound MIC (ppm) | Nisin MIC (ppm) | Combined MIC (this compound + Nisin) (ppm) | FIC Index | Reference |
| Staphylococcus aureus | 200 | 350 | 50 + 87.5 | 0.5 | [8] |
| Listeria monocytogenes | 10 | 100 | 2.5 + 25 | 0.5 | [8] |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
The checkerboard microdilution assay is a standard method for evaluating the synergistic, additive, or antagonistic effects of antimicrobial agents in combination.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of sodium this compound and the other preservative to be tested
-
Bacterial or fungal inoculum standardized to a McFarland turbidity of 0.5
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Preservative Dilutions:
-
Prepare serial twofold dilutions of sodium this compound (Preservative A) in the growth medium along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the second preservative (Preservative B) in the growth medium along the y-axis of the plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Prepare a microbial suspension in the growth medium adjusted to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate.
-
-
Controls:
-
Include a row with only dilutions of Preservative A and the inoculum to determine its Minimum Inhibitory Concentration (MIC).
-
Include a column with only dilutions of Preservative B and the inoculum to determine its MIC.
-
Include a well with only the growth medium and the inoculum as a positive growth control.
-
Include a well with only the sterile growth medium as a negative control.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the preservative that completely inhibits visible growth.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each preservative is calculated as follows:
-
FIC of A = MIC of A in combination / MIC of A alone
-
FIC of B = MIC of B in combination / MIC of B alone
-
-
The FIC index is the sum of the individual FICs:
-
FIC Index = FIC of A + FIC of B
-
-
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Visualizing the Mechanisms of Action
To better understand the complex interplay between this compound and its synergistic partners, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Effects of Potassium Sorbate and Sodium this compound on Inactivating Yeasts Heated in Broths Containing Sodium Chloride and Sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Antimicrobial effects of sodium this compound, sodium nitrite andpotassium sorbate and their synergistic action in vitro. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Bioengineered Nisin Derivative, M21A, in Combination with Food Grade Additives Eradicates Biofilms of Listeria monocytogenes [frontiersin.org]
- 10. Pore formation by nisin involves translocation of its C-terminal part across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid II is an intrinsic component of the pore induced by nisin in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoate as an Internal Standard for Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of quantitative analytical data. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. Benzoate and its derivatives are frequently employed as internal standards in various chromatographic and spectroscopic methods. This guide provides an objective comparison of this compound-based internal standards with other common alternatives, supported by experimental data and detailed methodologies.
Core Principles of Internal Standard Selection
The primary role of an internal standard (IS) is to compensate for analytical variability.[1] An effective internal standard should ideally possess the following characteristics:
-
Chemical Similarity: It should be chemically and physically similar to the analyte to ensure comparable behavior during sample extraction, derivatization, and analysis.[2]
-
Purity and Availability: The internal standard should be available in a highly pure form, and any impurities should not interfere with the analysis of the target analyte.[3]
-
Resolution: It must be well-resolved from the analyte and other matrix components in the chromatogram, unless a mass spectrometer is used that can differentiate them based on mass-to-charge ratio.[2]
-
Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.[1]
-
Stability: It must be stable throughout the entire analytical process.[2]
This compound and Its Derivatives as Internal Standards
Benzoic acid and its esters, such as methyl this compound and benzyl this compound, are utilized as internal standards in various applications due to their aromatic structure, which provides a strong chromophore for UV detection, and their volatility, which is suitable for gas chromatography (GC).
One of the significant drawbacks of using benzyl this compound as an internal standard is its potential presence as a contaminant in environmental and water samples, which can lead to erroneously low measurements of the target analyte.
Comparative Analysis of this compound with Alternative Internal Standards
The choice of an internal standard is highly dependent on the analyte, the sample matrix, and the analytical technique. Below is a comparison of this compound-based internal standards with common alternatives.
Deuterated Internal Standards: The Gold Standard
Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the gold standard in quantitative mass spectrometry.[4]
Advantages over this compound-based Standards:
-
Near-Identical Properties: SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects and ionization suppression or enhancement.
-
Improved Accuracy and Precision: By perfectly mimicking the analyte's behavior, SIL standards provide the most accurate and precise correction for analytical variability.
Disadvantages:
-
Cost and Availability: The synthesis of custom SIL standards can be expensive and time-consuming.
-
Isotopic Impurity: SIL standards may contain a small amount of the unlabeled analyte, which can affect the lower limit of quantitation.
Table 1: Performance Comparison of a Deuterated vs. a Non-Deuterated Internal Standard for Benzyl this compound Analysis by LC-MS/MS
| Parameter | Method A: Benzyl this compound-d5 (Deuterated IS) | Method B: Non-Deuterated Structural Analog IS |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect | Minimal | Variable |
This data is illustrative, based on expected performance, to highlight the advantages of a deuterated internal standard.
Structural Analogs as Alternatives
When a deuterated internal standard is not feasible, a structural analog that is not present in the sample can be a suitable alternative.
Case Study 1: Amoxicillin as an Internal Standard for Sodium this compound in Beverages
In the analysis of sodium this compound in soft drinks and jams by HPLC-UV, amoxicillin has been successfully used as an internal standard.
Advantages of Amoxicillin in this context:
-
Good Resolution: Amoxicillin is well-resolved from sodium this compound under the specified chromatographic conditions.
-
UV Absorbance: It has a suitable UV absorbance for detection.
-
Not Present in Sample: Amoxicillin is not an expected component of most beverages.
Potential Disadvantages:
-
Different Chemical Properties: As a more complex and polar molecule, amoxicillin's extraction efficiency and response to matrix effects may differ from that of sodium this compound, potentially leading to less accurate correction compared to a SIL standard.
Table 2: Method Validation Data for Sodium this compound Analysis using Amoxicillin as Internal Standard by HPLC-UV
| Parameter | Value |
| Analyte | Sodium this compound |
| Internal Standard | Amoxicillin |
| Linearity Range | 50–450 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Relative Standard Deviation (RSD) | 0.66% |
| Limit of Detection (LOD) | 61 pg/mL |
| Limit of Quantitation (LOQ) | 203 pg/mL |
Case Study 2: Caffeine as an Internal Standard for Sodium this compound and Potassium Sorbate in Foodstuffs
For the simultaneous determination of two common preservatives, sodium this compound and potassium sorbate, in food products by HPLC, caffeine has been employed as an internal standard.
Advantages of Caffeine in this application:
-
Common Analyte: In some contexts, such as the analysis of caffeinated beverages, caffeine itself is an analyte and therefore not suitable as an internal standard. However, in non-caffeinated products, it can be effective.
-
Good Chromatographic Behavior: Caffeine is a well-behaved molecule in reversed-phase HPLC.
Potential Disadvantages:
-
Presence in many food products: Caffeine's widespread presence in various foods and beverages limits its applicability as an internal standard.
Table 3: Recovery Data for Sodium this compound and Potassium Sorbate using Caffeine as Internal Standard by HPLC
| Analyte | Average Recovery (%) |
| Sodium this compound | 93.8 - 98.7 |
| Potassium Sorbate | 95.6 - 99.0 |
Non-Related Compounds as Internal Standards
In some cases, a compound with no structural similarity to the analyte can be used as an internal standard, provided it has appropriate retention time and detector response.
Case Study 3: Glutaric Acid as an Internal Standard for Organic Acid Analysis
In the analysis of various organic acids in coffee by HPLC, glutaric acid has been used as an internal standard.
Advantages of Glutaric Acid:
-
Good Separation: It can be chromatographically separated from other organic acids of interest.
-
Similar Functional Group: As a dicarboxylic acid, it shares some chemical properties with other organic acid analytes.
Potential Disadvantages:
-
Differential Response to Matrix: Its response to complex matrices like coffee may differ from the various organic acids being quantified.
Experimental Protocols
Protocol 1: GC-MS Analysis of Benzyl this compound in Cosmetic Cream using Benzyl this compound-d5 as Internal Standard
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzyl this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of Benzyl this compound-d5 and dissolve it in 10 mL of methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the Internal Standard Stock Solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Primary Stock Solution and a fixed amount of the Internal Standard Spiking Solution into a blank cosmetic cream extract.
2. Sample Preparation
-
Weigh 0.5 g of the cosmetic cream into a centrifuge tube.
-
Spike the sample with 100 µL of the 10 µg/mL Benzyl this compound-d5 internal standard solution.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper organic layer.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Benzyl this compound: m/z 105 (quantifier), 77, 212 (qualifiers)
-
Benzyl this compound-d5: m/z 110 (quantifier), 82, 217 (qualifiers)
-
Protocol 2: HPLC-UV Analysis of Sodium this compound in Beverages using Amoxicillin as Internal Standard
1. Standard and Sample Preparation
-
Mobile Phase: Methanol:water (70:30, v/v), adjusted to pH 3.45 with glacial acetic acid.
-
Standard Solutions: Prepare a series of sodium this compound standards in the mobile phase.
-
Internal Standard Solution: Prepare a stock solution of amoxicillin in the mobile phase.
-
Sample Preparation: Dilute the beverage sample with the mobile phase and spike with a known amount of the amoxicillin internal standard solution. Filter through a 0.45 µm filter.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:water (70:30, v/v), pH 3.45
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 245 nm
-
Retention Times: Sodium this compound (~5.01 min), Amoxicillin (~12.07 min)
Visualizations
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical basis for using an internal standard to correct for analytical variations.
Conclusion
The selection of an internal standard is a multifaceted decision that requires careful consideration of the analyte's properties, the complexity of the sample matrix, the analytical technique employed, and practical factors such as cost and availability. While deuterated internal standards represent the gold standard for accuracy and precision in mass spectrometry, this compound and its derivatives, along with other structural analogs and unrelated compounds, can serve as effective internal standards in a variety of applications, particularly in HPLC-UV and GC analysis. The experimental data and protocols provided in this guide demonstrate that with proper method development and validation, reliable quantitative results can be achieved with a range of internal standards. The ultimate choice should be based on a thorough evaluation of the analytical method's performance characteristics to ensure the generation of high-quality, reproducible data.
References
A Comparative Analysis of the Safety and Side Effects of Sodium Benzoate and Potassium Sorbate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and side effects of two widely used antimicrobial preservatives, sodium benzoate and potassium sorbate. The information presented is based on a review of toxicological data, regulatory standards, and findings from various in vitro and in vivo experimental studies.
Executive Summary
Sodium this compound and potassium sorbate are both "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and are extensively used in food, beverage, and pharmaceutical applications to inhibit the growth of mold, yeast, and bacteria.[1] While both preservatives are considered safe when consumed within their acceptable daily intake (ADI) levels, there are notable differences in their safety profiles and potential side effects.
The primary concern associated with sodium this compound is its potential to form benzene, a known carcinogen, in the presence of ascorbic acid (vitamin C) and certain metal ions, particularly under heat and light.[2][3] Some studies have also suggested a link between sodium this compound consumption and hyperactivity in children, inflammation, and oxidative stress.[4][5]
Potassium sorbate is generally considered to have a lower toxicity profile than sodium this compound.[6] However, some in vitro studies have indicated that it may exhibit genotoxic activity at high concentrations, and there are rare instances of allergic reactions.[7][8]
This guide will delve into the quantitative toxicological data, detail the experimental protocols used to assess the safety of these preservatives, and provide visual representations of their mechanisms of action and effects on cellular pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative data regarding the safety of sodium this compound and potassium sorbate.
| Parameter | Sodium this compound | Potassium Sorbate | Reference(s) |
| Acceptable Daily Intake (ADI) | 0-5 mg/kg body weight | 0-25 mg/kg body weight | [9][10][11] |
| Oral LD50 (Rat) | 2100 - 4070 mg/kg | 3200 - 4920 mg/kg | [4][7][10][12] |
Table 1: Regulatory and Acute Toxicity Data
| Assay | Cell Line | Preservative | Concentration(s) | Observed Effect(s) | Reference(s) |
| Micronucleus Assay | Human Lymphocytes | Sodium this compound | 1.0, 1.5, 2.0 mg/mL | Increased micronucleus formation and chromosome breakage | [13][14] |
| Micronucleus Assay | Human Lymphocytes | Potassium Sorbate | 0.5, 1.0, 1.5, 2.0 mg/mL | Increased micronucleus formation and chromosome damage | [15] |
| Cytotoxicity Assay (PrestoBlue) | Jurkat Cells | Potassium Sorbate | 2.5, 5.0, 7.5, 10 mM | Dose-dependent decrease in cell viability | [5] |
| Cytotoxicity Assay (MTT) | HepG2 Cells | Potassium Sorbate & Aspartame | - | Synergistic effect on inducing apoptosis | [7] |
| Comet Assay | HepG2 Cells | Sodium this compound | 10, 50, 100, 150 µM | Increased DNA damage (tail length and moment) | [1] |
Table 2: Summary of In Vitro Genotoxicity and Cytotoxicity Data
Mechanisms of Action and Cellular Effects
Both sodium this compound and potassium sorbate exert their antimicrobial effects by disrupting the normal functioning of microbial cells.
Sodium this compound: In an acidic environment, sodium this compound is converted to benzoic acid, which can readily penetrate the cell membrane of microorganisms.[9][16] Once inside the cell, it lowers the intracellular pH, inhibiting the activity of key enzymes like phosphofructokinase, which is crucial for glucose metabolism.[9][17] This disruption of energy production ultimately inhibits the growth and survival of the microorganism.[17]
Potassium Sorbate: Potassium sorbate, the potassium salt of sorbic acid, also functions most effectively in acidic conditions.[2] Its primary mechanism involves altering the cell membrane, inhibiting cellular transport systems, and interfering with key enzymes within the microbial cell.[18] It has been shown to bind to sulfhydryl groups of microbial enzymes, thereby inactivating them.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by these preservatives and the general workflows of the experimental assays used to assess their safety.
References
- 1. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrr.com [ijrr.com]
- 3. Biochemical Study of Oxidative Stress Markers in the Liver, Kidney and Heart of High Fat Diet Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 7. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Oxidative Stress Markers (Malondialdehyde, Catalase, Superoxide Dismutase, Glutathione-Peroxidase, and Glutathione Reductase) and Metallothionein Activities of Papyrocarpus Afer - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 13. mdpi.com [mdpi.com]
- 14. re-place.be [re-place.be]
- 15. mdpi.com [mdpi.com]
- 16. Comet assay - Wikipedia [en.wikipedia.org]
- 17. static.igem.wiki [static.igem.wiki]
- 18. The Comparison of Parameters of Oxidative Stress in Native Rat Livers Between Different Immunosuppressive Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
A Comparative Guide to the Validation of Gas Chromatography Methods for Benzoate Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of benzoate derivatives is crucial for quality control, safety assessment, and regulatory compliance. While several analytical techniques are available, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used methods.[1] This guide provides an objective comparison of a validated GC method with its primary alternative, HPLC, for the analysis of this compound derivatives, supported by performance data and detailed experimental protocols.
Performance Comparison: GC vs. HPLC
The choice between GC and HPLC for analyzing this compound derivatives depends on factors like the analyte's volatility, the complexity of the sample matrix, and the required sensitivity.[1] Both techniques demonstrate excellent performance for key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Table 1: Summary of Quantitative Performance Data
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase.[6][7] | Separates soluble compounds in a liquid mobile phase.[6][8] | GC is ideal for volatile compounds; HPLC is suited for a wider range of substances, including non-volatile and thermally unstable ones.[6][7] |
| Linearity (R²) | > 0.993[1] | > 0.999[1] | Both methods offer excellent linearity across a wide concentration range.[1] |
| Accuracy (% Recovery) | 90% - 117.3%[1] | 97% - 101.1%[1] | Both techniques provide high accuracy, with recovery values falling within acceptable limits for analytical methods.[1] |
| Precision (% RSD) | Typically < 15%[9] | Typically < 2%[2] | HPLC often shows slightly better precision. A Relative Standard Deviation (%RSD) of ≤ 2% is common for HPLC methods.[2] |
| Limit of Detection (LOD) | 0.02 - 0.09 µg/L[1] | 0.05 - 0.15 µg/mL[1] | GC, especially when coupled with a Mass Spectrometer (MS), often achieves lower detection limits for volatile analytes.[1] |
| Limit of Quantification (LOQ) | 0.05 - 0.28 µg/L[1] | 0.12 - 8.30 µg/mL[1] | Consistent with LOD, GC can typically quantify smaller amounts of volatile this compound derivatives.[1] |
| Analysis Speed | Fast (runs in minutes or seconds).[8][10] | Slower (runs typically 10-60 minutes).[8][10] | The high temperatures used in GC allow for rapid analysis of volatile compounds.[8] |
| Derivatization | Often required for non-volatile derivatives to increase volatility (e.g., silylation, esterification).[11][12][13] | Generally not required.[1] | Derivatization adds an extra step to sample preparation, potentially increasing time and variability.[11][14] |
Experimental Protocols
A detailed methodology is critical for reproducing and validating an analytical method. Below is a typical protocol for the validation of a GC method for this compound derivative analysis using a Flame Ionization Detector (FID).
This protocol outlines the determination of common this compound preservatives in a liquid matrix, such as a beverage or a liquid drug formulation.
1. Principle
This compound derivatives are extracted from the sample matrix using an organic solvent. The extract is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is used for quantification.[15]
2. Instrumentation & Chromatographic Conditions
-
System : Gas chromatograph equipped with a split/splitless capillary inlet and a flame ionization detector (FID).[15]
-
Column : DB-1, HP-5, or similar non-polar fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium or Nitrogen, constant flow.
-
Inlet Temperature : 240 °C.[15]
-
Injection Mode : Split (e.g., ratio 10:1).[15]
-
Injection Volume : 1 µL.[15]
-
Oven Temperature Program :
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes.
-
-
Detector Temperature : 250 °C.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette a known volume (e.g., 5.0 mL) of the liquid sample into a centrifuge tube.
-
Acidify the sample to pH < 2 with an appropriate acid (e.g., hydrochloric acid) to convert this compound salts to benzoic acid.
-
Add an internal standard and an extraction solvent (e.g., 5.0 mL of diethyl ether or ethyl acetate).[13][16]
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
-
Inject 1 µL of the extract into the GC system.
Note on Derivatization : For less volatile this compound derivatives or to improve peak shape, a derivatization step may be necessary.[11] This typically involves evaporating the solvent and reacting the residue with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or converting the acids to their methyl esters.[11][13][16]
4. Validation Procedure
The method is validated according to ICH guidelines, assessing the following parameters[4][5]:
-
Specificity : Analyze a blank matrix, a spiked matrix, and the standard solution to ensure no interference at the retention time of the this compound derivative.
-
Linearity : Prepare a calibration curve with at least five concentrations. The correlation coefficient (r) should be at least 0.995.[3]
-
Accuracy : Perform recovery studies by spiking a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision :
-
Repeatability : Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision : Repeat the analysis on a different day or with a different analyst.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ) : Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness : Introduce small, deliberate variations to the method parameters (e.g., oven temperature, gas flow rate) and assess the impact on the results.[2]
Methodology and Workflow Diagrams
Visualizing the decision-making and experimental processes can aid in understanding the analytical approach. The following diagrams were created using the Graphviz DOT language.
Caption: Logical framework for selecting an analytical method.
Caption: Workflow for analytical method validation per ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 15. agilent.com [agilent.com]
- 16. [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoate Detection: HPLC vs. Titration
In the realm of analytical chemistry, the accurate quantification of benzoate, a widely used preservative in pharmaceuticals, food, and beverages, is paramount for quality control and regulatory compliance. Two common methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and acid-base titration. This guide provides a detailed comparative analysis of these two techniques, offering insights into their respective principles, performance characteristics, and procedural workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. HPLC generally offers superior sensitivity and specificity compared to titration. The following table summarizes key performance parameters for the detection of this compound by both methods, compiled from various validation studies.
| Performance Parameter | HPLC | Titration |
| Linearity (r²) | ≥ 0.999[1][2][3] | Not typically applicable; relies on stoichiometry |
| Limit of Detection (LOD) | pg/mL to ng/mL range (e.g., 61 pg/mL)[1] | ≥ 50 μg/mL[4][5] |
| Limit of Quantification (LOQ) | pg/mL to ng/mL range (e.g., 203 pg/mL)[1] | ≥ 50 μg/mL[4][5] |
| Accuracy (% Recovery) | 98 - 102%[6] | 97.48 - 98.98%[4][5] |
| Precision (RSD) | < 2%[1][6] | Generally higher than HPLC |
| Specificity | High (Separation from matrix components)[6][7] | Low to Moderate (Prone to interference from other acidic or basic compounds)[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical procedures. Below are representative protocols for the determination of sodium this compound by HPLC and titration.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantification of sodium this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Sodium this compound analytical standard (≥99.0% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Glacial acetic acid or other suitable buffer components
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30, v/v) adjusted to an acidic pH (e.g., 3.45 with glacial acetic acid).[1][9] The mobile phase should be degassed before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of sodium this compound and dissolve it in 100 mL of the mobile phase or a suitable solvent like methanol.[8]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 50-450 ng/mL).[1]
3. Sample Preparation:
-
Liquid Samples (e.g., soft drinks): Dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.[9]
-
Solid or Semi-Solid Samples (e.g., jams): Accurately weigh a portion of the sample and extract the this compound with a suitable solvent like methanol, potentially using sonication or vortexing. Centrifuge the extract to remove insoluble matter and dilute the supernatant with the mobile phase.[1]
-
All prepared samples and standards should be filtered through a 0.45 µm syringe filter before injection.[8]
4. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm[8]
-
Injection Volume: 10 - 20 µL
-
Column Temperature: Ambient or controlled (e.g., 40°C)[8]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999 for good linearity.[1][8]
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
Titration Protocol (Acid-Base)
This protocol describes a typical acid-base titration for the assay of sodium this compound.[11][12]
1. Principle: Sodium this compound, the salt of a weak acid (benzoic acid) and a strong base (sodium hydroxide), produces an alkaline solution in water.[12][13] It can be assayed by titrating with a standard solution of a strong acid, such as hydrochloric acid (HCl).[11][12][13] The addition of ether is often included to dissolve the benzoic acid that precipitates during the titration, which could otherwise interfere with the endpoint determination.[14]
2. Materials and Reagents:
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Sodium this compound sample
-
Standardized 0.5 N Hydrochloric Acid (HCl) solution[15]
-
Ether
-
Distilled water
3. Procedure:
-
Accurately weigh about 3 g of the sodium this compound sample and dissolve it in 25 mL of distilled water in an Erlenmeyer flask.[12]
-
Add 15 mL of ether and a few drops of bromophenol blue indicator.[12]
-
Titrate with 0.5 N HCl from a burette, shaking the flask constantly, until the aqueous layer turns a persistent light green color, indicating the endpoint.[11][12]
-
Separate the lower aqueous layer. Wash the ether layer with 10 mL of water, adding the washing to the separated aqueous layer.[12][15]
-
Add another 10 mL of ether to the combined aqueous solution and continue the titration with vigorous shaking until the endpoint is reached again.[12]
4. Calculation:
-
The percentage of sodium this compound can be calculated using the following formula:
% Sodium this compound = (V × N × E / W) × 100
Where:
-
V = Volume of HCl used in mL
-
N = Normality of the HCl solution
-
E = Equivalent weight of sodium this compound (144.11 g/mol )
-
W = Weight of the sample in mg
Each mL of 0.5 N HCl is equivalent to 0.07205 g of sodium this compound.[12][15]
-
Methodological Workflows
The following diagrams illustrate the experimental workflows for this compound detection by HPLC and titration.
Caption: HPLC analysis workflow for this compound detection.
Caption: Titration analysis workflow for this compound detection.
Comparative Logic
The choice between HPLC and titration depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and titration are viable methods for the determination of this compound. HPLC stands out for its high sensitivity, specificity, and ability to analyze complex matrices, making it the preferred method for trace-level detection and in research and development settings where accuracy and reliability are critical.[7] Titration, on the other hand, is a simpler, less expensive, and quicker method suitable for the assay of bulk samples or in situations where the this compound concentration is high and the sample matrix is relatively simple.[16] The ultimate choice of method will depend on the specific analytical requirements, including the nature of the sample, the desired level of accuracy and precision, and the available instrumentation and resources.
References
- 1. tandfonline.com [tandfonline.com]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. njlabs.com [njlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iau.ir [journals.iau.ir]
- 11. scribd.com [scribd.com]
- 12. phclub15.wordpress.com [phclub15.wordpress.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. quora.com [quora.com]
- 15. fao.org [fao.org]
- 16. quora.com [quora.com]
Safety Operating Guide
Proper Disposal Procedures for Benzoate Compounds
The following guide provides essential safety and logistical information for the proper disposal of benzoate compounds, such as sodium this compound and potassium this compound. This procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting. The primary directive for all chemical waste is to adhere to national, state, and local regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[1][3]
-
Hand Protection : Handle with compatible gloves, inspecting them for integrity before use.[3][4]
-
Protective Clothing : Wear appropriate protective clothing to prevent skin exposure.[1][5]
-
Ventilation : Ensure adequate ventilation to avoid the inhalation of dust.[3][6]
Step-by-Step Disposal and Decontamination Protocol
This protocol outlines the procedures for routine waste disposal and the handling of accidental spills.
1. Waste Collection and Storage
-
Segregation : Do not mix this compound waste with other waste streams.
-
Original Containers : Whenever possible, leave waste chemicals in their original containers. This ensures they are clearly labeled and reduces the risk of unknown reactions.
-
Labeling : If using a new container, ensure it is suitable, tightly closed, and clearly labeled as "this compound Waste" or with the specific chemical name (e.g., "Sodium this compound Waste").
-
Storage : Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[1][5]
2. Accidental Spill Cleanup
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]
-
Contain Spill : Cover drains to prevent environmental release.[8]
-
Absorb and Collect :
-
Package for Disposal : Place the collected material into a suitable, sealed, and properly labeled container for disposal.[1][3][5]
-
Decontaminate Area : Wash the spill site after the material has been completely removed.[1]
3. Final Disposal Methods
-
Licensed Disposal Contractor : The most recommended method is to transfer the contained waste to a licensed hazardous waste disposal company.[3][4][7] These companies are equipped to handle chemical waste in accordance with all regulations.
-
Incineration : An alternative disposal route is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.
-
Prohibited Actions : Do not empty this compound waste into drains or sewer systems.[3][6][8] Avoid any direct release to the environment.[8][9]
Quantitative Data and Hazard Information
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard and environmental data for sodium this compound, a common this compound salt.
| Parameter | Data | Citation |
| GHS Hazard Class | Acute toxicity, oral (Category 5); Serious eye irritation (Category 2) | [1][8] |
| Hazard Statements | May be harmful if swallowed (H303); Causes serious eye irritation (H319) | [8][9] |
| Aquatic Toxicity | Harmful to aquatic life (H402) | [9] |
| Biodegradability | Readily biodegradable | |
| Oral Toxicity (LD50) | 4070 mg/kg (Rat) | [1] |
| Physical State | Solid (Crystalline or granular powder) | [1] |
| Solubility | Soluble in water | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from identification to final disposition.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. westliberty.edu [westliberty.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemistryconnection.com [chemistryconnection.com]
- 7. benchchem.com [benchchem.com]
- 8. chemos.de [chemos.de]
- 9. home.rolfeschemicals.com [home.rolfeschemicals.com]
Essential Safety and Handling Protocols for Benzoate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling benzoate, including procedural guidance and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles or safety glasses with side shields.[1][2] A face shield may be necessary when there is a risk of splashing. | Should be chemical splash-proof and compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves.[2] | Nitrile or neoprene gloves are recommended for handling similar compounds.[4] Always inspect gloves for integrity before use.[5] |
| Body Protection | Laboratory coat.[1][4] | A flame-retardant lab coat that fully covers the arms is recommended.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | To be used in case of insufficient ventilation, when handling large quantities, or if dust is generated.[2][3][4][5][6] The type of respirator will depend on the specific operational conditions and exposure assessment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound ensures minimal risk. This involves careful preparation, handling, and immediate response in case of accidental exposure.
Procedural Steps:
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency and First Aid Protocols
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek medical attention if irritation persists.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][5] Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the exposed person to fresh air.[5][6] If breathing is difficult or irritation occurs, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[2] Seek medical attention.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Uncontaminated sodium this compound can often be disposed of in regular trash, provided the container is tightly sealed.[8] However, always consult local, regional, and national regulations.[7][9]
-
If mixed with hazardous waste, it must be disposed of as hazardous waste.[8]
-
Collect solid waste in a designated, labeled, and sealed container.[4]
-
-
Containers:
-
Handle contaminated packages in the same way as the substance itself.[2]
-
Do not reuse empty containers unless properly cleaned.
-
-
General Guidance:
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Sodium this compound SDS MSDS Sheet [mubychem.com]
- 2. chemos.de [chemos.de]
- 3. westliberty.edu [westliberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.com [ehs.com]
- 7. lewisu.edu [lewisu.edu]
- 8. csn.edu [csn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. home.rolfeschemicals.com [home.rolfeschemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
